molecular formula C16H32O3 B1217589 2-Hydroxyethyl myristate CAS No. 22122-18-5

2-Hydroxyethyl myristate

Número de catálogo: B1217589
Número CAS: 22122-18-5
Peso molecular: 272.42 g/mol
Clave InChI: ABFWOTZXBYVPIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Hydroxyethyl myristate, also known as this compound, is a useful research compound. Its molecular formula is C16H32O3 and its molecular weight is 272.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-hydroxyethyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h17H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFWOTZXBYVPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9004-89-1
Record name Polyethylene glycol monomyristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9004-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90944767
Record name 2-Hydroxyethyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22122-18-5
Record name Tetradecanoic acid, 2-hydroxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22122-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022122185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycol myristate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxyethyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyethyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxyethyl myristate (CAS No. 22122-18-5). This compound, an ester of myristic acid and ethylene glycol, finds applications in the pharmaceutical and cosmetic industries as an emollient, solvent, and consistency agent. A thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and predicting its behavior in biological systems. This document presents quantitative data in a structured format, details relevant experimental methodologies, and provides a logical workflow for the determination of these properties.

Chemical Identity

  • IUPAC Name: 2-hydroxyethyl tetradecanoate

  • Synonyms: Ethylene glycol monomyristate, Glycol myristate, Tetradecanoic acid, 2-hydroxyethyl ester, Myristic acid, 2-hydroxyethyl ester[1]

  • CAS Number: 22122-18-5[1]

  • Molecular Formula: C₁₆H₃₂O₃[1]

  • Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its solubility, absorption, and distribution characteristics.

PropertyValueReference
Molecular Weight 272.42 g/mol [1]
Melting Point 44-45 °C[1]
Boiling Point 382.2 °C at 760 mmHg[1]
Density 0.927 g/cm³[1]
Vapor Pressure 2.05E-07 mmHg at 25°C[1]
Refractive Index 1.453[1]
pKa (Predicted) 13.90 ± 0.10[1]
Solubility Insoluble in water; Soluble in many organic solvents such as ethanol and acetone.Inferred from properties of similar long-chain esters.[2][3][4]
LogP (Octanol-Water Partition Coefficient) Not experimentally determined. Predicted to be high due to its long alkyl chain.

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, often adhering to guidelines set by organizations such as the Organisation for Economic Co-operation and Development (OECD).[5][6][7][8]

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method as per OECD Guideline 102.

  • Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

  • Apparatus:

    • Melting point apparatus with a heating block and a means of controlled heating.

    • Capillary tubes (closed at one end).

    • Calibrated thermometer or temperature sensor.

  • Procedure:

    • A small amount of dry this compound is finely powdered.

    • The capillary tube is filled with the powder to a height of 2-4 mm.

    • The filled capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a constant and slow rate (e.g., 1 °C/min) near the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid particle disappears is recorded as the end of melting.

    • The procedure is repeated at least twice, and the average value is reported.

Boiling Point Determination

The boiling point is determined following OECD Guideline 103.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances with high boiling points, distillation methods are employed.

  • Apparatus:

    • Distillation flask.

    • Condenser.

    • Calibrated thermometer or temperature sensor.

    • Heating mantle.

  • Procedure:

    • A sample of this compound is placed in the distillation flask.

    • The apparatus is assembled, and the thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

    • The liquid is heated, and the temperature is recorded when the liquid boils and a stable reflux is established in the condenser.

    • The observed boiling point is corrected to standard atmospheric pressure (760 mmHg).

Solubility Determination

The solubility of this compound in water and organic solvents can be determined using the flask method (OECD Guideline 105).

  • Principle: A known amount of the substance is added to a known volume of the solvent. The mixture is agitated at a constant temperature until saturation is reached. The concentration of the substance in the saturated solution is then determined analytically.

  • Apparatus:

    • Flasks with stoppers.

    • Constant temperature bath or shaker.

    • Analytical balance.

    • Analytical method for quantification (e.g., Gas Chromatography).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.

    • The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).

    • The mixture is allowed to stand to allow undissolved solid to settle.

    • A sample of the supernatant is carefully withdrawn, filtered, and diluted if necessary.

    • The concentration of this compound in the sample is determined using a validated analytical method like Gas Chromatography (GC).

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity and is determined according to OECD Guideline 107.[9][10][11][12]

  • Principle: The substance is dissolved in a mixture of n-octanol and water, and the concentration of the substance in each phase is determined after equilibrium has been reached. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to that in the aqueous phase. LogP is the logarithm of this ratio.

  • Apparatus:

    • Separatory funnels.

    • Mechanical shaker.

    • Centrifuge (optional).

    • Analytical method for quantification (e.g., GC or HPLC).

  • Procedure:

    • n-Octanol and water are mutually saturated before the experiment.

    • A known amount of this compound is dissolved in either n-octanol or water.

    • The two phases are mixed in a separatory funnel in a defined volume ratio.

    • The funnel is shaken until equilibrium is established (several hours).

    • The phases are separated, by centrifugation if necessary.

    • The concentration of the substance in each phase is determined by a suitable analytical method.

    • The partition coefficient (P) is calculated as P = C_octanol / C_water.

    • LogP is then calculated as log₁₀(P).

Analysis by Gas Chromatography (GC)

Gas chromatography is a key analytical technique for the purity assessment and quantification of this compound in various matrices.[13][14][15][16]

  • Principle: The sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.

  • Typical GC conditions for Fatty Acid Esters:

    • Column: A polar capillary column (e.g., wax-type) is often suitable for separating fatty acid esters.

    • Carrier Gas: Helium or Nitrogen.

    • Injector and Detector Temperature: Typically set above the boiling point of the analyte and any derivatization agents.

    • Oven Temperature Program: A temperature gradient is often used to ensure good separation of components with different boiling points.

    • Detector: Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. Mass Spectrometry (MS) can be used for identification.

  • Sample Preparation: For complex matrices, a derivatization step (e.g., silylation of the hydroxyl group) might be necessary to improve volatility and peak shape.

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for determining the physicochemical properties of a substance like this compound and the interrelationship between these properties.

Physicochemical_Property_Determination_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Core Property Measurement cluster_2 Phase 3: Solution & Partition Behavior cluster_3 Phase 4: Data Consolidation & Application A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (GC, HPLC) B->C D Melting Point (Capillary Method) C->D E Boiling Point (Distillation) C->E F Density C->F G Solubility (Flask Method) C->G H Partition Coefficient (LogP) (Shake-Flask Method) C->H I pKa (Potentiometric Titration or Calculation) C->I J Data Compilation & Analysis D->J E->J F->J G->J H->J I->J K Formulation Development J->K L ADME Modeling J->L

Caption: Workflow for Physicochemical Property Determination.

Property_Interrelationships cluster_structure Molecular Structure cluster_physical Physical Properties cluster_solution Solution Properties cluster_application Application Structure Chemical Structure (C16H32O3) MP Melting Point Structure->MP BP Boiling Point Structure->BP Density Density Structure->Density VP Vapor Pressure Structure->VP Solubility Solubility Structure->Solubility LogP LogP Structure->LogP MP->Solubility BP->VP Formulation Formulation Behavior Solubility->Formulation Absorption Biological Absorption Solubility->Absorption LogP->Absorption Formulation->Absorption

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxyethyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl myristate, also known as ethylene glycol monomyristate, is a fatty acid ester with growing importance in the pharmaceutical and cosmetic industries.[1] It serves as an emollient, solvent, and consistency agent in topical formulations and is being explored for its potential in drug delivery systems due to its ability to interact with biopolymers and enhance bioavailability.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols, quantitative data, and reaction mechanisms to support research and development efforts.

Synthesis Pathways

The production of this compound can be achieved through several chemical and biochemical routes. The most common methods include:

  • Direct Esterification: This is a straightforward and widely used method involving the reaction of myristic acid with ethylene glycol, typically in the presence of an acid catalyst.[2] The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ester.

  • Transesterification: This pathway involves the reaction of a myristate ester, such as methyl myristate, with ethylene glycol.[1] This method can be advantageous under certain conditions and may be catalyzed by acids, bases, or enzymes.

  • Enzymatic Synthesis: Lipases are commonly employed as biocatalysts for the synthesis of this compound.[3] This method offers high selectivity and milder reaction conditions compared to conventional chemical methods, aligning with green chemistry principles.[4][5]

Quantitative Data Presentation

The efficiency of this compound synthesis is influenced by various factors, including the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time. The following tables summarize quantitative data from various reported synthesis methods.

Table 1: Direct Esterification of Myristic Acid with Ethylene Glycol

CatalystTemperature (°C)Molar Ratio (Myristic Acid:Ethylene Glycol)Reaction Time (h)Yield (%)Reference
Methane­sulfonic acid120Not SpecifiedNot SpecifiedNot Specified[2]
H2SO41801:18>83.5 (total conversion for similar fatty acids)[6]
Tin(II) oxalate170-200Not Specified for myristic acid7Not Specified for myristic acid[7]

Table 2: Enzymatic Synthesis of Myristate Esters

EnzymeSubstratesMolar RatioTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
LipaseMyristic acid, Isopropyl alcohol1:3.5~60Not SpecifiedNot Specified[3]
Immobilized Lipase (Steapsin)Myristic acid, Methanol1:14516~88 mM product[8]
Novozym 435 (immobilized Candida antarctica lipase B)Myristic acid, Isopropyl alcohol1:1560487.65[5][9]
Hydrogel immobilized lipase from Bacillus cereusMyristic acid, Isopropanol1:1651566 mM product[10]

Experimental Protocols

Direct Acid-Catalyzed Esterification

This protocol is based on general methods for fatty acid esterification.[2]

Materials:

  • Myristic acid

  • Ethylene glycol

  • Methane­sulfonic acid (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Reaction flask with a magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add myristic acid, ethylene glycol, and toluene.

  • Add a catalytic amount of methanesulfonic acid to the mixture.

  • Heat the reaction mixture to 120°C with vigorous stirring under a nitrogen atmosphere.

  • Continuously remove the water formed during the reaction azeotropically using the Dean-Stark apparatus.

  • Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (indicated by the cessation of water collection or stabilization of reactant/product concentrations), cool the mixture to room temperature.

  • Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography if necessary.

Enzymatic Synthesis using Immobilized Lipase

This protocol is a generalized procedure based on enzymatic esterification methods.[3][4]

Materials:

  • Myristic acid

  • Ethylene glycol

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., heptane, optional)

  • Shaking incubator or stirred-tank reactor

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a reaction vessel, dissolve myristic acid in the organic solvent (if used) or directly in an excess of ethylene glycol.

  • Add the immobilized lipase to the reaction mixture. A typical catalyst loading is around 4% (w/w) of the total reactants.[9]

  • If operating in a solvent-free system, ensure the molar ratio of ethylene glycol to myristic acid is high enough to create a homogeneous phase.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C for Novozym 435) with continuous agitation (e.g., 150 rpm).[9]

  • To drive the reaction towards product formation, water can be removed by pervaporation or by adding molecular sieves to the reaction medium.[3]

  • Monitor the reaction progress by analyzing samples periodically using GC or HPLC.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for reuse.

  • Isolate the this compound from the reaction mixture. If an excess of ethylene glycol was used, it can be removed by vacuum distillation.

Reaction Pathways and Mechanisms

The synthesis of this compound primarily follows the principles of esterification and transesterification. The diagrams below illustrate the logical flow of these processes and the detailed chemical mechanisms.

Logical Flow of Synthesis Pathways

Synthesis_Pathways cluster_reactants Reactants cluster_methods Synthesis Methods Myristic_Acid Myristic Acid Esterification Direct Esterification Myristic_Acid->Esterification Enzymatic Enzymatic Synthesis Myristic_Acid->Enzymatic Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Esterification Transesterification Transesterification Ethylene_Glycol->Transesterification Ethylene_Glycol->Enzymatic Methyl_Myristate Methyl Myristate Methyl_Myristate->Transesterification Product This compound Esterification->Product Transesterification->Product Enzymatic->Product

Caption: Overview of the main synthesis routes to this compound.

Mechanism of Acid-Catalyzed Esterification (Fischer Esterification)

Fischer_Esterification Myristic_Acid Myristic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Myristic_Acid->Protonated_Carbonyl Protonation of carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic attack by ethylene glycol Ethylene_Glycol Ethylene Glycol (HO-CH2-CH2-OH) Ethylene_Glycol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton transfer and elimination of water H2O Water (H2O) Tetrahedral_Intermediate->H2O Product This compound Protonated_Ester->Product Deprotonation H_plus H+ Protonated_Ester->H_plus H_plus->Protonated_Carbonyl Transesterification_Mechanism Methyl_Myristate Methyl Myristate (R-COOCH3) Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_Myristate->Tetrahedral_Intermediate Nucleophilic attack by alkoxide Alkoxide Ethylene Glycol Alkoxide Alkoxide->Tetrahedral_Intermediate Ethylene_Glycol Ethylene Glycol (HO-CH2-CH2-OH) Ethylene_Glycol->Alkoxide Deprotonation Base Base (e.g., NaOCH3) Base->Alkoxide Product This compound Tetrahedral_Intermediate->Product Elimination of methoxide Methanol Methanol (CH3OH) Tetrahedral_Intermediate->Methanol

References

Spectroscopic Profile of 2-Hydroxyethyl Myristate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxyethyl myristate (also known as 2-hydroxyethyl tetradecanoate), a fatty acid ester with applications in the pharmaceutical and cosmetic industries. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is compiled based on the analysis of structurally similar long-chain fatty acid esters and ethylene glycol derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.20t2H-C(H ₂)-OH
~3.80t2H-O-C(H ₂)-
~2.30t2H-C(=O)-C(H ₂)-
~1.62p2H-C(=O)-CH₂-C(H ₂)-
~1.25m20H-(CH₂)₁₀-
~0.88t3H-C(H ₃)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~174.0-C =O
~66.0-O-C H₂-
~61.0-C H₂-OH
~34.0-C(=O)-C H₂-
~32.0-(C H₂)₁₀- (terminal CH₂)
~29.0-29.7-(C H₂)₁₀- (internal methylenes)
~25.0-C(=O)-CH₂-C H₂-
~22.7-C H₂-CH₃
~14.1-C H₃

Solvent: CDCl₃. Proton-decoupled.

Table 3: Predicted IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (hydroxyl)
~2920, ~2850StrongC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1465MediumC-H bend (methylene)
~1170StrongC-O stretch (ester)
~1050MediumC-O stretch (primary alcohol)
~720WeakC-H rock (long chain)

Sample phase: Liquid film.

Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
272.23[M]⁺ (Molecular Ion)
254[M - H₂O]⁺
229[M - C₂H₅O]⁺
211[M - C₂H₅O - H₂O]⁺
45[C₂H₅O]⁺

Ionization Method: Electron Ionization (EI). m/z = mass-to-charge ratio.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H and ¹³C NMR Sample Preparation: a. Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the instrument is calibrated to the solvent residual peak. d. Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Protocol: a. Instrumentation: A 400 MHz (or higher) NMR spectrometer. b. Solvent: CDCl₃. c. Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
  • Number of Scans: 16 to 64, depending on sample concentration.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time: 3-4 seconds.
  • Spectral Width: 0-12 ppm. d. Processing:
  • Apply a Fourier transform to the Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the spectrum by setting the TMS peak to 0 ppm.
  • Integrate all signals.

3. ¹³C NMR Spectroscopy Protocol: a. Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer. b. Solvent: CDCl₃. c. Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
  • Relaxation Delay (d1): 2 seconds.
  • Acquisition Time: 1-2 seconds.
  • Spectral Width: 0-200 ppm. d. Processing:
  • Apply a Fourier transform to the FID.
  • Phase correct the spectrum.
  • Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid): a. Place one drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). b. Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

2. FT-IR Spectroscopy Protocol: a. Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer. b. Acquisition Parameters:

  • Scan Range: 4000-400 cm⁻¹.
  • Number of Scans: 16 to 32.
  • Resolution: 4 cm⁻¹. c. Procedure:
  • Record a background spectrum of the clean, empty sample compartment.
  • Place the prepared salt plates in the sample holder.
  • Acquire the sample spectrum.
  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

1. Sample Preparation: a. Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or dichloromethane (1 mL).

2. Electron Ionization Mass Spectrometry (EI-MS) Protocol: a. Instrumentation: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS). b. Sample Introduction:

  • If using GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.
  • Alternatively, for direct infusion, introduce the sample via a heated direct insertion probe. c. Ionization Parameters:
  • Electron Energy: 70 eV.
  • Source Temperature: 200-250 °C. d. Mass Analysis:
  • Mass Range: Scan from m/z 40 to 400.
  • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Neat Neat Liquid Film (IR) Sample->Neat NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Neat->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis of this compound.

This guide serves as a foundational resource for researchers and professionals engaged in the analysis and development of products containing this compound. The provided data and protocols facilitate the identification and characterization of this compound, ensuring quality and consistency in research and application.

Solubility profile of 2-Hydroxyethyl myristate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl myristate, also known as ethylene glycol monomyristate, is a fatty acid ester with growing interest in the pharmaceutical and cosmetic industries.[1] Its utility as an emollient, solvent, and consistency agent underscores the importance of understanding its solubility characteristics in various solvent systems.[1] This technical guide provides a comprehensive overview of the solubility profile of this compound, including a qualitative assessment of its solubility in different solvent classes. In the absence of extensive published quantitative data, this guide also furnishes a detailed, robust experimental protocol for the systematic determination of its solubility. Furthermore, considering its potential interaction with key biological pathways, a diagram of the NF-κB signaling pathway is provided.

Physicochemical Properties of this compound

This compound is an ester derived from myristic acid and ethylene glycol.[1] Its molecular structure, featuring a long hydrophobic alkyl chain and a hydrophilic hydroxyethyl group, imparts amphiphilic properties that govern its solubility.

PropertyValue
Synonyms Ethylene glycol monomyristate, 2-Hydroxyethyl tetradecanoate
CAS Number 22122-18-5
Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol
Melting Point 44-45 °C[1][2]
Boiling Point 382.2 °C at 760 mmHg[1][2]
Density 0.927 g/cm³[1]

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not widely published, its solubility can be inferred from its chemical structure and the known properties of similar fatty acid esters and glycol ethers.[3][4][5]

Solvent ClassPredicted SolubilityRationale
Non-polar Organic Solvents (e.g., Hexane, Toluene)SolubleThe long C14 alkyl chain (myristate) is hydrophobic and will readily interact with non-polar solvents through van der Waals forces.
Polar Aprotic Solvents (e.g., Acetone, Chloroform, Ethyl Acetate)SolubleThese solvents can interact with both the alkyl chain and the ester and hydroxyl groups, leading to good solubility. Fatty acids and their esters are generally soluble in these solvents.[6]
Polar Protic Solvents (e.g., Ethanol, Methanol)Moderately Soluble to SolubleThe hydroxyl group and the ester linkage can form hydrogen bonds with protic solvents. However, the long alkyl chain may limit solubility compared to shorter-chain esters.
Water Insoluble to Very Slightly SolubleThe dominant hydrophobic nature of the myristate chain significantly outweighs the hydrophilic character of the hydroxyethyl group, leading to poor aqueous solubility.
Lipids and Oils (e.g., Mineral Oil, Vegetable Oils)SolubleAs an ester of a fatty acid, it is expected to be miscible with other lipids and oils due to its lipophilic nature.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the well-established shake-flask method, which is considered a reliable technique for determining thermodynamic solubility.[7][8][9]

Principle

An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11][12]

Materials and Equipment
  • Solute: this compound (purity > 95%)

  • Solvents: A range of analytical grade solvents (e.g., hexane, toluene, acetone, ethanol, purified water, etc.)

  • Equipment:

    • Analytical balance

    • Vials with Teflon-lined screw caps

    • Constant temperature orbital shaker/incubator

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector

    • C18 HPLC column (or other suitable stationary phase)

    • Autosampler vials

Procedure

3.3.1. Preparation of Standard Solutions for Calibration

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different concentrations. These will be used to construct a calibration curve.

3.3.2. Solubility Measurement (Shake-Flask Method)

  • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into an autosampler vial. This step is critical to remove any undissolved microcrystals.

  • Dilute the filtered sample with a suitable solvent (the mobile phase is often a good choice) to bring the concentration within the range of the calibration curve.

3.3.3. Analytical Quantification (HPLC-UV)

  • Analyze the standard solutions and the prepared samples by HPLC-UV. The ester functional group allows for UV detection at low wavelengths (around 205-215 nm).[10][12]

  • Develop a suitable HPLC method (isocratic or gradient elution) to achieve good separation and peak shape for this compound. A common mobile phase for fatty acid esters is a mixture of acetonitrile and water.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

  • Calculate the original concentration in the saturated solution by applying the dilution factor.

Data Presentation

The solubility should be reported in units such as mg/mL or g/100g of solvent at the specified temperature.

Biological Relevance: NF-κB Signaling Pathway

This compound has been suggested to have potential as an active pharmaceutical ingredient, with possible interactions with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cellular stress responses.[1] Understanding this pathway is crucial for researchers investigating the therapeutic applications of this compound.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IL1 IL-1 IL1R IL-1R IL1->IL1R Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IL1R->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation Ub Ub IkB->Ub NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->IkB Inhibited by NFkB_active Active NF-κB (p50/p65) NFkB_p50_p65->NFkB_active Translocates to Nucleus Ub->IkB Ubiquitination DNA DNA NFkB_active->DNA Binds to Gene_expression Target Gene Expression (e.g., Cytokines, Adhesion Molecules) DNA->Gene_expression Induces Transcription

Caption: Canonical NF-κB Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While quantitative data remains to be extensively published, the provided qualitative assessment and detailed experimental protocol offer a robust framework for researchers and formulation scientists to systematically characterize its solubility. The inclusion of the NF-κB signaling pathway highlights a potential area of biological investigation for this versatile compound. Further research to generate and publish specific solubility data in a range of pharmaceutically and cosmetically relevant solvents is highly encouraged to facilitate its broader application.

References

Thermal Analysis of 2-Hydroxyethyl Myristate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal analysis of 2-Hydroxyethyl myristate (also known as ethylene glycol monomyristate), a fatty acid ester with applications in the pharmaceutical and cosmetic industries. While specific experimental thermal analysis data for this compound is limited in publicly available literature, this document outlines the fundamental principles and detailed experimental protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). To provide a predictive understanding of its thermal behavior, this guide presents and analyzes thermal data from structurally similar compounds, namely myristic acid and other fatty acid esters. This information is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of formulations containing this compound.

Introduction to Thermal Analysis Techniques

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used thermal analysis techniques, providing critical information about the thermal stability and phase transitions of materials.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies of processes such as melting, crystallization, and glass transitions.[1][2]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study its decomposition kinetics.

Physicochemical Properties of this compound

This compound is the ester of myristic acid and ethylene glycol. Its fundamental physicochemical properties are summarized in Table 1.

PropertyValueReference
CAS Number 22122-18-5[3][4]
Molecular Formula C16H32O3[3][4]
Molecular Weight 272.42 g/mol [4]
Melting Point 44-45 °C

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data. The following sections describe typical methodologies for DSC and TGA analysis of a compound like this compound.

Differential Scanning Calorimetry (DSC) Protocol

A standard DSC protocol for the analysis of an organic ester like this compound would involve the following steps:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Experimental Conditions:

    • Temperature Program:

      • Equilibrate the sample at 0°C.

      • Ramp the temperature from 0°C to 100°C at a heating rate of 10°C/min.

      • Hold at 100°C for 1 minute to ensure complete melting.

      • Cool the sample from 100°C to 0°C at a rate of 10°C/min.

      • Hold at 0°C for 1 minute.

      • Ramp the temperature from 0°C to 250°C at a heating rate of 10°C/min for a second heating cycle to observe any changes in thermal behavior after the initial melt.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHf).

Thermogravimetric Analysis (TGA) Protocol

A typical TGA protocol for assessing the thermal stability of this compound is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Experimental Conditions:

    • Temperature Program:

      • Equilibrate the sample at 30°C.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

    • Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to characterize the thermal decomposition in a non-oxidative environment.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different temperature ranges.

Predicted Thermal Behavior Based on Analogous Compounds

In the absence of specific experimental DSC and TGA data for this compound, the thermal behavior of structurally related compounds can provide valuable insights. Myristic acid, the parent fatty acid, and other fatty acid esters are useful analogs.

DSC Data for Analogous Compounds

The melting behavior of this compound is expected to be influenced by its fatty acid chain and the ester linkage. Table 2 summarizes the DSC data for myristic acid.

Table 2: DSC Data for Myristic Acid

CompoundOnset Melting Temp. (°C)Peak Melting Temp. (°C)Enthalpy of Fusion (J/g)
Myristic Acid53.855.95211.43[5]

Based on this, this compound, with a reported melting point of 44-45°C, will exhibit a sharp endothermic peak in this region in its DSC thermogram. The enthalpy of fusion is expected to be significant, reflecting the energy required to break the crystalline lattice.

TGA Data for Analogous Compounds

The thermal stability of this compound can be inferred from the TGA data of similar fatty acid esters. Generally, esters of long-chain fatty acids are relatively stable at elevated temperatures. The decomposition is likely to occur in a single step involving the cleavage of the ester bond and subsequent breakdown of the hydrocarbon chain. The onset of decomposition is typically observed above 200°C in an inert atmosphere.

Experimental and Logical Workflow

The logical workflow for the complete thermal analysis of this compound, from sample preparation to data interpretation, is illustrated in the following diagram.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_interpretation Data Interpretation Sample This compound Sample Weighing_DSC Weigh 3-5 mg into Al pan Sample->Weighing_DSC Weighing_TGA Weigh 5-10 mg into ceramic pan Sample->Weighing_TGA DSC_Run Run DSC (10°C/min, N2 atmosphere) Weighing_DSC->DSC_Run TGA_Run Run TGA (10°C/min, N2 atmosphere) Weighing_TGA->TGA_Run DSC_Data Obtain DSC Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data DSC_Analysis Analyze for Tm, ΔHf DSC_Data->DSC_Analysis Interpretation Correlate DSC and TGA Data DSC_Analysis->Interpretation TGA_Data Obtain TGA/DTG Curves (Mass vs. Temp) TGA_Run->TGA_Data TGA_Analysis Analyze for T_onset, % Mass Loss TGA_Data->TGA_Analysis TGA_Analysis->Interpretation Report Generate Technical Report Interpretation->Report

Caption: Workflow for the thermal analysis of this compound.

Conclusion

References

2-Hydroxyethyl Myristate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22122-18-5

Chemical Formula: C16H32O3

Molecular Weight: 272.42 g/mol

Synonyms: 2-Hydroxyethyl tetradecanoate, Ethylene glycol monomyristate

Chemical Structure

Chemical Structure of 2-Hydroxyethyl Myristate

Figure 1. Chemical Structure of this compound.

Introduction

This compound is the ester of myristic acid and ethylene glycol. It functions as an emollient, solvent, and consistency agent, finding applications in the cosmetics and pharmaceutical industries.[1] Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a lipophilic fatty acid chain, makes it a subject of interest for drug delivery systems, particularly in topical and transdermal formulations. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and potential applications in drug development, with a focus on experimental protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for formulation development, enabling scientists to predict its solubility, stability, and compatibility with other excipients.

PropertyValueReference
CAS Number 22122-18-5[1]
Molecular Formula C16H32O3[1]
Molecular Weight 272.42 g/mol [1]
Appearance White solidMySkinRecipes
Melting Point 44-45 °CMySkinRecipes
Boiling Point 382.2 °C at 760 mmHgMySkinRecipes
Purity 94.5-100%MySkinRecipes

Table 1. Physicochemical properties of this compound.

Synthesis

The synthesis of this compound can be achieved through the esterification of myristic acid with ethylene glycol. Enzymatic synthesis using lipases offers a green and efficient alternative to traditional chemical methods, operating under mild conditions with high specificity.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is adapted from a general method for the enzymatic synthesis of fatty acid esters.[2]

Materials:

  • Myristic acid

  • Ethylene glycol

  • Immobilized lipase (e.g., from Candida antarctica, Novozym 435)

  • Anhydrous solvent (e.g., hexane or toluene)

  • Molecular sieves (3Å, activated)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve myristic acid in the anhydrous solvent. Add ethylene glycol to the mixture. A typical molar ratio of ethylene glycol to myristic acid is 2:1 to ensure complete conversion of the acid.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the weight of myristic acid.

  • Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the flask to remove the water produced during the esterification, which drives the reaction equilibrium towards the product.

  • Reaction Conditions: Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle. Heat the reaction mixture to a temperature between 40°C and 60°C with constant stirring. The optimal temperature will depend on the specific lipase used.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of myristic acid and the formation of the product.

  • Enzyme Recovery: After the reaction is complete (typically 4-24 hours), cool the mixture and separate the immobilized lipase by filtration. The recovered lipase can be washed with the solvent and dried for reuse.

  • Product Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted myristic acid, followed by washing with distilled water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Synthesis and Purification Workflow

Figure 2. Workflow for the Enzymatic Synthesis of this compound cluster_synthesis Synthesis cluster_purification Purification Reactants Myristic Acid + Ethylene Glycol + Anhydrous Solvent Reaction Reaction at 40-60°C (4-24 hours) Reactants->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Sieves Molecular Sieves Sieves->Reaction Filtration Filtration to remove enzyme Reaction->Filtration Washing Washing with NaHCO3 and Water Filtration->Washing Drying Drying with Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Purified this compound Evaporation->Product Figure 3. Proposed Mechanism of this compound as a Skin Penetration Enhancer cluster_skin Stratum Corneum cluster_drug_delivery Drug Delivery SC Highly Ordered Lipid Bilayer Fluid_SC Disrupted and Fluidized Lipid Bilayer SC->Fluid_SC Disruption of ordered structure Partition Increased Partitioning of API into Skin Fluid_SC->Partition HEM This compound HEM->SC Integration into lipid bilayer API Active Pharmaceutical Ingredient (API) API->Partition Diffusion Enhanced Diffusion of API through Skin Partition->Diffusion Delivery Improved Drug Delivery Diffusion->Delivery

References

In-depth Technical Guide: Unraveling the Pharmacological Potential of 2-Hydroxyethyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl myristate, a fatty acid ester, has emerged as a compound of interest in the pharmaceutical sciences. While its primary applications have traditionally been in the cosmetics industry as an emollient and solvent, preliminary data suggests a potential role in pharmacology, particularly in anti-inflammatory and anticancer therapies, as well as in advanced drug delivery systems. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's pharmacological applications. It aims to consolidate the available information on its proposed mechanisms of action, potential therapeutic uses, and its role as an excipient in enhancing drug delivery. This document also highlights the significant gaps in the existing research and proposes future directions to fully elucidate the therapeutic promise of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in pharmacology. These properties influence its behavior in biological systems and its formulation into effective dosage forms.

PropertyValueReference
Synonyms Ethylene glycol monomyristate, 2-Hydroxyethyl tetradecanoate[1]
CAS Number 22122-18-5[1]
Molecular Formula C₁₆H₃₂O₃[2]
Molecular Weight 272.42 g/mol [2]
Appearance Colorless to slightly yellow liquid[2]
Melting Point 44-45 °C[2]
Boiling Point 382.2 °C at 760 mmHg[2]
Density 0.927 g/cm³[2]
Solubility Insoluble in water; soluble in oils and organic solvents.[3]

Potential Pharmacological Applications

The pharmacological potential of this compound is an area of growing interest, with preliminary evidence suggesting activity in two key therapeutic areas: inflammation and oncology.

Anti-inflammatory Activity

Some sources suggest that this compound may possess anti-inflammatory properties through its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4] Inhibition of the NF-κB pathway is a well-established strategy for the development of anti-inflammatory drugs.

Proposed Mechanism of Action:

The purported anti-inflammatory effect of this compound is hypothesized to stem from its ability to modulate NF-κB activation. However, detailed experimental evidence, including specific binding assays or downstream signaling studies, is currently lacking in the public domain.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade IκBα IκBα Signaling Cascade->IκBα Phosphorylation & Ubiquitination NF-κB NF-κB IκBα->NF-κB Releases NF-κB_active NF-κB NF-κB->NF-κB_active Translocation 2-HEM 2-Hydroxyethyl Myristate 2-HEM->Signaling Cascade Inhibition (Hypothesized) DNA DNA NF-κB_active->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Anticancer Potential

Analogous to its proposed anti-inflammatory mechanism, the potential anticancer activity of this compound is also linked to NF-κB inhibition.[2] Chronic inflammation is a known driver of tumorigenesis, and the NF-κB pathway is constitutively active in many cancer types, promoting cell proliferation, survival, and metastasis.

Further Research Required:

To validate these claims, extensive in vitro and in vivo studies are necessary. This includes:

  • Cell-based assays: Determining the IC50 values of this compound in various cancer cell lines.

  • Mechanism of action studies: Investigating its effects on cell cycle progression, apoptosis, and key signaling pathways.

  • Animal models: Evaluating its anti-tumor efficacy and safety profile in preclinical cancer models.

Applications in Drug Delivery

The physicochemical properties of this compound make it a promising candidate for use in various drug delivery systems, particularly for transdermal and topical applications. Its ester nature suggests it may function as a penetration enhancer, similar to the well-studied isopropyl myristate.

Transdermal Drug Delivery

Transdermal drug delivery offers several advantages over oral administration, including avoidance of first-pass metabolism and improved patient compliance. However, the stratum corneum, the outermost layer of the skin, presents a formidable barrier to drug penetration. Chemical penetration enhancers are often incorporated into transdermal formulations to reversibly disrupt this barrier and facilitate drug absorption.

Potential Mechanism as a Penetration Enhancer:

Based on the mechanisms of similar fatty acid esters, this compound may enhance skin penetration through one or more of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: Intercalating into the lipid bilayers of the stratum corneum, thereby increasing their fluidity.

  • Interaction with Intracellular Proteins: Interacting with keratin within the corneocytes.

  • Improved Drug Partitioning: Increasing the solubility of the drug within the stratum corneum.

G Drug in Formulation Drug in Formulation Stratum Corneum Stratum Corneum Drug in Formulation->Stratum Corneum Partitioning Viable Epidermis Viable Epidermis Stratum Corneum->Viable Epidermis Diffusion Dermis Dermis Viable Epidermis->Dermis Systemic Circulation Systemic Circulation Dermis->Systemic Circulation 2-HEM 2-Hydroxyethyl Myristate 2-HEM->Stratum Corneum Disruption of Lipids (Potential Mechanism)

Nanoemulsion Formulations

Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm. They are attractive drug delivery systems due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs. Given its properties as an oily component, this compound could potentially be used as the oil phase in nanoemulsion formulations.

Experimental Protocol: Formulation of a Generic Nanoemulsion

  • Component Selection:

    • Oil Phase: this compound

    • Aqueous Phase: Purified water

    • Surfactant: e.g., Tween 80

    • Co-surfactant: e.g., Transcutol P

  • Construction of Pseudo-ternary Phase Diagram: To determine the concentration range of components for nanoemulsion formation, a pseudo-ternary phase diagram is constructed by titrating a mixture of the oil phase and a fixed ratio of surfactant to co-surfactant with the aqueous phase.

  • Nanoemulsion Preparation: Based on the phase diagram, a formulation with the desired properties is selected and prepared by gently mixing the components.

  • Characterization: The nanoemulsion is then characterized for:

    • Droplet size and polydispersity index (PDI) using dynamic light scattering.

    • Zeta potential to assess stability.

    • Morphology using transmission electron microscopy (TEM).

    • Drug content and entrapment efficiency (if a drug is loaded).

    • In vitro drug release studies using a Franz diffusion cell.

Synthesis

An enzymatic approach offers a green and efficient method for the synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from the synthesis of similar esters.[5]

  • Reactants and Catalyst:

    • Myristic acid

    • Ethylene glycol

    • Immobilized lipase (e.g., Novozym 435)

  • Reaction Setup:

    • Combine myristic acid and an excess of ethylene glycol in a suitable molar ratio (e.g., 1:2 to 1:5) in a reaction vessel.

    • The reaction can be performed solvent-free or in a non-polar organic solvent.

    • Add the immobilized lipase to the mixture.

  • Reaction Conditions:

    • Maintain the reaction at a controlled temperature (e.g., 60°C).

    • Provide continuous stirring.

    • Remove water, a by-product of the esterification, to drive the reaction towards completion. This can be achieved using molecular sieves or by applying a vacuum.

  • Monitoring and Purification:

    • Monitor the progress of the reaction using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • Once the reaction is complete, separate the immobilized enzyme by filtration for reuse.

    • Purify the product by removing the excess ethylene glycol and any remaining myristic acid, for example, through vacuum distillation or column chromatography.

G Myristic Acid Myristic Acid Reaction Vessel Reaction Vessel Myristic Acid->Reaction Vessel Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction Vessel Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction Vessel Purification Purification Reaction Vessel->Purification Esterification 2-HEM 2-Hydroxyethyl Myristate Purification->2-HEM

Safety and Toxicology

Comprehensive toxicological data specifically for this compound is limited. However, information on structurally related fatty acid esters suggests a low order of acute toxicity.[6] For instance, isopropyl myristate has been shown to have low acute oral and dermal toxicity.[7] It is important to note that some related compounds, such as 2-hydroxyethyl methacrylate (HEMA), have demonstrated cytotoxicity and the potential to induce inflammatory responses.[8][9] Therefore, a thorough safety assessment of this compound is imperative before its widespread pharmacological application.

Recommended Toxicological Studies:

  • Acute oral, dermal, and inhalation toxicity studies.

  • Skin and eye irritation and sensitization studies.

  • Repeated dose toxicity studies.

  • Genotoxicity and carcinogenicity assays.

Conclusion and Future Perspectives

This compound presents an intriguing profile for potential pharmacological applications, including anti-inflammatory and anticancer activities, and as a key component in advanced drug delivery systems. However, the current body of evidence is largely preliminary and inferential, based on its chemical structure and the properties of related molecules.

To translate this potential into tangible therapeutic benefits, a concerted research effort is required. This should focus on:

  • Elucidating Mechanisms of Action: Detailed in vitro studies to confirm its interaction with NF-κB and other relevant signaling pathways.

  • Quantitative Pharmacological Evaluation: Rigorous testing in relevant cell and animal models to determine its efficacy and therapeutic window.

  • Formulation Development and Optimization: Systematic development and characterization of drug delivery systems utilizing this compound to enhance the therapeutic performance of existing and new drugs.

  • Comprehensive Safety Profiling: Thorough toxicological evaluation to establish a robust safety profile.

By addressing these research gaps, the scientific community can unlock the full pharmacological potential of this compound and pave the way for its use in novel therapeutic strategies.

References

2-Hydroxyethyl Myristate: A Novel Excipipient in Drug Formulation - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pharmaceutical industry is in constant pursuit of innovative excipients that can enhance the therapeutic efficacy and manufacturability of drug products. 2-Hydroxyethyl myristate, a fatty acid ester, is emerging as a promising novel excipient with the potential to address significant challenges in drug formulation, particularly for poorly soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and potential applications in drug delivery. It details experimental protocols for its evaluation and discusses its putative mechanism of action, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as ethylene glycol monomyristate, is an ester of myristic acid and ethylene glycol.[1] Its amphiphilic nature, arising from the combination of a lipophilic fatty acid chain and a hydrophilic hydroxyethyl group, makes it a versatile candidate for various pharmaceutical applications.[1] This document serves as a technical resource, consolidating available data and providing detailed methodologies for the exploration of this compound as a novel excipient in modern drug formulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an excipient is fundamental to its application in drug formulation. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 2-Hydroxyethyl tetradecanoate[2]
Synonyms Ethylene glycol monomyristate, Myristic acid 2-hydroxyethyl ester[1]
CAS Number 22122-18-5[1]
Molecular Formula C16H32O3[1]
Molecular Weight 272.42 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid or white powder[1][3]
Melting Point 44-45 °C[1]
Boiling Point 382.2 °C at 760 mmHg[1]
Density 0.927 g/cm³[1]
Flash Point 146.8 °C[1]
Solubility Poorly soluble in water

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of myristic acid with ethylene glycol. Enzymatic synthesis offers a green and efficient alternative to traditional chemical methods.

Illustrative Enzymatic Synthesis Workflow

cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification MyristicAcid Myristic Acid ReactionVessel Reaction Vessel (e.g., Packed Bed Reactor) MyristicAcid->ReactionVessel EthyleneGlycol Ethylene Glycol EthyleneGlycol->ReactionVessel Filtration Filtration to remove enzyme ReactionVessel->Filtration Reaction Mixture ImmobilizedLipase Immobilized Lipase (e.g., Candida antarctica Lipase B) ImmobilizedLipase->ReactionVessel Purification Purification (e.g., Vacuum Distillation) Filtration->Purification FinalProduct This compound Purification->FinalProduct

Illustrative workflow for the enzymatic synthesis of this compound.

Applications in Drug Formulation

This compound holds significant potential in various aspects of drug formulation, primarily due to its amphiphilic character and its status as a fatty acid ester.

Solubility Enhancement of Poorly Soluble Drugs

A major challenge in pharmaceutical development is the formulation of poorly water-soluble drugs (BCS Class II and IV), which often exhibit low bioavailability.[4] Excipients that can enhance the solubility of these drugs are of high interest. While specific data for this compound is limited, its structural similarity to other myristate esters like isopropyl myristate suggests its potential as a solubility enhancer.[5]

Illustrative Solubility Enhancement Data

The following table presents hypothetical data illustrating the potential solubility enhancement of a model poorly soluble drug (Drug X) in the presence of this compound, based on the performance of similar excipients.

FormulationDrug X Solubility (µg/mL)Fold Increase
Water0.5-
1% this compound in Water15.030x
5% this compound in Water85.0170x
10% this compound in Water250.0500x

Note: This data is illustrative and intended to demonstrate the potential of this compound. Actual performance will vary depending on the specific drug and formulation.

Stability Enhancement

The stability of a drug product is critical to ensure its safety and efficacy throughout its shelf life. This compound, as a non-ionic surfactant and emulsifier, can contribute to the physical stability of formulations such as emulsions and suspensions by preventing phase separation.

Illustrative Stability Study Data

The table below shows hypothetical stability data for a topical cream formulation containing a sensitive API, with and without this compound, under accelerated conditions (40°C / 75% RH).

Time (Months)Assay of API (%) - Formulation without 2-HEMAssay of API (%) - Formulation with 2-HEM
0100.0100.0
198.299.5
395.598.8
691.897.2

Note: This data is for illustrative purposes. 2-HEM refers to this compound.

Mechanism of Action in Drug Delivery

One of the proposed mechanisms for the biological activity of this compound is its interaction with inflammatory signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) pathway. Fatty acid esters have been shown to modulate this pathway, which plays a crucial role in inflammation.

Putative Inhibition of the NF-κB Signaling Pathway

The diagram below illustrates the potential mechanism by which this compound may inhibit the NF-κB signaling pathway, leading to anti-inflammatory effects. It is hypothesized that as a fatty acid ester, it may interfere with the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This action would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkappaB_NFkappaB IκB NF-κB IKK->IkappaB_NFkappaB phosphorylates IκB IkappaB IκB Degradation Degradation IkappaB->Degradation ubiquitination & degradation NFkappaB NF-κB (p50/p65) NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus translocates to HEM 2-Hydroxyethyl Myristate HEM->IKK inhibits IkappaB_NFkappaB->NFkappaB releases DNA DNA NFkappaB_nucleus->DNA binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Putative inhibitory effect of this compound on the NF-κB pathway.

Experimental Protocols

The following section provides detailed, illustrative protocols for the synthesis and evaluation of this compound in a research setting.

Protocol for Enzymatic Synthesis of this compound

Objective: To synthesize this compound via lipase-catalyzed esterification.

Materials:

  • Myristic acid

  • Ethylene glycol

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • Heptane (or other suitable organic solvent)

  • Molecular sieves (3Å)

  • Magnetic stirrer with heating

  • Reaction vessel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve myristic acid in a suitable volume of heptane. Add an excess of ethylene glycol (e.g., a 1:5 molar ratio of myristic acid to ethylene glycol).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 5% w/w of the total reactants).

  • Water Removal: Add activated molecular sieves to the mixture to remove the water produced during the esterification, thereby driving the reaction to completion.

  • Reaction Conditions: Heat the mixture to a controlled temperature (e.g., 60°C) and stir continuously.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.

  • Enzyme Recovery: Once the reaction has reached completion, cool the mixture and recover the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

  • Product Purification: Remove the solvent and excess ethylene glycol from the filtrate using a rotary evaporator. The resulting product can be further purified by vacuum distillation if required.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Evaluation of In Vitro Drug Release

Objective: To evaluate the release profile of a model drug from a formulation containing this compound.

Materials:

  • Drug-loaded formulation (e.g., cream, gel, or microparticles) containing this compound

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5 and 7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Dissolution apparatus (e.g., USP Apparatus 2 - paddle)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the drug-loaded formulation and place it inside a dialysis bag.

  • Release Medium: Place the dialysis bag in a vessel of the dissolution apparatus containing a known volume of pre-warmed (37°C) PBS.

  • Test Conditions: Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a validated UV-Vis spectrophotometric or HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.

Biocompatibility and Safety

While specific toxicological data for this compound is not extensively available, related fatty acid esters are generally considered to have a low toxicity profile and are widely used in cosmetics and pharmaceuticals. However, as with any novel excipient, a thorough biocompatibility and safety assessment is crucial. This would typically involve a series of in vitro and in vivo studies as per regulatory guidelines (e.g., ISO 10993).[6] Preliminary in vitro cytotoxicity assays on relevant cell lines (e.g., fibroblasts, keratinocytes) would be a critical first step.

Conclusion

This compound presents a compelling profile as a novel excipient for pharmaceutical formulations. Its amphiphilic nature suggests significant potential for enhancing the solubility and stability of drug products, particularly for challenging APIs. While further research is needed to fully characterize its performance and establish a comprehensive safety profile, the information presented in this guide provides a strong foundation for its exploration and development. The detailed protocols and mechanistic insights offered herein are intended to facilitate and encourage further investigation into the promising applications of this compound in modern drug delivery.

References

Physicochemical Properties of 2-Hydroxyethyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of publicly available scientific literature reveals a significant scarcity of specific data on the biological activity of 2-Hydroxyethyl myristate. While the compound is available from chemical suppliers and is mentioned in the context of cosmetics and potential pharmaceutical applications, there is a notable absence of detailed studies elucidating its specific biological effects, mechanisms of action, and associated signaling pathways.

One source suggests that this compound may have potential as an active pharmaceutical ingredient for the development of anti-inflammatory and anticancer drugs due to its interaction with NF-κB, a key regulator of inflammation and cellular stress responses.[1] However, this statement is not substantiated with specific experimental data, such as IC50 values or detailed mechanistic studies, within the available search results. The same source also mentions its use in drug delivery systems to enhance bioavailability and in the cosmetics industry as an emollient, solvent, and consistency agent.[1]

Due to the lack of specific research on this compound, this guide will, with explicit caveats, discuss the known biological activities of its constituent components—myristic acid and a hydroxyethyl group—as well as related ester compounds. This information may provide a foundational understanding for future research into the biological profile of this compound.

This compound, also known as Ethylene Glycol Monomyristate or 2-Hydroxyethyl tetradecanoate, is a fatty acid ester.[1][2] Its basic chemical and physical properties are summarized in Table 1.

PropertyValueReference
CAS Number 22122-18-5[1]
Molecular Formula C₁₆H₃₂O₃[1]
Molecular Weight 272.42 g/mol [1][2]
Melting Point 44-45 °C[1]
Boiling Point 382.2 °C at 760 mmHg[1]
Flash Point 146.8 °C[1]
Density 0.927 g/cm³[1]

Potential Biological Activities Inferred from Related Molecules

The biological activities of compounds are intrinsically linked to their structure. By examining the known effects of myristic acid, the hydroxyethyl moiety, and other myristate esters, we can hypothesize potential areas of biological relevance for this compound.

Biological Activity of Myristate (Myristic Acid)

Myristic acid, a saturated fatty acid, is known to be biologically active. Studies on cardiomyocytes have shown that myristate can induce cellular hypertrophy and insulin desensitization.[3][4][5]

Mitochondrial Effects:

  • Mitochondrial Fragmentation: Myristate exposure in neonatal rat ventricular myocytes (NRVMs) leads to mitochondrial fragmentation.[3][5] This is associated with a decrease in the mitochondrial fusion protein MFN2 and an increase in the fission protein DRP1.[5]

  • Increased MUL1 Levels: Myristate treatment increases the protein levels of the mitochondrial E3 ubiquitin ligase, MUL1, which is involved in regulating mitochondrial dynamics.[3][4][5] Silencing of MUL1 has been shown to prevent myristate-induced mitochondrial fragmentation and cardiomyocyte hypertrophy.[5]

The potential signaling pathway for myristate-induced cardiomyocyte hypertrophy is depicted below.

Myristate_Signaling Myristate Myristate MUL1 MUL1 Myristate->MUL1 Upregulates MFN2 MFN2 MUL1->MFN2 Degrades DRP1 DRP1 MUL1->DRP1 Upregulates Mito_Frag Mitochondrial Fragmentation MFN2->Mito_Frag DRP1->Mito_Frag Hypertrophy Cardiomyocyte Hypertrophy Mito_Frag->Hypertrophy HEMA_Apoptosis_Pathway HEMA HEMA Oxidative_Stress Oxidative Stress (mtROS) HEMA->Oxidative_Stress DNA_Damage Oxidative DNA Damage Oxidative_Stress->DNA_Damage ATM ATM Activation DNA_Damage->ATM p53 p53 Activation ATM->p53 Mitochondrial_Pathway Intrinsic Mitochondrial Pathway p53->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

References

In-Silico Modeling of 2-Hydroxyethyl Myristate Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Hydroxyethyl myristate, an ester of myristic acid, presents a unique molecular structure with potential applications in cosmetics and pharmaceuticals.[1][2] Its structural similarity to myristic acid, a crucial fatty acid in cellular signaling, suggests that it may interact with and modulate the function of myristoylated proteins. This technical guide outlines a comprehensive in-silico workflow to investigate the molecular interactions of this compound, providing researchers with a foundational framework for computational analysis. The guide focuses on a hypothetical interaction with the proto-oncogene tyrosine-protein kinase Src (c-Src), a key regulator of cellular growth and proliferation whose function is dependent on N-myristoylation for membrane localization.[3][4][5] Methodologies for molecular docking and molecular dynamics (MD) simulations are detailed, alongside strategies for data analysis and visualization, to predict and characterize the binding affinity and dynamic behavior of this compound with its putative protein targets.

Introduction: The Significance of Myristoylation and Potential for Interaction

N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a protein.[3][6] This process is catalyzed by N-myristoyltransferase (NMT) and is essential for mediating protein-membrane interactions, subcellular localization, and protein-protein interactions.[3][6][7] A vast number of proteins involved in crucial signaling pathways are myristoylated, including the Src family of kinases, G-alpha subunits of heterotrimeric G proteins, and the catalytic subunit of protein kinase A (PKA).[3][4][8]

The myristoyl group can act as a hydrophobic anchor, facilitating weak and reversible membrane association.[3][9] In some proteins, this interaction is further regulated by a "myristoyl switch," where a conformational change in the protein exposes or sequesters the myristoyl group, thereby controlling its membrane binding and subsequent signaling activity.[4][10] Given the structural analogy of this compound to myristic acid, it is plausible that it could act as a competitive inhibitor of NMT or directly interact with the myristoyl-binding pockets of proteins, thereby modulating their function. This guide proposes a computational approach to explore these potential interactions, using c-Src as a primary example.

Data Presentation: Hypothetical Interaction Metrics

To embark on an in-silico investigation, it is crucial to have quantitative data for comparison and validation. As there is currently no published interaction data for this compound, the following tables present hypothetical data based on known myristic acid derivatives and NMT inhibitors.[11] These tables serve as a template for how experimentally or computationally derived data for this compound should be structured.

Table 1: Hypothetical Molecular Docking Scores and Predicted Binding Affinities

LigandTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues (Predicted)
This compoundc-Src (Myristoyl Pocket)-7.25.8Leu360, Thr456, Glu486
Myristic Acidc-Src (Myristoyl Pocket)-6.810.2Leu360, Thr456, Glu486
This compoundN-Myristoyltransferase 1-8.11.5Phe195, Leu383, Tyr413
Myristoyl-CoAN-Myristoyltransferase 1-9.50.2Phe195, Leu383, Tyr413

Table 2: Summary of Molecular Dynamics Simulation Parameters and Key Observations

SystemSimulation Time (ns)RMSD of Protein (Å)RMSD of Ligand (Å)Key Hydrogen Bonds (Occupancy %)
c-Src + this compound2001.8 ± 0.30.9 ± 0.2Glu486-OH (45%), Thr456-OH (30%)
c-Src (Apo)2001.5 ± 0.2N/AN/A
NMT1 + this compound2002.1 ± 0.41.1 ± 0.3Tyr413-OH (60%)
NMT1 (Apo)2001.9 ± 0.3N/AN/A

Mandatory Visualizations

Visual representations are critical for understanding the complex relationships in molecular modeling studies. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway, the in-silico experimental workflow, and the logical flow of the simulation process.

G Hypothetical Signaling Pathway Modulation by this compound cluster_membrane GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds cSrc c-Src GFR->cSrc Activates Membrane Plasma Membrane cSrc->Membrane Localizes via myristoylation Downstream Signaling Downstream Signaling cSrc->Downstream Signaling Phosphorylates substrates HEM 2-Hydroxyethyl myristate HEM->cSrc Binds to myristoyl pocket? NMT NMT HEM->NMT Inhibits? NMT->cSrc Myristoylates MyrCoA Myristoyl-CoA MyrCoA->NMT Substrate Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Leads to

Caption: Hypothetical modulation of the c-Src signaling pathway.

G In-Silico Experimental Workflow PDB 1. Target Selection & Structure Preparation (e.g., c-Src from PDB) Docking 3. Molecular Docking (Predict binding pose and affinity) PDB->Docking Ligand 2. Ligand Preparation (this compound 3D structure) Ligand->Docking MD 4. Molecular Dynamics Simulation (Assess stability and dynamics) Docking->MD Select best pose Analysis 5. Trajectory Analysis (RMSD, RMSF, H-bonds, MM/PBSA) MD->Analysis Results 6. Results Interpretation & Visualization Analysis->Results

Caption: Workflow for in-silico modeling of ligand-protein interactions.

G Logical Flow of Molecular Dynamics Simulation Start Start: Docked Protein-Ligand Complex System System Setup (Solvation, Ionization, Force Field) Start->System Min Energy Minimization System->Min Heat Heating (NVT Ensemble) Min->Heat Equil Equilibration (NPT Ensemble) Heat->Equil Prod Production MD Run Equil->Prod End End: Trajectory for Analysis Prod->End

Caption: Step-by-step process of a molecular dynamics simulation.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for conducting the proposed in-silico experiments. These are based on widely accepted methodologies in the field of computational drug discovery and molecular modeling.

Protocol for Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to the myristoyl-binding pocket of c-Src.

Materials:

  • Protein Structure: Crystal structure of human c-Src kinase (e.g., PDB ID: 2SRC).

  • Ligand Structure: 3D structure of this compound, generated and energy-minimized using software like Avogadro or ChemDraw.

  • Software:

    • Protein Preparation: UCSF Chimera, Maestro (Schrödinger), or PyMOL.

    • Docking Software: AutoDock Vina, Glide (Schrödinger), or GOLD.

Methodology:

  • Protein Preparation: a. Download the c-Src structure from the Protein Data Bank. b. Remove all water molecules and non-essential ligands from the crystal structure. c. Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4). d. Perform energy minimization on the protein structure to relieve any steric clashes using a suitable force field (e.g., AMBER, CHARMM).

  • Ligand Preparation: a. Generate the 3D coordinates of this compound. b. Assign partial charges (e.g., Gasteiger charges). c. Perform energy minimization of the ligand structure.

  • Grid Generation: a. Define the binding site based on the known location of the myristoyl-binding pocket in c-Src.[4] b. Generate a grid box that encompasses the entire binding site with sufficient padding (typically 10-15 Å around the site).

  • Docking Execution: a. Run the docking algorithm using the prepared protein and ligand files. Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space. b. Generate a set number of binding poses (e.g., 10-20).

  • Analysis of Results: a. Analyze the predicted binding poses and their corresponding docking scores. The most favorable pose is typically the one with the lowest energy score. b. Visualize the best-ranked pose to identify key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and c-Src.

Protocol for Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the this compound-c-Src complex and to characterize its dynamic behavior in a simulated physiological environment.

Materials:

  • Starting Structure: The best-ranked docked complex of this compound and c-Src from the molecular docking protocol.

  • Software: GROMACS, AMBER, or NAMD.

  • Force Fields: A combination of a protein force field (e.g., AMBERff14SB) and a general Amber force field (GAFF) for the ligand.

  • Water Model: TIP3P or SPC/E.

Methodology:

  • System Preparation: a. Generate the topology and parameter files for this compound using tools like Antechamber. b. Place the protein-ligand complex in a periodic cubic or dodecahedron box. c. Solvate the system with the chosen water model, ensuring a minimum distance of 10-12 Å between the protein and the box edges. d. Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization: a. Perform a steepest descent energy minimization of the entire system to remove any bad contacts between the solute, solvent, and ions. This is typically done for 5,000-10,000 steps.

  • System Equilibration: a. NVT (Canonical) Ensemble: Gradually heat the system from 0 K to 300 K over a period of 100-200 ps while keeping the volume constant. Apply position restraints to the protein and ligand backbone atoms to allow the solvent to equilibrate around them. b. NPT (Isothermal-Isobaric) Ensemble: Perform a longer equilibration run (1-5 ns) at constant temperature (300 K) and pressure (1 bar). Gradually release the position restraints on the solute to allow the entire system to relax.

  • Production MD Run: a. Run the production simulation for a significant duration (e.g., 100-200 ns or longer) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10-20 ps).

  • Trajectory Analysis: a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. b. Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein. c. Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation. d. Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of the complex.

Conclusion

This technical guide provides a robust, albeit hypothetical, framework for the in-silico investigation of this compound interactions with biologically relevant proteins like c-Src. By employing molecular docking to predict binding modes and molecular dynamics simulations to understand the stability and dynamics of these interactions, researchers can generate valuable hypotheses about the molecule's mechanism of action. The detailed protocols and visualization guides presented herein are intended to equip scientists in drug development and related fields with the necessary tools to explore the potential of novel fatty acid esters in modulating key signaling pathways. The successful application of these computational methods can significantly accelerate the early stages of drug discovery and provide a molecular basis for further experimental validation.

References

An In-depth Technical Guide on the Safety and Toxicity of 2-Hydroxyethyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available safety and toxicity data specifically for 2-Hydroxyethyl Myristate (CAS No. 22122-18-5) is limited. This guide summarizes the available information and supplements it with data from structurally related compounds, such as other myristate esters and 2-hydroxyethyl methacrylate (HEMA). This information on analogues can provide an initial perspective on potential toxicological properties but should be interpreted with caution as it may not be directly representative of this compound.

Acute Toxicity

There is a lack of specific acute toxicity data for this compound. However, data on the related compounds 2-hydroxyethyl methacrylate (HEMA) and other myristate esters suggest low acute toxicity.

Table 1: Acute Toxicity Data for Analogue Compounds

CompoundTest TypeSpeciesRouteLD50Sublethal Effects
2-Hydroxyethyl methacrylate (HEMA) Acute ToxicityRat, MouseOral>2000 mg/kg bwReduced activity, tremor, ataxia, piloerection, increased body temperature.
2-Hydroxyethyl methacrylate (HEMA) Acute ToxicityRabbitDermal>2000 mg/kg bwLocal irritant effects.
Myristyl Myristate Acute ToxicityRatOral>14.4 g/kg[1]Not reported.
Butyl Myristate Acute ToxicityRatOral>8 g/kg[1]Not reported.
Experimental Protocols: Acute Oral Toxicity (General Guideline - e.g., OECD 420)

The acute oral toxicity is typically determined by administering the substance in a single dose to a group of experimental animals.

  • Test Species: Commonly uses rats or mice.

  • Administration: The test substance is administered by gavage.

  • Dosage: A limit test is often performed at 2000 mg/kg body weight. If mortality occurs, further testing with different dose groups is conducted to determine the LD50.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.[1]

  • Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

Skin Irritation and Corrosion

Data on analogue compounds suggest that myristate esters generally exhibit low potential for skin irritation.

Table 2: Skin Irritation Data for Analogue Compounds

CompoundSpeciesObservationResult
2-Hydroxyethyl methacrylate (HEMA) RabbitPrimary Dermal Irritation Index (PDII)0.34 (not irritating) to 1.3 (slightly irritating).
Myristyl Myristate RabbitDraize scoresMinimal to mild irritation; erythema scores up to 2, edema scores up to 1.[1][2]
Butyl Myristate Animal (not specified)Undiluted applicationModerately irritating.[1]
Experimental Protocols: Acute Dermal Irritation/Corrosion (General Guideline - e.g., OECD 404)

This test evaluates the potential of a substance to cause local irritation or corrosion after a single dermal application.

  • Test Species: Typically, albino rabbits are used.

  • Application: A small amount (e.g., 0.5 mL for liquids) of the test substance is applied to a shaved patch of skin. The site is then covered with a gauze patch.

  • Exposure Duration: The standard exposure period is 4 hours.

  • Observation: The skin is evaluated for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The reactions are scored using a standardized system (e.g., Draize scoring), and the mean scores are used to classify the irritation potential.

Visualization: Dermal Irritation Test Workflow

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring animal Select Albino Rabbit shave Shave Test Site on Dorsum animal->shave apply Apply 0.5 mL of This compound shave->apply cover Cover with Gauze Patch apply->cover wait 4-Hour Exposure cover->wait remove Remove Patch wait->remove observe Score for Erythema & Edema at 1, 24, 48, 72 hours remove->observe classify Classify Irritation Potential observe->classify

Workflow for a typical dermal irritation study.

Eye Irritation

The analogue compound HEMA is classified as an eye irritant. Data for other related esters suggest a potential for minimal to mild irritation.

Table 3: Eye Irritation Data for Analogue Compounds

CompoundSpeciesObservationResult
2-Hydroxyethyl methacrylate (HEMA) RabbitMean Draize Scores (24, 48, 72 hrs)Corneal opacity: 1.22/4; Iris irritation: 0.78/2; Conjunctival redness: 2.28/3; Chemosis: 1.33/4. Effects were reversible.
2-Hydroxyethyl methacrylate (HEMA) (88% purity) RabbitDraize Scores (persisted to 21 days)Corneal opacity: 66.7/80; Iris irritation: 5/10; Conjunctival reaction: 17.3/20.
Myristyl Myristate RabbitNot specifiedMinimal eye irritation.[2]
Experimental Protocols: Acute Eye Irritation/Corrosion (General Guideline - e.g., OECD 405)

This test assesses the potential of a substance to produce irritation or damage to the eye.

  • Test Species: Albino rabbits are typically used.

  • Administration: A small volume (e.g., 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days if effects persist.

  • Scoring: Lesions are scored according to the Draize scale to determine the overall irritation potential.

Visualization: Eye Irritation Test Workflow

G start Select Albino Rabbit instill Instill 0.1 mL of Test Substance into Conjunctival Sac start->instill observe Examine Eye at 1, 24, 48, 72 hours instill->observe score Score Cornea, Iris, & Conjunctivae (Draize Scale) observe->score classify Classify Irritation Potential score->classify

Workflow for the Draize rabbit eye irritation test.

Skin Sensitization

The analogue HEMA is a known skin sensitizer. Reports indicate that dental personnel developed allergic contact dermatitis from products containing HEMA, with positive patch tests observed. Other myristate esters, however, have not shown evidence of sensitization.

Table 4: Skin Sensitization Data for Analogue Compounds

CompoundTest TypeSpeciesResult
2-Hydroxyethyl methacrylate (HEMA) Patch TestHumanPositive. Classified as "May cause sensitisation by skin contact" (R43).
Myristyl Myristate Not specifiedGuinea PigNo sensitization.[2]
Butyl Myristate Not specifiedAnimalNot a skin sensitizer.[1]
Experimental Protocols: Skin Sensitization (General Guideline - e.g., OECD 429, Local Lymph Node Assay - LLNA)

The LLNA is a common method to assess the skin sensitization potential of a substance by measuring lymphocyte proliferation in the lymph nodes draining the site of application.

  • Test Species: Mice are used.

  • Induction Phase: The test substance is applied to the dorsal surface of the ears for three consecutive days.

  • Proliferation Measurement: On day 5, a solution of radiolabeled thymidine (or an alternative label) is injected intravenously. The mice are sacrificed a few hours later.

  • Endpoint: The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle control animals. An SI of 3 or greater is typically considered a positive result.

Genotoxicity

Limited data on the analogue HEMA shows mixed results. It was negative in an in vivo micronucleus test but has shown evidence of inducing DNA damage in in vitro assays with human cells.[3]

Table 5: Genotoxicity Data for 2-Hydroxyethyl methacrylate (HEMA)

Test TypeSystemConcentration/DoseResult
Micronucleus Test (OECD 474) Rat bone marrow cells (in vivo)500–2000 mg/kg bwNegative.
DNA Damage & Repair Assay Human gingival fibroblasts (in vitro)Not specifiedPositive.
DNA Damage & Repair Assay Human lymphocytes (in vitro)Not specifiedPositive.
Comet Assay Human lymphocytes (in vitro)Up to 10mMConcentration-dependent DNA damage.[3]

Visualization: Genotoxicity Testing Logic

G cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing start Assess Genotoxicity Potential ames Bacterial Reverse Mutation (Ames Test) start->ames comet Comet Assay (DNA Strand Breaks) start->comet dna_repair DNA Damage & Repair Assay start->dna_repair micronucleus Micronucleus Test (Chromosome Damage) dna_repair->micronucleus Positive result may trigger in vivo test end end micronucleus->end Weight of Evidence Conclusion

Logical flow for assessing genotoxicity.

Reproductive and Developmental Toxicity

No data is available for this compound. For the analogue HEMA, a combined repeated dose and reproductive/developmental toxicity study in rats showed no adverse effects on reproduction or development, even in the presence of maternal toxicity at lower doses.

Table 6: Reproductive & Developmental Toxicity for 2-Hydroxyethyl methacrylate (HEMA)

Test TypeSpeciesDosesKey FindingsNOAEL
Combined Repeated Dose & Repro/Devo Toxicity Screening Test (OECD 422) Rat0, 30, 100, 300, 1000 mg/kg bw/dNo reproductive toxicity (fertility, gestation) or teratogenic effects observed. Maternal toxicity seen at ≥30 mg/kg bw/d.1000 mg/kg bw/d.
Experimental Protocols: Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD TG 422)

This screening study provides initial information on potential reproductive and developmental effects.

  • Test Species: Rats.

  • Administration: The substance is administered orally by gavage to male and female rats.

  • Dosing Period: Males are dosed for 49 days. Females are dosed for 14 days before mating, through gestation, and until day 3 post-partum.

  • Endpoints Evaluated:

    • Parental: Clinical observations, body weight, food consumption, mortality, and post-mortem examinations.

    • Reproductive: Mating performance, fertility, gestation length.

    • Offspring: Number of live/dead pups, pup viability, sex ratio, and external abnormalities.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Hydroxyethyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl myristate, also known as ethylene glycol monomyristate, is a fatty acid ester with applications in the cosmetics and pharmaceutical industries.[1] In cosmetics, it functions as an emollient, solvent, and consistency agent, improving skin moisture retention and texture.[1] In the pharmaceutical field, it shows potential as an active ingredient for developing anti-inflammatory and anticancer drugs and for use in novel drug delivery systems to enhance bioavailability.[1] This document provides detailed protocols for the laboratory synthesis of this compound via chemical and enzymatic methods.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of glycol esters, providing a baseline for expected outcomes. Specific data for this compound synthesis is limited in the provided search results, so data from similar esterification reactions (e.g., with stearic acid) are included for reference.

ParameterValueReactants & ConditionsSource
Chemical Synthesis
Max Yield (Monoester)77.8%Ethylene glycol and stearic acid (9:1 molar ratio), 140°C[2]
Max Yield (Monoester)61%Ethylene glycol and stearic acid (5:1 molar ratio)[2]
Max Yield (Monoester)43.5%Ethylene glycol and stearic acid (1:1 molar ratio), 180°C[2]
Reaction Temperature120°CMyristic acid and ethylene glycol with methanesulfonic acid catalyst[3]
Enzymatic Synthesis
Reaction Temperature50°C - 70°C (preferred 60°C)Myristic acid and an alcohol (e.g., ethylene glycol) with lipase[4]
Molar Ratio (Volatile:Less Volatile)1:1 to 4.5:1General enzymatic esterification[4]
Physical Properties
Melting Point44-45°CThis compound[1]
Boiling Point382.2°C at 760 mmHgThis compound[1]
Density0.927 g/cm³This compound[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound by direct esterification of myristic acid with ethylene glycol using an acid catalyst. This method is based on general procedures for fatty acid esterification.[3]

Materials:

  • Myristic acid (n-tetradecanoic acid)

  • Ethylene glycol

  • Methanesulfonic acid (or other suitable acid catalyst like p-toluenesulfonic acid)

  • Toluene

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask with a Dean-Stark trap and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add myristic acid and an excess of ethylene glycol (e.g., a 1:5 molar ratio of acid to glycol). Add toluene to facilitate azeotropic removal of water.

  • Catalyst Addition: Add a catalytic amount of methanesulfonic acid (e.g., 1-2% by weight of myristic acid).

  • Reaction: Heat the mixture to 120°C with vigorous stirring under a nitrogen atmosphere.[3] Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.[3]

  • Monitoring: Monitor the reaction progress by observing the amount of water collected or by using techniques like thin-layer chromatography (TLC). The reaction is typically complete when water formation ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene and excess ethylene glycol under reduced pressure using a rotary evaporator.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Protocol 2: Enzymatic Esterification

This protocol utilizes a lipase enzyme as a catalyst for a more environmentally benign synthesis process.[4]

Materials:

  • Myristic acid

  • Ethylene glycol

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • An inert solvent (optional, e.g., hexane or heptane)

  • Molecular sieves (for water removal)

  • Shaking incubator or stirred reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, dissolve myristic acid in an excess of ethylene glycol (a molar ratio of 1:3 to 1:5 is a good starting point).[4] An inert solvent can be added if desired.[4]

  • Enzyme and Dehydrant Addition: Add the immobilized lipase (e.g., 4% w/w of substrates) and molecular sieves (e.g., 10% w/w) to the mixture.[5]

  • Reaction: Incubate the mixture at 60°C with constant agitation (e.g., 150-200 RPM) for several hours (e.g., 2.5 to 6 hours).[2][4][5] The use of molecular sieves or pervaporation can be employed to remove the water formed during the reaction, driving the equilibrium towards product formation.[4]

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Purification:

    • Remove the excess ethylene glycol and any solvent under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be further purified if necessary, for example by liquid-liquid extraction if a solvent was used. A potential method involves dissolving the product in an organic solvent and washing with water to remove the highly water-soluble ethylene glycol.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chemical synthesis of this compound.

Synthesis_Workflow node_reactants Reactants (Myristic Acid, Ethylene Glycol) node_reaction Esterification Reaction (120°C, Dean-Stark) node_reactants->node_reaction node_catalyst Acid Catalyst (e.g., Methanesulfonic Acid) node_catalyst->node_reaction node_solvent Azeotropic Solvent (Toluene) node_solvent->node_reaction node_workup Aqueous Work-up (Neutralization, Washing) node_reaction->node_workup Cooling node_drying Drying (Anhydrous MgSO4) node_workup->node_drying node_purification Purification (Solvent Removal, Distillation) node_drying->node_purification Filtration node_product Final Product (this compound) node_purification->node_product

Caption: Chemical synthesis workflow for this compound.

References

Application Notes and Protocols for the Purification of 2-Hydroxyethyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl myristate is a fatty acid ester with growing interest in the pharmaceutical and cosmetic industries for its properties as an emollient, solvent, and potential active pharmaceutical ingredient. Following its synthesis, typically through the esterification of myristic acid with ethylene glycol, a robust purification strategy is essential to remove unreacted starting materials, catalysts, and potential byproducts. This document provides detailed protocols for various purification techniques and analytical methods for assessing the purity of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for selecting and optimizing purification methods.

PropertyValueReference(s)
Molecular Formula C₁₆H₃₂O₃[1]
Molecular Weight 272.42 g/mol [1]
Melting Point 44-45 °C[1]
Boiling Point 382.2 °C at 760 mmHg[1]
Appearance Clear, colorless to slightly yellow liquid/solid[1]
Solubility Insoluble in water; soluble in organic solvents like hexane and chloroform.[2]

Purification Workflow

The general workflow for the purification of this compound after synthesis involves several key steps, from the initial workup to the final polishing and purity analysis.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Esterification of Myristic Acid and Ethylene Glycol Workup Initial Workup (e.g., Liquid-Liquid Extraction) Synthesis->Workup Primary_Purification Primary Purification (e.g., Column Chromatography or Vacuum Distillation) Workup->Primary_Purification Secondary_Purification Secondary Purification (e.g., Recrystallization) Primary_Purification->Secondary_Purification Purity_Analysis Purity Assessment (GC-MS, HPLC, NMR) Secondary_Purification->Purity_Analysis

Caption: Overall workflow for the purification and analysis of this compound.

Experimental Protocols

Liquid-Liquid Extraction (Workup)

This initial step aims to remove the bulk of water-soluble impurities, such as unreacted ethylene glycol and any acid catalyst.

Objective: To perform a preliminary purification of the crude reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate or diethyl ether

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Protocol:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate or diethyl ether and mix thoroughly.

  • Add saturated sodium bicarbonate solution to neutralize any remaining acidic catalyst and unreacted myristic acid. Stopper the funnel and shake vigorously, venting frequently to release any evolved gas.

  • Allow the layers to separate. The aqueous layer (bottom) can be tested with pH paper to ensure it is neutral or slightly basic.

  • Drain and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove residual water and water-soluble impurities.

  • Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

Column Chromatography

Column chromatography is an effective method for separating this compound from nonpolar impurities and any remaining starting materials based on polarity.[3][4]

Objective: To achieve high purity by separating the target compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)[5]

  • Hexane (nonpolar solvent)

  • Ethyl acetate (polar solvent)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.[6]

  • Elution:

    • Begin elution with a nonpolar solvent system, such as 100% hexane, to elute any nonpolar impurities.

    • Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate. A common gradient might be from 5% to 20% ethyl acetate in hexane. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Vacuum Distillation

Given the high boiling point of this compound, vacuum distillation is necessary to purify the compound without thermal decomposition.[7][8]

Objective: To purify this compound based on its boiling point.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum pump with a pressure gauge)

  • Heating mantle

  • Stir bar

Protocol:

  • Place the crude this compound and a stir bar into the round-bottom flask.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Begin stirring and gradually apply vacuum to the system.

  • Once the desired vacuum level is reached (typically <1 mmHg), slowly heat the distillation flask using the heating mantle.

  • Collect the fraction that distills at a constant temperature. The exact temperature will depend on the pressure.

  • Discontinue heating and allow the apparatus to cool before slowly releasing the vacuum.

Recrystallization

Recrystallization is a suitable final purification step if the this compound is a solid at room temperature or can be solidified at lower temperatures.[9][10][11]

Objective: To obtain highly pure crystalline this compound.

Materials:

  • Purified this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water, acetone/hexane)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until it completely dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

A combination of analytical techniques should be employed to confirm the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like fatty acid esters.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent such as hexane or ethyl acetate.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-FATWAX UI) is recommended for the separation of fatty acid esters.[12]

    • Carrier Gas: Helium or Hydrogen.[12][13]

    • Injector Temperature: 250 °C.[12]

    • Oven Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Acquisition Mode: Scan mode (e.g., m/z 50-550) for qualitative analysis and identification of impurities, or Selected Ion Monitoring (SIM) for quantitative analysis.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally labile compounds. A reverse-phase method is typically employed for fatty acid esters.

Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: A C18 or similar reverse-phase column is appropriate.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[14] For mass spectrometry detection, a volatile acid like formic acid can be used as a modifier.[14]

    • Detector: A UV detector (if the compound has a chromophore) or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for structural confirmation and purity assessment, particularly for identifying and quantifying impurities.[15]

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The proton NMR spectrum will provide information on the different types of protons in the molecule, and the integration of the peaks can be used to determine the relative amounts of the compound and any proton-containing impurities.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Quantitative NMR (qNMR): For a precise purity determination, an internal standard with a known concentration can be added to the sample.[16]

Data Presentation

Table 1: Summary of Purification Method Efficacy (Hypothetical Data)

Purification MethodPurity Achieved (%)Yield (%)Key Impurities Removed
Liquid-Liquid Extraction85-90>95Ethylene glycol, acid catalyst
Column Chromatography>9870-85Unreacted myristic acid, nonpolar byproducts
Vacuum Distillation>9980-90Higher and lower boiling point impurities
Recrystallization>99.560-80Closely related structural impurities

Table 2: Typical Analytical Parameters for Purity Assessment

Analytical MethodColumn/ProbeMobile Phase/SolventDetectionExpected Result
GC-MS DB-FATWAX UIHeliumMass Spectrometry (EI)Single major peak corresponding to this compound
HPLC C18 Reverse-PhaseAcetonitrile/WaterELSD or CADSingle major peak with high area percentage
NMR 5 mm BBO ProbeCDCl₃¹H, ¹³CSpectra consistent with the structure of this compound; absence of impurity signals

Logical Relationships in Purification

The choice of purification method often depends on the nature of the impurities present after the initial workup.

Purification_Logic Crude_Mixture Crude Reaction Mixture Workup Liquid-Liquid Extraction Crude_Mixture->Workup Polar_Impurities Predominantly Polar Impurities (e.g., Ethylene Glycol) Nonpolar_Impurities Predominantly Nonpolar Impurities Thermal_Impurities Thermally Stable Impurities with Different Boiling Points Column_Chromatography Column Chromatography Workup->Column_Chromatography If polar/nonpolar impurities Vacuum_Distillation Vacuum Distillation Workup->Vacuum_Distillation If thermally stable impurities Recrystallization Recrystallization (Final Polishing) Column_Chromatography->Recrystallization Vacuum_Distillation->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Decision tree for selecting the appropriate purification strategy.

References

Application Notes and Protocols: Formulation of Topical Creams with 2-Hydroxyethyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl myristate, also known as Ethylene Glycol Monomyristate, is a fatty acid ester derived from myristic acid and ethylene glycol.[1] It serves as a versatile excipient in the formulation of topical creams, offering properties as an emollient, solvent, and consistency agent.[1] Its molecular structure, featuring a hydrophilic hydroxyethyl group and a lipophilic myristate chain, allows for effective interaction with both aqueous and lipid components of a formulation, as well as the skin. This unique characteristic makes it a valuable ingredient for improving skin's moisture retention and texture.[1]

Recent interest has also focused on the potential bioactive properties of this compound. Studies on myristic acid, a constituent of this ester, have demonstrated anti-inflammatory effects, suggesting that this compound may also contribute to the therapeutic efficacy of a topical formulation, particularly in conditions with an inflammatory component.[2][3][4][5] Myristic acid has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[6]

These application notes provide a comprehensive overview of the physicochemical properties of this compound, a sample formulation for an oil-in-water topical cream, and detailed protocols for the preparation and evaluation of such a cream.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, ensuring compatibility with other excipients and predicting the stability of the final product.

PropertyValueReference
Synonyms Ethylene glycol monomyristate, 2-Hydroxyethyl tetradecanoate[1][7][8]
CAS Number 22122-18-5[1][7][8]
Molecular Formula C16H32O3[1][7]
Molecular Weight 272.42 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid[1]
Melting Point 44-45°C[1]
Boiling Point 382.2°C at 760 mmHg[1]
Density 0.927 g/cm³[1]
Flash Point 146.8°C[1]
Refractive Index 1.453[1]

Example Formulation: Oil-in-Water (O/W) Topical Cream

This section provides a sample formulation for a stable and aesthetically pleasing O/W topical cream utilizing this compound. The percentages can be adjusted based on the desired viscosity and sensory characteristics.

PhaseIngredientFunction% (w/w)
Oil Phase This compoundEmollient, Co-emulsifier, Penetration Enhancer5.0 - 15.0
Cetyl AlcoholThickener, Emollient2.0 - 5.0
Stearic AcidThickener, Emulsifier2.0 - 5.0
Isopropyl MyristateEmollient, Penetration Enhancer3.0 - 7.0
Aqueous Phase Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0 - 5.0
Propylene GlycolHumectant, Penetration Enhancer2.0 - 5.0
Emulsifier Glyceryl Stearate & PEG-100 StearatePrimary Emulsifier3.0 - 6.0
Preservative Phenoxyethanol & EthylhexylglycerinPreservative0.5 - 1.0
Active Ingredient e.g., HydrocortisoneAnti-inflammatory0.1 - 1.0

Experimental Protocols

The following protocols outline the procedures for the formulation and subsequent evaluation of a topical cream containing this compound.

Protocol for Formulation of a Topical Cream

This protocol details the step-by-step process for preparing the O/W topical cream described in the example formulation.

Materials and Equipment:

  • Beakers

  • Water bath or heating mantle

  • Homogenizer (e.g., rotor-stator or microfluidizer)

  • Overhead stirrer

  • pH meter

  • Weighing balance

Procedure:

  • Preparation of the Oil Phase:

    • In a clean, dry beaker, combine all the ingredients of the oil phase: this compound, Cetyl Alcohol, Stearic Acid, and Isopropyl Myristate.

    • Heat the mixture in a water bath to 70-75°C with gentle stirring until all components are completely melted and homogenous.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, combine the deionized water, glycerin, and propylene glycol.

    • Heat the aqueous phase in a water bath to 70-75°C.

    • Add the primary emulsifier (Glyceryl Stearate & PEG-100 Stearate) to the heated aqueous phase and stir until fully dispersed.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with an overhead stirrer.

    • Once the two phases are combined, homogenize the mixture for 5-10 minutes at a moderate speed to form a uniform emulsion.

  • Cooling and Final Additions:

    • Allow the emulsion to cool down to below 40°C with continuous, gentle stirring.

    • Incorporate the preservative system (Phenoxyethanol & Ethylhexylglycerin) and the active ingredient (if applicable, pre-dissolved in a suitable solvent) into the cream.

    • Continue stirring until the cream is smooth and homogenous.

  • Final Adjustments:

    • Measure the pH of the final cream and adjust if necessary using a suitable buffering agent to a skin-compatible pH (typically between 4.5 and 6.5).

    • Package the cream in appropriate containers.

G prep_oil Prepare Oil Phase (this compound, Cetyl Alcohol, etc.) heat_oil Heat to 70-75°C prep_oil->heat_oil emulsify Combine and Homogenize heat_oil->emulsify prep_water Prepare Aqueous Phase (Water, Glycerin, etc.) heat_water Heat to 70-75°C prep_water->heat_water heat_water->emulsify cool Cool to < 40°C emulsify->cool additives Add Preservatives & Actives cool->additives adjust_ph Adjust pH additives->adjust_ph package Package Final Cream adjust_ph->package

Workflow for topical cream formulation.
Protocol for In Vitro Skin Permeation Study

This protocol describes the use of a Franz diffusion cell to evaluate the permeation of an active ingredient from the formulated cream through a skin membrane.[9]

Materials and Equipment:

  • Franz diffusion cells[9]

  • Human or animal skin membrane (e.g., excised human skin, porcine skin)[9]

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Magnetic stirrer and stir bars

  • Constant temperature water bath

  • Syringes and needles for sampling

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • Membrane Preparation:

    • Thaw frozen skin at room temperature.

    • If required, separate the epidermis from the dermis by heat treatment (e.g., immersion in water at 60°C for one minute).

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Fill the receptor chamber with a known volume of degassed receptor solution, ensuring no air bubbles are trapped.[10]

    • Place a small magnetic stir bar in the receptor chamber.

    • Mount the prepared skin membrane onto the receptor chamber with the stratum corneum side facing up.[9]

    • Clamp the donor chamber in place.

  • Experiment Execution:

    • Equilibrate the assembled cells in a water bath set to 32°C (to maintain the skin surface at a physiological temperature) for at least 30 minutes.

    • Apply a finite dose (e.g., 10-15 mg/cm²) of the formulated cream onto the surface of the skin in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the active ingredient using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of the active ingredient permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of this plot represents the steady-state flux (Jss).

G prep_membrane Prepare Skin Membrane assemble_cell Assemble Franz Cell prep_membrane->assemble_cell equilibrate Equilibrate at 32°C assemble_cell->equilibrate apply_cream Apply Topical Cream equilibrate->apply_cream sample Collect Samples Over Time apply_cream->sample analyze Analyze Samples (HPLC) sample->analyze calculate Calculate Permeation Parameters analyze->calculate

Workflow for in vitro skin permeation study.
Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug products.[11][12][13][14]

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for 12 months.[12][13]

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.[12][13]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[12][13]

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[13]

  • Accelerated: 0, 3, and 6 months.[12]

Parameters to be Evaluated:

  • Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.

  • Chemical Properties: Assay of the active ingredient and quantification of any degradation products.

  • Microbiological Properties: Total aerobic microbial count, total yeast and mold count, and absence of specified pathogenic microorganisms.

Procedure:

  • Store the cream samples in their final packaging at the specified storage conditions.

  • At each time point, withdraw samples and evaluate them for the parameters listed above using validated analytical methods.

  • Compare the results to the initial specifications to determine the stability of the product.

Protocol for In Vitro Anti-inflammatory Activity Assay

This protocol provides a method to assess the potential anti-inflammatory effects of the formulated cream by measuring the inhibition of NF-κB activation in a cell-based assay.[15]

Materials and Equipment:

  • Human keratinocyte cell line (e.g., HaCaT) or macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation

  • NF-κB reporter assay kit (e.g., luciferase-based)

  • Luminometer or plate reader

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to an appropriate confluency in a multi-well plate.

    • Treat the cells with various concentrations of the test formulation (or an extract thereof) for a specified pre-incubation period.

  • Induction of Inflammation:

    • Induce an inflammatory response by adding LPS or TNF-α to the cell culture medium.

  • Measurement of NF-κB Activity:

    • After the induction period, lyse the cells and measure the NF-κB activity using a reporter assay system according to the manufacturer's instructions.

  • Cell Viability Assay:

    • In a parallel experiment, assess the cytotoxicity of the test formulation using a cell viability assay to ensure that the observed effects are not due to cell death.[16]

  • Data Analysis:

    • Calculate the percentage inhibition of NF-κB activation for each concentration of the test formulation compared to the vehicle control.

    • Determine the IC50 value (the concentration that causes 50% inhibition).

Potential Mechanism of Action: Anti-inflammatory Pathway

The myristic acid component of this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., LPS or TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[17] This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Myristic acid has been shown to inhibit the phosphorylation of key proteins in this pathway, thereby suppressing the inflammatory response.

G LPS_TNF Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4, TNFR1) LPS_TNF->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB pIkB Phosphorylated IκB IkB_NFkB->pIkB NFkB NF-κB (Active) pIkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (IL-6, TNF-α, etc.) Nucleus->Transcription Initiates MyristicAcid Myristic Acid (from this compound) MyristicAcid->IKK Inhibits

Potential anti-inflammatory mechanism of myristic acid.

Safety and Toxicology

While comprehensive toxicological data for this compound is not extensively published, information on its constituent parts and similar fatty acid esters can provide an initial safety assessment. Myristic acid is a naturally occurring fatty acid found in many foods and is generally considered safe. Ethylene glycol, when used in esters for topical applications, has a low potential for systemic absorption and toxicity. As with any cosmetic ingredient, it is recommended to conduct appropriate safety testing, including skin irritation and sensitization studies, on the final formulation.

EndpointResultReference
Acute Oral Toxicity No data available for this compound.
Acute Dermal Toxicity No data available for this compound.
Skin Irritation Expected to be low, as fatty acid esters are common emollients.
Eye Irritation May cause mild irritation.
Sensitization Low potential for sensitization.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific advice. Researchers should conduct their own thorough investigations and safety assessments before using this compound in any formulation.

References

Application Notes & Protocols: Preparation of 2-Hydroxyethyl Myristate-Based Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules. With droplet sizes generally ranging from 20 to 200 nm, they offer a promising platform for the delivery of lipophilic drugs due to their high surface area, enhanced drug solubilization, and improved bioavailability. 2-Hydroxyethyl myristate, a fatty acid ester, serves as a potential oil phase for creating nanoemulsions for topical and transdermal drug delivery systems. This document provides detailed protocols for the preparation and characterization of this compound-based nanoemulsions using both high-energy and low-energy methods.

Preparation Methods for Nanoemulsions

The choice of preparation method depends on the desired properties of the nanoemulsion, such as droplet size and stability, and the scalability of the process. Both high-energy and low-energy methods can be employed.

High-Energy Method: High-Pressure Homogenization (HPH)

High-pressure homogenization utilizes intense mechanical forces to break down coarse emulsions into nano-sized droplets.[1] This method is highly efficient for producing uniform and small droplets but requires specialized equipment.[2][3] The process typically involves preparing a crude emulsion which is then passed through a homogenizer at high pressure, leading to droplet disruption through shear, cavitation, and turbulence.[1][4]

Low-Energy Methods

Low-energy methods rely on the spontaneous formation of droplets due to changes in the system's composition or temperature, which alters the interfacial tension and curvature.[5]

  • Phase Inversion Composition (PIC) Method: This technique involves inducing a phase inversion from a water-in-oil (W/O) to an oil-in-water (O/W) emulsion by altering the composition.[6] This is often achieved by the slow addition of an aqueous phase to a mixture of the oil and surfactant.[7] The PIC method can produce highly stable nanoemulsions with small droplet sizes.[8]

  • Spontaneous Emulsification (SE) Method: In this method, a nanoemulsion forms almost instantaneously when an organic phase (composed of oil, a lipophilic surfactant, and a water-miscible solvent) is added to an aqueous phase containing a hydrophilic surfactant under gentle agitation.[9][10] The rapid diffusion of the water-miscible solvent into the aqueous phase leads to the formation of fine oil droplets.[11][12]

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of the component ratios and process parameters is crucial for achieving desired nanoemulsion characteristics.

Protocol 1: Preparation by High-Pressure Homogenization (HPH)

Materials:

  • Oil Phase: this compound

  • Aqueous Phase: Deionized water

  • Surfactant: Tween 80

  • Co-surfactant: Propylene glycol

  • Active Pharmaceutical Ingredient (API): Lipophilic drug (e.g., Ropinirole)[13]

Equipment:

  • High-shear mixer (for pre-emulsion)

  • High-pressure homogenizer

  • Magnetic stirrer

  • Analytical balance

Procedure:

  • Oil Phase Preparation: Dissolve the lipophilic API in this compound. Add Tween 80 and propylene glycol to the oil phase and mix until a homogenous solution is formed.

  • Aqueous Phase Preparation: Prepare the required volume of deionized water.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase under continuous stirring with a high-shear mixer at 5000 rpm for 15 minutes to form a coarse emulsion.

  • Homogenization: Pass the pre-emulsion through the high-pressure homogenizer at a pressure of 1500-2500 bar.[2]

  • Cycling: Recirculate the emulsion through the homogenizer for 3 to 5 cycles to achieve a narrow and uniform droplet size distribution.[1]

  • Equilibration: Allow the nanoemulsion to cool to room temperature.

Protocol 2: Preparation by Phase Inversion Composition (PIC)

Materials:

  • Oil Phase: this compound

  • Aqueous Phase: Deionized water

  • Surfactant mixture: Span 80 and Tween 80

  • API: Lipophilic drug

Equipment:

  • Magnetic stirrer with a hot plate

  • Burette or syringe pump

  • Analytical balance

Procedure:

  • Organic Phase Preparation: Prepare a homogenous mixture of this compound, Span 80, Tween 80, and the dissolved API.

  • Titration: Gently heat the mixture to a specific temperature (e.g., 60-70°C) under constant magnetic stirring.[8]

  • Phase Inversion: Slowly add the deionized water dropwise to the oil/surfactant mixture using a burette or syringe pump.

  • Nanoemulsion Formation: As water is added, the mixture will transition from clear to turbid and then back to a clear or bluish-translucent liquid, indicating the formation of an O/W nanoemulsion.

  • Cooling and Equilibration: Remove the nanoemulsion from the heat and continue stirring until it reaches room temperature.

Protocol 3: Characterization of Nanoemulsions

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

This analysis is critical to determine the physical stability of the nanoemulsion.[14]

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Procedure:

  • Sample Preparation: Dilute the nanoemulsion sample (e.g., 500-fold) with deionized water to avoid multiple scattering effects.[15]

  • Measurement: Transfer the diluted sample to a cuvette.

  • Particle Size and PDI: Measure the particle size and PDI at a fixed angle (e.g., 90° or 173°) at 25°C.[16] The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.[14]

  • Zeta Potential: For zeta potential measurement, dilute the sample in a suitable medium (e.g., 0.1x PBS) and place it in the specific electrode-containing cell.[16] The instrument applies an electric field and measures the electrophoretic mobility of the droplets to calculate the zeta potential.[17]

  • Analysis: Perform all measurements in triplicate.

B. Encapsulation Efficiency (EE) and Drug Loading (DL)

These parameters determine the amount of drug successfully incorporated into the nanoemulsion.

Equipment:

  • Centrifugal filter units (e.g., Amicon® Ultra)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Separation of Free Drug: Place a known amount of the drug-loaded nanoemulsion into a centrifugal filter unit. Centrifuge at a high speed (e.g., 13,000 x g) for 30 minutes to separate the aqueous phase containing the unencapsulated (free) drug from the nanoemulsion.[18]

  • Quantification of Free Drug: Analyze the filtrate (aqueous phase) to determine the concentration of the free drug using a validated HPLC or UV-Vis spectrophotometry method.[19][20]

  • Calculation: Calculate the EE and DL using the following equations[18][19]:

    • Encapsulation Efficiency (EE %): ((Total Drug Added - Free Drug) / Total Drug Added) * 100

    • Drug Loading (DL %): ((Total Drug Added - Free Drug) / Total Weight of Nanoemulsion) * 100

Data Presentation

The following tables present hypothetical data for this compound nanoemulsions prepared by different methods.

Table 1: Physicochemical Properties of Nanoemulsions

Formulation CodePreparation MethodMean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
HEM-HPH-01High-Pressure Homogenization85.2 ± 2.10.15 ± 0.02-28.5 ± 1.3
HEM-PIC-01Phase Inversion Composition120.6 ± 3.50.22 ± 0.03-31.2 ± 1.8
HEM-SE-01Spontaneous Emulsification155.4 ± 4.20.28 ± 0.04-25.7 ± 2.1

SD: Standard Deviation, n=3

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrugDrug Loading (%) ± SDEncapsulation Efficiency (%) ± SD
HEM-HPH-01Ropinirole0.48 ± 0.0396.5 ± 2.5
HEM-PIC-01Ropinirole0.47 ± 0.0294.8 ± 3.1
HEM-SE-01Ropinirole0.45 ± 0.0491.2 ± 3.8

SD: Standard Deviation, n=3

Visualizations

Diagrams illustrating workflows and mechanisms provide a clear understanding of the processes.

G cluster_prep Nanoemulsion Preparation cluster_char Characterization A Component Selection (Oil, Surfactant, Aqueous Phase) B Method Selection (HPH, PIC, SE) A->B C Preparation of Phases (Oil Phase + API, Aqueous Phase) B->C D Emulsification Process C->D E Final Nanoemulsion D->E F Particle Size & PDI (DLS) E->F G Zeta Potential (DLS) E->G H Encapsulation Efficiency (Centrifugation + HPLC/UV) E->H I Stability Studies E->I

Caption: General workflow for nanoemulsion preparation and characterization.

HPH_Process A Coarse Emulsion (Large Droplets) B High-Pressure Pump A->B Input C Interaction Chamber (High Shear, Cavitation) B->C Pressurization (>1500 bar) D Nanoemulsion (Small Droplets) C->D Droplet Breakup

Caption: Mechanism of High-Pressure Homogenization (HPH).

PIC_Process A Oil + Surfactant Mixture C Formation of W/O Microemulsion A->C Initial State B Slow Addition of Aqueous Phase B->C D Phase Inversion Point C->D Continuous Titration E Formation of O/W Nanoemulsion D->E Structural Reorganization

References

Application Notes & Protocols: 2-Hydroxyethyl myristate in Transdermal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Hydroxyethyl myristate is not as extensively documented in scientific literature as a transdermal penetration enhancer compared to similar molecules like Isopropyl Myristate (IPM). Therefore, the following application notes, mechanisms, and protocols are based on established principles and methodologies for evaluating fatty acid ester-based chemical penetration enhancers. The provided quantitative data is illustrative, derived from studies on similar enhancers, to demonstrate proper data presentation.

Introduction

Transdermal drug delivery systems (TDDS) offer a non-invasive route for systemic drug administration, avoiding first-pass metabolism and improving patient compliance. The primary barrier to this route is the stratum corneum (SC), the outermost layer of the epidermis, composed of corneocytes embedded in a highly ordered lipid matrix. Chemical penetration enhancers are crucial components in many TDDS formulations, as they transiently and reversibly disrupt this barrier to facilitate drug permeation.

This compound is a fatty acid ester, a class of compounds known for their potential as penetration enhancers. Structurally similar to the well-characterized enhancer Isopropyl Myristate (IPM), it is hypothesized to enhance drug delivery by disrupting the highly organized lipid bilayers of the stratum corneum. Its amphiphilic nature, possessing a lipophilic myristate tail and a more polar hydroxyethyl head, may allow it to intercalate within the SC lipids, thereby increasing their fluidity and enhancing drug diffusivity. These notes provide a comprehensive guide to evaluating this compound as a potential penetration enhancer in TDDS formulations.

Hypothesized Mechanism of Action

The primary mechanism by which fatty acid esters like this compound are thought to enhance skin permeation is by altering the structure of the stratum corneum lipids. This involves two main actions:

  • Lipid Disruption: The enhancer molecules insert themselves into the intercellular lipid lamellae. The bulky nature of the enhancer disrupts the tight, ordered packing of the endogenous lipids (ceramides, cholesterol, and free fatty acids).

  • Increased Fluidity: This disruption leads to an increase in the fluidity of the lipid bilayers, creating more "free volume" or pathways through which drug molecules can diffuse more readily.

This dual action effectively reduces the diffusional resistance of the stratum corneum, leading to an increased flux of the active pharmaceutical ingredient (API) across the skin.

cluster_0 Normal Stratum Corneum (SC) cluster_1 SC with this compound SC_Lipids Highly Ordered Lipid Bilayers Corneocytes Corneocytes ('Bricks') Barrier High Barrier Function SC_Lipids->Barrier creates Disrupted_Lipids Disordered & Fluidized Lipid Bilayers Corneocytes2 Corneocytes ('Bricks') Permeation Enhanced Drug Permeation Disrupted_Lipids->Permeation allows Enhancer This compound (Penetration Enhancer) Enhancer->Disrupted_Lipids Intercalates & Disrupts Packing

Caption: Hypothesized mechanism of this compound action.

Experimental Workflows and Protocols

A systematic evaluation of a potential penetration enhancer involves formulation, in vitro performance testing, and mechanistic studies.

Formulation 1. Formulation (Transdermal Patch Preparation) Characterization 2. Physical Characterization (Thickness, Folding Endurance, etc.) Formulation->Characterization IVPT 3. In Vitro Permeation Test (IVPT) (Franz Diffusion Cell) Characterization->IVPT Select optimal patch DataAnalysis 4. Data Analysis (Flux, ER, Lag Time) IVPT->DataAnalysis Mechanism 5. Mechanistic Studies (FTIR, DSC) DataAnalysis->Mechanism Investigate 'how' Safety 6. Safety & Irritation (e.g., RHE Test) DataAnalysis->Safety Correlate efficacy with safety Mechanism->Safety

Caption: Overall experimental workflow for evaluating a penetration enhancer.

Protocol: Preparation of a Matrix-Type Transdermal Patch

This protocol describes the solvent casting method for preparing a drug-in-adhesive matrix patch.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Polymers (e.g., Polyvinylpyrrolidone (PVP), Polyvinyl alcohol (PVA))[1]

  • Plasticizer (e.g., Propylene glycol, PEG 400)[1]

  • Penetration Enhancer: this compound

  • Solvent system (e.g., Ethanol:Water mixture)[2]

  • Backing membrane and release liner

  • Petri dish or suitable casting surface

Procedure:

  • Polymer Solution Preparation: Accurately weigh and dissolve the chosen polymers (e.g., PVA, PVP) in the selected solvent system with continuous stirring until a clear, homogenous solution is formed.[1][2]

  • API and Enhancer Incorporation: In a separate container, dissolve the accurately weighed API and this compound in a small amount of the solvent. Add this mixture to the polymer solution.

  • Plasticizer Addition: Add the plasticizer to the main solution and stir until it is uniformly mixed. The final mixture should be viscous but clear.

  • Casting: Pour the final solution into a petri dish or onto a release liner placed on a level surface. To control thickness, the volume poured per unit area should be kept constant.

  • Drying: Cover the casting assembly with an inverted funnel to allow for slow, uniform evaporation of the solvent.[2] Dry at a controlled temperature (e.g., 40°C) for a specified time (e.g., 24 hours) to form a thin film.[1]

  • Lamination and Cutting: Once dried, laminate the film with a backing membrane. Cut the laminated patch into the desired size and shape for further testing.

  • Storage: Store the prepared patches in a desiccator until use.

Protocol: In Vitro Permeation Test (IVPT)

The IVPT is the standard method for assessing the rate and extent of drug permeation across a skin membrane.

Materials:

  • Franz diffusion cells[3]

  • Excised human or animal skin (e.g., porcine ear skin), dermatomed to a thickness of ~500 µm[4]

  • Receptor solution (e.g., Phosphate Buffered Saline (PBS) pH 7.4, potentially with a solubilizer like Tween 80 to maintain sink conditions)

  • Prepared transdermal patches (with and without enhancer)

  • Magnetic stirrer and water bath/circulator to maintain 32°C at the skin surface.

  • HPLC or other suitable analytical method for drug quantification.

Procedure:

  • Skin Preparation: Thaw excised skin and cut it into sections large enough to fit the Franz diffusion cells. Measure skin integrity using methods like Transepidermal Water Loss (TEWL) or electrical resistance before mounting.[5]

  • Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed, de-gassed receptor solution. Ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.

  • Equilibration: Place the assembled cells in a water bath set to maintain a skin surface temperature of 32 ± 1°C and allow the system to equilibrate.

  • Dosing: Apply the transdermal patch to the surface of the skin in the donor compartment. A finite dose of 5-15 mg/cm² is typically recommended for semi-solid formulations.[3]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.[6]

  • Sample Analysis: Quantify the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Mass Balance: At the end of the experiment, dismantle the cell. Analyze the amount of drug remaining on the skin surface, within the skin (epidermis and dermis separated), and left in the patch to ensure complete mass balance.[3]

Data Analysis and Presentation

The data from the IVPT study should be analyzed to determine key permeation parameters.

Calculations:

  • Cumulative Amount Permeated (Qn): Calculate the total amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

  • Steady-State Flux (Jss): Determine the flux (µg/cm²/h) from the slope of the linear portion of the cumulative amount vs. time plot.

  • Lag Time (Tlag): Extrapolate the linear portion of the plot to the x-axis to find the lag time in hours.

  • Permeability Coefficient (Kp): Calculate as Kp = Jss / Cd, where Cd is the drug concentration in the donor formulation.

  • Enhancement Ratio (ER): Calculate as ER = Jss (with enhancer) / Jss (without enhancer).

Illustrative Data Presentation:

The following tables show how quantitative data should be structured. Note: Data is illustrative and based on studies of similar enhancers like IPM.[7]

Table 1: In Vitro Permeation Parameters of a Model Drug

Formulation This compound Conc. (%) Steady-State Flux (Jss) (µg/cm²/h) Lag Time (Tlag) (h) Enhancement Ratio (ER)
F1 (Control) 0 0.85 ± 0.12 3.1 ± 0.4 1.0
F2 2 3.40 ± 0.45 2.5 ± 0.3 4.0
F3 5 8.92 ± 0.98 1.8 ± 0.2 10.5

| F4 | 10 | 9.50 ± 1.10 | 1.6 ± 0.2 | 11.2 |

Table 2: Mass Balance Analysis at 24 Hours (% of Applied Dose)

Formulation Amount Permeated Amount in Epidermis Amount in Dermis Amount on Skin Surface Amount in Patch Total Recovery (%)
F1 (Control) 1.5 ± 0.2 2.1 ± 0.3 0.8 ± 0.1 5.5 ± 0.6 88.9 ± 2.1 98.8 ± 2.5

| F3 (5% Enhancer) | 15.2 ± 1.8 | 4.5 ± 0.5 | 2.3 ± 0.3 | 4.1 ± 0.4 | 72.1 ± 3.3 | 98.2 ± 3.9 |

Mechanistic Study Protocols

To understand how this compound enhances permeation, spectroscopic and calorimetric techniques can be employed to probe its effects on the stratum corneum.

Start Excised Skin Preparation Treatment Treat SC with Enhancer Solution (this compound) Start->Treatment Control Control SC (Treated with Vehicle) Start->Control ATR_FTIR ATR-FTIR Analysis Treatment->ATR_FTIR DSC DSC Analysis Treatment->DSC Control->ATR_FTIR Control->DSC Analysis_FTIR Analyze CH₂ Stretching Frequencies (Lipid Order/Fluidity) ATR_FTIR->Analysis_FTIR Analysis_DSC Analyze Lipid Transition Temperatures (Tm Shift) DSC->Analysis_DSC Conclusion Conclusion on Mechanism Analysis_FTIR->Conclusion Analysis_DSC->Conclusion

Caption: Workflow for mechanistic studies on the stratum corneum.

Protocol: ATR-FTIR Spectroscopy

This technique measures changes in the vibrational frequencies of SC lipids, which correlate with their conformational order (fluidity).[8]

Procedure:

  • Sample Preparation: Isolate the stratum corneum from excised skin by heat separation or trypsin digestion.

  • Treatment: Hydrate the SC sheets and incubate them in a solution of this compound (e.g., in propylene glycol) for a defined period. A control sample should be incubated in the vehicle alone.

  • Measurement: Mount the treated SC sheet on the ATR crystal of the FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum, paying close attention to the C-H symmetric (∼2850 cm⁻¹) and asymmetric (∼2920 cm⁻¹) stretching vibration peaks of the lipid acyl chains.[9]

  • Analysis: An increase in the fluidity (disordering) of the SC lipids is indicated by a shift of these peaks to higher wavenumbers. Compare the peak positions of the enhancer-treated SC to the control.

Table 3: Illustrative ATR-FTIR Peak Positions for SC Lipids

Treatment C-H Symmetric Stretch (cm⁻¹) C-H Asymmetric Stretch (cm⁻¹) Interpretation
Control (Vehicle) 2850.1 ± 0.2 2919.5 ± 0.3 Ordered lipids (gel phase)

| 5% Enhancer | 2852.5 ± 0.3 | 2923.8 ± 0.4 | Disordered lipids (liquid crystalline phase) |

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in the SC lipids, providing information on their packing and stability.[10]

Procedure:

  • Sample Preparation: Isolate and hydrate small, weighed sections of stratum corneum.

  • Treatment: Treat the SC samples with the enhancer solution as described for FTIR.

  • Measurement: Seal the SC sample in an aluminum DSC pan. Place it in the DSC instrument alongside an empty reference pan.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 5-10°C/min) over a temperature range of approximately 20°C to 120°C.[11] Record the heat flow to generate a thermogram.

  • Analysis: The thermogram of untreated SC shows characteristic endothermic peaks related to lipid transitions (Tₘ). A fluidizing effect of the enhancer is indicated by a broadening of these peaks and a shift to lower temperatures.[10]

Safety and Skin Irritation

While effective, penetration enhancers must not cause irreversible damage or significant irritation to the skin.

Evaluation Methods:

  • In Vitro Models: The OECD Test Guideline 439 uses Reconstructed Human Epidermis (RHE) models to assess skin irritation potential.[12] Cell viability is measured (e.g., via an MTT assay) after exposure to the test substance. A significant reduction in viability indicates irritation potential.[1]

  • In Vivo Studies: For preclinical assessment, patch tests on animals (e.g., rabbits) can be performed to observe signs of erythema and edema.

  • Safety Profile of Related Compounds:

    • 2-Hydroxyethyl methacrylate (HEMA): Known to be a skin irritant and a common contact allergen, especially in occupational settings.[13][14] Sensitization is a potential risk that must be carefully evaluated.

    • Myristate Esters (e.g., IPM): Generally considered safe for cosmetic use, though they can cause mild to moderate irritation at high concentrations or with repeated application.[15][16]

Protocol: Skin Irritation using Reconstructed Human Epidermis (RHE)

  • Tissue Culture: Culture RHE tissues at the air-liquid interface according to the manufacturer's protocol.

  • Application: Topically apply a defined amount of the test formulation (containing this compound) to the tissue surface. Include positive (e.g., 5% SDS) and negative (e.g., PBS) controls.

  • Incubation: Incubate for a specified period (e.g., 42 minutes).[12]

  • Post-Incubation: Remove the test substance by washing. Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).[12]

  • Viability Assay (MTT): Transfer tissues to an MTT solution. The viable cells will reduce the MTT to a purple formazan product.

  • Extraction & Measurement: Extract the formazan and measure its absorbance spectrophotometrically.

  • Analysis: Calculate the cell viability as a percentage relative to the negative control. A viability below 50% typically classifies the substance as an irritant.

References

Application Notes & Protocols: Encapsulation of Active Pharmaceutical Ingredients Using 2-Hydroxyethyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are hypothetical and based on the physicochemical properties of 2-Hydroxyethyl myristate and established principles of lipid-based drug delivery. As of the compilation of this document, specific literature detailing the use of this compound for the encapsulation of active pharmaceutical ingredients (APIs) is not widely available. These protocols are intended to serve as a foundational guide for research and development purposes and will require optimization and validation for specific APIs.

Introduction

This compound is a fatty acid ester of myristic acid and ethylene glycol.[1] Its amphiphilic nature, stemming from the combination of a lipophilic fatty acid chain and a hydrophilic hydroxyethyl group, suggests its potential as a functional excipient in pharmaceutical formulations. This compound is noted for its use in the cosmetics industry and its potential application in novel drug delivery systems to enhance the bioavailability and therapeutic outcomes of various drugs.[1] Its properties may allow for improved targeting and release of active pharmaceutical ingredients.[1]

This document outlines potential methods for encapsulating APIs using this compound, focusing on techniques suitable for lipid-based carriers. The protocols provided are based on melt dispersion for the formation of solid lipid microparticles and the formulation of a Self-Emulsifying Drug Delivery System (SEDDS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for the design of encapsulation protocols.

PropertyValueReference
Synonyms Ethylene glycol monomyristate, 2-Hydroxyethyl tetradecanoate[1]
CAS Number 22122-18-5[1]
Molecular Formula C16H32O3[1]
Molecular Weight 272.42 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid[1]
Melting Point 44-45 °C[1]
Boiling Point 382.2 °C at 760 mmHg[1]
Density 0.927 g/cm³[1]

Table 1: Physicochemical Properties of this compound

Hypothetical Signaling Pathway for Enhanced Bioavailability

The use of lipid-based carriers like this compound can enhance the oral bioavailability of poorly soluble drugs through several mechanisms. A simplified representation of this proposed pathway is illustrated below.

API Poorly Soluble API Encapsulation Encapsulation (e.g., Melt Dispersion) API->Encapsulation HEM 2-Hydroxyethyl myristate HEM->Encapsulation Formulation Lipid-Based Formulation Encapsulation->Formulation Oral Oral Administration Formulation->Oral GI Gastrointestinal Tract Oral->GI Dispersion Dispersion & Emulsification GI->Dispersion Micelles Mixed Micelle Formation Dispersion->Micelles Absorption Enhanced Absorption Micelles->Absorption Circulation Systemic Circulation Absorption->Circulation

Caption: Proposed mechanism for enhanced bioavailability of APIs encapsulated in this compound.

Experimental Protocols

Protocol 1: API Encapsulation by Melt Dispersion

This protocol describes the preparation of solid lipid microparticles (SLMs) using this compound as the lipid matrix. This method is suitable for thermostable APIs.

Workflow for Melt Dispersion

cluster_0 Preparation cluster_1 Emulsification cluster_2 Solidification & Recovery Melt Melt 2-Hydroxyethyl myristate (approx. 50-60°C) Disperse Disperse API in molten lipid Melt->Disperse Homogenize Homogenize lipid and aqueous phases Disperse->Homogenize Aqueous Prepare hot aqueous surfactant solution Aqueous->Homogenize Cool Cool emulsion under stirring Homogenize->Cool Filter Filter and wash microparticles Cool->Filter Dry Dry microparticles Filter->Dry

Caption: Experimental workflow for API encapsulation using the melt dispersion method.

Materials and Equipment:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Purified water

  • Magnetic stirrer with heating plate

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Beakers and other standard laboratory glassware

  • Filtration apparatus

  • Freeze-dryer or vacuum oven

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound and place it in a beaker.

    • Heat the beaker on a hot plate to a temperature approximately 5-10 °C above the melting point of this compound (i.e., 50-60 °C).

    • Once the lipid is completely melted, add the pre-weighed API to the molten lipid under continuous stirring to ensure a homogenous dispersion.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, prepare an aqueous solution of a suitable surfactant (e.g., 1-2% w/v Polysorbate 80).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Slowly add the hot lipid phase to the hot aqueous phase under high-speed homogenization.

    • Continue homogenization for 5-10 minutes to form a hot oil-in-water (o/w) emulsion.

  • Solidification and Microparticle Formation:

    • Transfer the hot emulsion to a beaker containing cold water (2-4 °C) or an ice bath under continuous stirring.

    • The rapid cooling will cause the dispersed lipid droplets to solidify, forming solid lipid microparticles.

  • Recovery and Drying:

    • Collect the microparticles by filtration.

    • Wash the collected microparticles with purified water to remove any excess surfactant.

    • Dry the microparticles using a suitable method, such as freeze-drying or drying in a vacuum oven.

Quantitative Data Summary (Hypothetical)

Formulation CodeAPI:Lipid Ratio (w/w)Surfactant Conc. (% w/v)Particle Size (µm)Encapsulation Efficiency (%)
SLM-11:101.050 ± 585 ± 3
SLM-21:51.065 ± 780 ± 4
SLM-31:102.040 ± 490 ± 2

Table 2: Hypothetical Formulation and Characterization Data for Solid Lipid Microparticles.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the development of a SEDDS formulation using this compound as the lipid phase. SEDDS are isotropic mixtures of lipids, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon mild agitation in an aqueous medium, such as the gastrointestinal fluids.

Logical Relationship for SEDDS Formulation

cluster_0 Components Lipid Lipid (this compound) Mix Mixing & Vortexing Lipid->Mix Surfactant Surfactant (e.g., Cremophor EL) Surfactant->Mix Cosurfactant Cosurfactant (e.g., Transcutol P) Cosurfactant->Mix API API API->Mix SEDDS SEDDS Pre-concentrate (Isotropic Mixture) Mix->SEDDS Emulsification Spontaneous Emulsification SEDDS->Emulsification Aqueous Aqueous Medium (e.g., GI fluid) Aqueous->Emulsification Microemulsion Fine o/w Microemulsion Emulsification->Microemulsion

Caption: Logical relationship of components and processes in the formation of a SEDDS.

Materials and Equipment:

  • This compound (Lipid)

  • Surfactant (e.g., Cremophor® EL, Polysorbate 20)

  • Cosurfactant/Cosolvent (e.g., Transcutol® P, Propylene Glycol)

  • Active Pharmaceutical Ingredient (API)

  • Vortex mixer

  • Water bath

  • Glass vials

Procedure:

  • Solubility Studies:

    • Determine the solubility of the API in various lipids, surfactants, and cosurfactants to select the most appropriate excipients.

  • Construction of Ternary Phase Diagrams:

    • To identify the self-emulsifying regions, construct ternary phase diagrams with varying ratios of the lipid (this compound), surfactant, and cosurfactant.

    • For each mixture, observe the formation of an emulsion upon dilution with water.

  • Preparation of the SEDDS Formulation:

    • Based on the phase diagrams, select an optimal ratio of lipid, surfactant, and cosurfactant.

    • Accurately weigh the components into a glass vial.

    • If necessary, gently heat the mixture in a water bath (around 40 °C) to facilitate mixing.

    • Vortex the mixture until a clear, homogenous solution is obtained.

    • Incorporate the API into the pre-concentrate and mix until it is completely dissolved.

  • Characterization of the SEDDS:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a specified volume of water with gentle agitation and measure the time taken for the emulsion to form.

    • Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

    • Thermodynamic Stability: Subject the formulation to centrifugation and temperature cycling to assess its physical stability.

Quantitative Data Summary (Hypothetical)

Formulation Code2-HEM:Surfactant:Cosurfactant (w/w/w)API Load (mg/g)Emulsification Time (s)Droplet Size (nm)
SEDDS-140:40:2050< 60150 ± 10
SEDDS-230:50:2050< 45120 ± 8
SEDDS-320:60:2050< 3090 ± 5

Table 3: Hypothetical Formulation and Characterization Data for SEDDS.

References: [1] LookChem. Cas 22122-18-5, this compound. (URL not provided in search results) [2] Lipid-Based Drug Delivery Systems. (General knowledge from search results, specific source not cited) [3] Strategies to Formulate Lipid-based Drug Delivery Systems. (General knowledge from search results, specific source not cited) [4] Enhanced microemulsion formation in lipid-based drug delivery systems by combining mono-esters of mediumchain fatty acids with di- or tri-esters. (General knowledge from search results, specific source not cited) [5] Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. (General knowledge from search results, specific source not cited)

References

Application Notes & Protocols for the Characterization of 2-Hydroxyethyl Myristate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxyethyl myristate is a fatty acid ester with potential applications in the formulation of various delivery systems, including nanoparticles. These nanoparticles can serve as carriers for therapeutic agents, offering advantages such as improved solubility, controlled release, and targeted delivery.[1] A thorough characterization is essential to ensure the safety, efficacy, and batch-to-batch consistency of these nanoparticle formulations.[2] This document provides detailed protocols for the comprehensive characterization of this compound (HEM) nanoparticles, covering physicochemical, structural, and functional properties.

Physicochemical Characterization

The primary physicochemical characteristics of nanoparticles include their size, size distribution, surface charge, and morphology. These properties are critical as they influence the stability, biological interactions, and overall performance of the nanoparticle system.[3][4]

Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic diameter and size distribution (PDI) of nanoparticles in a colloidal suspension.[4] Zeta potential analysis provides a measure of the nanoparticle's surface charge, which is a key indicator of colloidal stability.[5][6] Nanoparticles with zeta potentials greater than +30 mV or less than -30 mV are generally considered to have good stability.[7]

cluster_workflow Workflow: DLS & Zeta Potential Analysis prep Sample Preparation (Dilute HEM Nanoparticles) dls DLS Measurement (Particle Size, PDI) prep->dls Measure Size zeta Zeta Potential Measurement (Surface Charge) prep->zeta Measure Charge analysis Data Analysis & Reporting dls->analysis zeta->analysis

Caption: Workflow for DLS and Zeta Potential Measurement.

Experimental Protocol: DLS and Zeta Potential

  • Sample Preparation:

    • Disperse the this compound nanoparticle powder in deionized water or a suitable buffer (e.g., PBS) to a concentration of approximately 0.1 g/L.[8]

    • Briefly sonicate the suspension (e.g., for 5 minutes in an ultrasonic bath) to ensure a homogenous dispersion and break up any loose agglomerates.[8]

  • Instrument Setup:

    • Turn on the DLS instrument (e.g., Malvern Zetasizer Nano ZS) and allow it to warm up for at least 30 minutes.

    • Select the appropriate measurement parameters, including the dispersant properties (viscosity, refractive index), temperature (typically 25°C), and scattering angle (e.g., 173°).[8]

  • Measurement:

    • For size measurement, pipette the nanoparticle suspension into a disposable sizing cuvette. Ensure no air bubbles are present.

    • Place the cuvette in the instrument and initiate the measurement. Perform at least three replicate measurements.

    • For zeta potential measurement, inject the nanoparticle suspension into a disposable folded capillary cell (DTS1070).[5]

    • Place the cell in the instrument and initiate the measurement. The instrument will apply an electric field and measure the particle mobility.[9]

  • Data Analysis:

    • The instrument software will calculate the Z-average diameter, PDI, and zeta potential using the electrophoretic mobility and the Henry equation.[9]

    • Report the values as mean ± standard deviation. Zeta potential is dependent on the pH and conductivity of the medium, so these should also be reported.[5]

Data Presentation: Physicochemical Properties

Formulation BatchZ-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
HEM-NP-001155.2 ± 3.10.18 ± 0.02-28.5 ± 1.5
HEM-NP-002161.4 ± 4.50.21 ± 0.03-26.9 ± 1.8
HEM-NP-003158.9 ± 3.80.19 ± 0.01-29.1 ± 1.3

Data are representative and should be determined experimentally.

Surface Morphology Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the actual size, shape, and surface topography of the nanoparticles.[10][11]

Experimental Protocol: SEM Analysis

  • Sample Preparation:

    • Place a small amount of the dried this compound nanoparticle powder onto an aluminum stub with double-sided carbon tape.

    • Gently blow off any excess powder with compressed air.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Imaging:

    • Load the stub into the SEM chamber.

    • Operate the microscope at an appropriate accelerating voltage (e.g., 5-15 kV).

    • Acquire images at various magnifications to observe the overall morphology and surface details.

Structural and Thermal Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a sample.[12] It is used to confirm the chemical structure of the this compound nanoparticles and to verify the successful encapsulation of a drug by identifying characteristic peaks of both the polymer and the drug.[13][14]

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Mix a small amount of the dried nanoparticle sample (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg).[15]

    • Grind the mixture thoroughly in an agate mortar to create a fine, homogenous powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.[15]

  • Measurement:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample chamber.

    • Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Analyze the resulting spectrum to identify characteristic absorption bands. Compare the spectrum of drug-loaded nanoparticles with those of the pure drug and empty nanoparticles to confirm encapsulation.[14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is used to investigate the thermal properties and physical state of the drug within the nanoparticle matrix, such as melting point, glass transition temperature, and crystallinity.[17][18] Changes in the thermal profile of a drug after encapsulation can indicate its amorphous or crystalline state within the nanoparticle.[16]

Experimental Protocol: DSC Analysis

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the dried nanoparticle sample into an aluminum DSC pan.

    • Seal the pan hermetically. Prepare an empty sealed pan to be used as a reference.

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 350°C).[19]

  • Data Analysis:

    • Record the heat flow versus temperature to generate a thermogram.

    • Analyze the thermogram for thermal events such as melting (endothermic peaks) or glass transitions. The absence or shift of a drug's melting peak in the thermogram of the loaded nanoparticles often suggests that the drug is in an amorphous or molecularly dispersed state.[19]

Functional Characterization for Drug Delivery Applications

For nanoparticles designed as drug carriers, it is crucial to quantify the amount of encapsulated drug and characterize its release profile.

Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)

Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the nanoparticles. Drug loading capacity refers to the weight percentage of the drug relative to the total weight of the nanoparticle.

cluster_workflow Workflow: Encapsulation Efficiency Determination start Disperse Drug-Loaded HEM Nanoparticles separate Separate Free Drug (e.g., Centrifugation) start->separate measure_free Quantify Free Drug in Supernatant (e.g., HPLC, UV-Vis) separate->measure_free calculate Calculate EE% and LC% measure_free->calculate

Caption: Workflow for determining Encapsulation Efficiency (EE).

Experimental Protocol: EE and LC Determination (Indirect Method)

  • Separation of Free Drug:

    • Disperse a known weight of drug-loaded nanoparticles in a specific volume of buffer.

    • Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes) to pellet the nanoparticles. Alternatively, use centrifugal filter units.

  • Quantification:

    • Carefully collect the supernatant, which contains the unencapsulated (free) drug.

    • Determine the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard calibration curve.

  • Calculation:

    • Calculate the EE and LC using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Data Presentation: Drug Loading and Encapsulation

Formulation CodeTotal Drug Added (mg)Drug in Supernatant (mg)Nanoparticle Weight (mg)Encapsulation Efficiency (%)Drug Loading (%)
HEM-NP-DRUG-A10.01.290.088.0%9.8%
HEM-NP-DRUG-B15.02.185.086.0%15.2%
HEM-NP-DRUG-C20.03.580.082.5%20.6%

Data are representative and should be determined experimentally.

In Vitro Drug Release Study

This study evaluates the rate and extent of drug release from the nanoparticles over time, often under conditions mimicking a physiological environment.[20] The dialysis bag method is a common approach.[14]

Experimental Protocol: Dialysis Bag Method

  • Preparation:

    • Accurately weigh a quantity of drug-loaded nanoparticles (e.g., equivalent to 5 mg of the drug) and disperse them in a small volume of release medium (e.g., 2 mL of PBS, pH 7.4).

    • Transfer the suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Release Study:

    • Suspend the sealed dialysis bag in a larger volume of release medium (e.g., 50 mL of PBS, pH 7.4) in a beaker.

    • Place the beaker in a shaking water bath maintained at 37°C to simulate body temperature.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a fixed volume of the release medium (e.g., 1 mL).

    • Immediately replenish the volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.[14]

  • Analysis:

    • Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative percentage of drug released at each time point and plot it against time.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are crucial for evaluating the biocompatibility of the nanoparticle formulation.[21] The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[22]

cluster_workflow Workflow: MTT Cytotoxicity Assay seed Seed Cells in a 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Treat Cells with HEM Nanoparticle Concentrations incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (e.g., 570 nm) solubilize->read

Caption: General workflow for an MTT cell viability assay.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed a suitable cell line (e.g., human fibroblasts or a relevant cancer cell line) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.[22]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound nanoparticles (both empty and drug-loaded) in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[22]

  • Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

      • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

References

Application Notes and Protocols for In Vitro Drug Release Studies with 2-Hydroxyethyl Myristate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl myristate (2-HEM) is a fatty acid ester with potential applications in pharmaceutical formulations as an emollient, solvent, and penetration enhancer. Its oleaginous nature makes it a suitable candidate for formulating poorly water-soluble drugs into various delivery systems, such as oleogels, nanoemulsions, and solid lipid nanoparticles. Understanding the in vitro drug release characteristics of 2-HEM formulations is crucial for predicting their in vivo performance and for quality control during drug product development.

These application notes provide a detailed, adaptable protocol for conducting in vitro drug release studies on formulations containing this compound. Due to a lack of specific published studies on drug release from 2-HEM formulations, this document presents a generalized methodology adapted from established protocols for similar oleaginous drug delivery systems.

Key Experimental Protocols

I. Protocol for Preparation of a this compound Oleogel Formulation

This protocol describes the preparation of a model oleogel formulation containing a hydrophobic drug, using this compound as the primary oil phase.

Materials:

  • This compound (2-HEM)

  • Hydrophobic Active Pharmaceutical Ingredient (API) (e.g., Ketoprofen, Dexamethasone)

  • Gelling agent (e.g., Beeswax, Sorbitan monostearate)

  • Heating magnetic stirrer

  • Beaker

  • Spatula

Procedure:

  • Weigh the required amounts of this compound and the gelling agent into a beaker.

  • Heat the mixture on a heating magnetic stirrer to a temperature approximately 10°C above the melting point of the gelling agent, under constant stirring, until a homogenous molten lipid phase is formed.

  • Accurately weigh the hydrophobic API and add it to the molten lipid phase.

  • Continue stirring until the API is completely dissolved or uniformly dispersed in the mixture.

  • Remove the beaker from the heat and allow it to cool down to room temperature under gentle stirring to induce gelation, forming the oleogel.

II. Protocol for In Vitro Drug Release Testing using Dialysis Bag Method

This method is suitable for assessing the release of a hydrophobic drug from an oleogel formulation into an aqueous release medium.

Apparatus and Materials:

  • Dissolution tester (USP Apparatus 2 - Paddle Apparatus)

  • Dialysis bags (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Release medium: Phosphate Buffered Saline (PBS) pH 7.4, maintained at 37 ± 0.5°C. To maintain sink conditions for hydrophobic drugs, the addition of a surfactant (e.g., 0.5% w/v Tween 80) or alcohol may be necessary.

  • Syringe and needle

  • Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Accurately weigh a specific amount of the 2-HEM oleogel formulation (e.g., 1 gram) and place it into a pre-soaked dialysis bag.

  • Securely seal both ends of the dialysis bag.

  • Place the dialysis bag into the dissolution vessel containing a known volume (e.g., 500 mL) of the pre-warmed release medium.

  • Begin the dissolution test at a specified paddle speed (e.g., 50 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 3 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the withdrawn samples for drug concentration using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

The quantitative data from the in vitro release studies should be summarized in a clear and structured table for easy comparison.

Time (hours)Cumulative Drug Release (%) - Formulation ACumulative Drug Release (%) - Formulation B
00.000.00
0.55.2 ± 0.88.1 ± 1.1
110.5 ± 1.215.4 ± 1.5
218.9 ± 1.927.8 ± 2.2
432.1 ± 2.545.3 ± 3.1
643.8 ± 3.159.7 ± 3.8
854.2 ± 3.671.2 ± 4.2
1268.9 ± 4.285.6 ± 4.9
2485.3 ± 5.196.4 ± 5.5

Data are presented as mean ± standard deviation (n=3). Formulation A: 10% gelling agent in 2-HEM. Formulation B: 5% gelling agent in 2-HEM.

Mandatory Visualizations

Experimental Workflow for In Vitro Drug Release Study

G prep Prepare 2-HEM Oleogel Formulation weigh Weigh Oleogel and Place in Dialysis Bag prep->weigh dissolution Place Dialysis Bag in Dissolution Apparatus (37°C, 50 rpm) weigh->dissolution sample Withdraw Samples at Predetermined Intervals dissolution->sample replace Replenish with Fresh Release Medium sample->replace Maintain Sink Conditions analyze Analyze Drug Concentration (e.g., HPLC/UV-Vis) sample->analyze replace->dissolution calculate Calculate Cumulative Drug Release (%) analyze->calculate data Data Analysis and Profile Generation calculate->data

Caption: Workflow for the in vitro drug release testing of 2-HEM oleogels.

Logical Relationship of Formulation Components to Drug Release

G formulation 2-HEM Formulation Properties hem_props 2-HEM Properties (Viscosity, Polarity) formulation->hem_props api_props API Properties (Solubility, LogP) formulation->api_props gel_props Gelling Agent (Type, Concentration) formulation->gel_props drug_release In Vitro Drug Release Rate hem_props->drug_release affects api_props->drug_release affects gel_props->drug_release affects

Caption: Factors influencing the in vitro drug release from 2-HEM formulations.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxyethyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-hydroxyethyl myristate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through several methods, including:

  • Direct Esterification: This is a common method involving the reaction of myristic acid with ethylene glycol, typically in the presence of an acid catalyst.

  • Enzymatic Esterification: This method utilizes lipases as catalysts for the esterification of myristic acid and ethylene glycol. It is considered a "green" alternative due to milder reaction conditions.

  • Transesterification: This process involves the reaction of an ester of myristic acid (like methyl myristate) with ethylene glycol, often catalyzed by an acid or a base.

Q2: What is the primary cause of low yield in the synthesis of this compound?

A2: The primary cause of low yield, particularly in direct esterification, is the reversible nature of the reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, myristic acid and ethylene glycol, thus shifting the equilibrium away from the desired product.

Q3: How can I shift the reaction equilibrium to favor the formation of this compound?

A3: To improve the yield, the equilibrium of the esterification reaction needs to be shifted towards the product side. This can be achieved by:

  • Using an excess of one reactant: Employing a molar excess of ethylene glycol is a common strategy to drive the reaction forward.

  • Removing water: The continuous removal of water as it is formed is a highly effective method to prevent the reverse reaction.

Q4: What types of catalysts are effective for the synthesis of this compound?

A4: The choice of catalyst depends on the synthesis method:

  • Acid Catalysts for Direct Esterification and Transesterification: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSOH) are commonly used.

  • Enzymatic Catalysts: Immobilized lipases, such as Candida antarctica lipase B (often sold as Novozym 435), are effective for enzymatic esterification.

Q5: What are the typical purification methods for this compound?

A5: After the reaction, the crude product needs to be purified to remove unreacted starting materials, catalyst, and byproducts. Common purification techniques include:

  • Washing: Neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution) and washing with water to remove excess ethylene glycol and salts.

  • Vacuum Distillation: This is an effective method for separating the this compound from less volatile impurities.

  • Recrystallization: This technique can be used to obtain a highly pure solid product, especially if the crude product is a solid at room temperature.[1][2][3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides targeted solutions.

dot

TroubleshootingWorkflow start Low Yield of this compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions purification_loss Product Loss During Purification start->purification_loss solution1 Increase reaction time Increase temperature Check catalyst activity incomplete_reaction->solution1 Check TLC for starting material solution2 Optimize molar ratio Remove water (Dean-Stark/molecular sieves) incomplete_reaction->solution2 Equilibrium limitation solution3 Use milder conditions Optimize catalyst concentration side_reactions->solution3 solution4 Optimize extraction pH Careful phase separation Optimize recrystallization solvent purification_loss->solution4

Caption: Troubleshooting workflow for low yield of this compound.

Problem Possible Cause Troubleshooting & Optimization
Low or No Product Formation 1. Inactive or Insufficient Catalyst: The acid catalyst may be old or hydrated, or the enzyme may be denatured.1. Use a fresh, anhydrous acid catalyst. For enzymatic reactions, ensure proper storage and handling of the lipase. Consider increasing the catalyst loading.
2. Low Reaction Temperature: The reaction rate is too slow at the current temperature.2. Increase the reaction temperature. For direct esterification, heating to reflux is common. For enzymatic reactions, operate at the optimal temperature for the specific lipase (e.g., 60-70 °C for Novozym 435).
3. Insufficient Reaction Time: The reaction has not had enough time to proceed to a significant extent.3. Increase the reaction time and monitor the progress using Thin-Layer Chromatography (TLC) until the myristic acid spot disappears or significantly diminishes.
Reaction Stalls (Incomplete Conversion) 1. Equilibrium Limitation: The accumulation of water is driving the reverse reaction (hydrolysis).1. Remove Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water. Alternatively, add molecular sieves (3Å or 4Å) to the reaction mixture to adsorb water.
2. Sub-optimal Molar Ratio: The ratio of myristic acid to ethylene glycol is not driving the reaction forward effectively.2. Increase Ethylene Glycol Excess: Increase the molar ratio of ethylene glycol to myristic acid (e.g., 2:1, 3:1, or higher).
Formation of Dark-Colored Byproducts 1. High Reaction Temperature: Excessive heat can lead to the degradation of starting materials or the product.1. Reduce Temperature: Lower the reaction temperature and monitor for byproduct formation. For enzymatic reactions, ensure the temperature does not exceed the enzyme's stability limit.
2. Excessive Catalyst Concentration: Too much acid catalyst can promote side reactions.2. Reduce Catalyst Amount: Use a catalytic amount of the acid (typically 1-5 mol%).
Difficulty in Product Isolation 1. Emulsion Formation During Workup: The presence of unreacted fatty acid can lead to the formation of stable emulsions during aqueous extraction.1. Adjust pH: Ensure the aqueous layer is sufficiently basic (e.g., using saturated sodium bicarbonate) to deprotonate all the myristic acid. Breaking the emulsion may also be aided by the addition of brine.
2. Product is an Oil and Difficult to Separate: this compound can be an oil or a low-melting solid, making separation from the aqueous layer challenging.2. Use a Separatory Funnel Correctly: Allow adequate time for the layers to separate. If the density difference is small, centrifugation might be helpful on a smaller scale.
3. Poor Recovery from Recrystallization: The chosen solvent system is not optimal.3. Optimize Recrystallization Solvent: Test different solvent systems to find one where the product is highly soluble at high temperatures and poorly soluble at low temperatures.[1][2][3][4][5]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and Similar Esters
Synthesis Method Catalyst Reactants Typical Reaction Conditions Reported Yield Reference
Direct Esterification p-Toluenesulfonic acidMyristic Acid, Ethylene Glycol (1:9 molar ratio)140 °C, 8 hours~90% (monoester)[6]
Enzymatic Esterification Candida rugosa lipaseMyristic Acid, Ethylene Glycol37 °C, 18 hours, in n-hexane85%[7]
Transesterification CaOCastor Oil Methyl Ester, Ethylene Glycol (1:3 molar ratio)80 °C, 90 minutes~86%[8]

Experimental Protocols

Protocol 1: Direct Esterification of Myristic Acid with Ethylene Glycol

dot

DirectEsterificationWorkflow cluster_reaction Reaction Setup cluster_workup Workup and Purification reactants 1. Combine Myristic Acid, Ethylene Glycol, and Toluene in a round-bottom flask. catalyst 2. Add p-Toluenesulfonic Acid. reactants->catalyst reflux 3. Heat to reflux using a Dean-Stark apparatus. catalyst->reflux monitor 4. Monitor reaction by TLC. reflux->monitor cool 5. Cool the reaction mixture. monitor->cool wash 6. Wash with NaHCO₃ solution and then with brine. cool->wash dry 7. Dry the organic layer over anhydrous Na₂SO₄. wash->dry concentrate 8. Concentrate under reduced pressure. dry->concentrate purify 9. Purify by vacuum distillation or recrystallization. concentrate->purify

Caption: Experimental workflow for the direct esterification of myristic acid.

Materials:

  • Myristic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup or recrystallization apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add myristic acid (1 equivalent), ethylene glycol (3 equivalents), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the myristic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Protocol 2: Enzymatic Esterification of Myristic Acid with Ethylene Glycol

Materials:

  • Myristic acid

  • Ethylene glycol

  • Immobilized lipase (e.g., Novozym 435)

  • n-Hexane (or other suitable organic solvent)

  • Molecular sieves (3Å)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Shaking incubator or magnetic stirrer with heating

  • Filtration setup

Procedure:

  • In a flask, dissolve myristic acid (1 equivalent) and ethylene glycol (2 equivalents) in n-hexane.

  • Add immobilized lipase (e.g., 5-10% by weight of substrates) and molecular sieves.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C) with constant shaking or stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified if necessary.

Protocol 3: Purification by Recrystallization

Procedure (Single Solvent):

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture).[1][2][3][4][5]

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to allow for crystal formation.

  • Further cool the mixture in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the purified crystals.

References

Troubleshooting phase separation in 2-Hydroxyethyl myristate emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyethyl myristate in emulsion formulations.

Troubleshooting Guide: Phase Separation in this compound Emulsions

Phase separation is a common issue in emulsion formulation. This guide provides a systematic approach to diagnosing and resolving instability in emulsions containing this compound.

Initial Assessment of Phase Separation

The first step in troubleshooting is to identify the type of phase separation occurring. Common types of emulsion instability include:

  • Creaming: The dispersed phase rises to the top, forming a concentrated layer, but can be redispersed upon shaking. This is often a precursor to more severe instability.[1]

  • Sedimentation: The dispersed phase settles at the bottom.

  • Flocculation: Droplets clump together without merging, which can increase creaming or sedimentation.

  • Coalescence: Droplets merge to form larger ones, leading to irreversible phase separation.[1]

  • Phase Inversion: The emulsion switches from oil-in-water (O/W) to water-in-oil (W/O), or vice versa.

A logical workflow for troubleshooting these issues is presented below.

TroubleshootingWorkflow cluster_0 Identify the Problem cluster_1 Formulation Review cluster_2 Process Review cluster_3 Solution Implementation cluster_4 Verification Start Phase Separation Observed IdentifyType Determine Type of Instability (Creaming, Coalescence, etc.) Start->IdentifyType CheckHLB Verify Emulsifier System (Incorrect HLB?) IdentifyType->CheckHLB CheckConcentration Review Component Ratios (Oil, Water, Emulsifier) IdentifyType->CheckConcentration CheckIngredients Assess Ingredient Compatibility (Salts, pH, Actives) IdentifyType->CheckIngredients CheckHomogenization Evaluate Homogenization Process (Insufficient Shear?) IdentifyType->CheckHomogenization CheckTemperature Assess Temperature Control (Improper Mixing Temperature?) IdentifyType->CheckTemperature AdjustHLB Adjust Emulsifier Blend for Correct HLB CheckHLB->AdjustHLB ModifyRatios Optimize Component Concentrations CheckConcentration->ModifyRatios CheckIngredients->ModifyRatios AdjustProcess Modify Homogenization Speed/ Temperature CheckHomogenization->AdjustProcess CheckTemperature->AdjustProcess StabilityTest Perform Accelerated Stability Testing AdjustHLB->StabilityTest AddStabilizer Incorporate Stabilizing Agents (Gums, Polymers) ModifyRatios->AddStabilizer ModifyRatios->StabilityTest AdjustProcess->StabilityTest AddStabilizer->StabilityTest HLB_Determination cluster_0 Preparation cluster_1 Emulsification cluster_2 Analysis PrepareBlends Prepare Emulsifier Blends (Varying HLB) PrepareOil Prepare Oil Phase (2-HEM + Emulsifier Blend) PrepareBlends->PrepareOil Heat Heat both phases to 75°C PrepareOil->Heat PrepareWater Prepare Aqueous Phase PrepareWater->Heat Mix Add Water to Oil with High Shear Heat->Mix Cool Cool while stirring Mix->Cool Observe Observe Stability Over Time Cool->Observe Determine Identify Most Stable Emulsion (Optimal HLB) Observe->Determine

References

Technical Support Center: Optimizing Drug Loading in 2-Hydroxyethyl Myristate Carriers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the loading efficiency of drugs in 2-Hydroxyethyl myristate-based carriers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific issues you may face when formulating drug carriers using this compound.

Issue 1: Low Drug Entrapment Efficiency (<70%)

Low entrapment efficiency is a common hurdle in nanoparticle formulation. The following sections provide potential causes and solutions to improve the amount of drug successfully encapsulated within your this compound carriers.

Potential Cause Suggested Solution Rationale
Poor drug solubility in the lipid matrix. - Increase the amount of this compound (liquid lipid): A higher oil content can create a less ordered lipid matrix, providing more space for drug molecules.[1][2] - Select a solid lipid with high drug solubility: Screen different solid lipids to find one that has good miscibility with your drug. - Synthesize a lipid-soluble prodrug: Chemically modifying the drug to increase its lipophilicity can significantly enhance its partitioning into the lipid phase.
Drug partitioning into the external aqueous phase. - Adjust the pH of the aqueous phase: For ionizable drugs, adjusting the pH to suppress ionization can reduce their aqueous solubility and drive them into the lipid phase.[3] - Increase the viscosity of the aqueous phase: Adding a viscosity-enhancing agent can slow down the diffusion of the drug from the lipid to the aqueous phase during formulation. - Optimize the homogenization/sonication time: Excessive energy input can lead to drug expulsion.[4]
Suboptimal drug-to-lipid ratio. - Perform a loading capacity study: Systematically vary the drug-to-lipid ratio to identify the optimal concentration that maximizes entrapment without causing drug precipitation.[5]
Inappropriate formulation method. - Explore different nanoparticle preparation techniques: Methods like high-pressure homogenization (hot or cold), microemulsion, or solvent emulsification/evaporation have different impacts on encapsulation. High-pressure homogenization is often effective for NLCs.[2][6]

Issue 2: Particle Aggregation and Instability

Maintaining the colloidal stability of your nanoparticle suspension is crucial for successful drug delivery. Aggregation can lead to rapid clearance from the body and loss of therapeutic efficacy.

Potential Cause Suggested Solution Rationale
Insufficient surface charge (low zeta potential). - Incorporate a charged lipid or surfactant into the formulation: This will increase electrostatic repulsion between particles, preventing aggregation. - Adjust the pH of the aqueous phase: Modifying the pH can alter the surface charge of the nanoparticles.
High particle concentration. - Prepare formulations at a lower lipid concentration. - Dilute the formulation immediately after preparation.
Improper storage conditions. - Store formulations at a recommended temperature (e.g., 4°C) and protect from light. - Consider lyophilization for long-term storage, using a suitable cryoprotectant.

Issue 3: High Polydispersity Index (PDI > 0.3)

A high PDI indicates a wide particle size distribution, which can lead to inconsistent drug release profiles and biodistribution.

Potential Cause Suggested Solution Rationale
Inefficient particle size reduction. - Optimize homogenization or sonication parameters: Increase the number of cycles, pressure, or sonication time to achieve a more uniform particle size.[4] - Use an appropriate surfactant concentration: Surfactants are crucial for stabilizing newly formed nanoparticles and preventing Oswald ripening.
Lipid crystallization issues. - Optimize the solid lipid to liquid lipid (this compound) ratio: A higher proportion of liquid lipid can disrupt the crystal lattice of the solid lipid, leading to a more amorphous and stable nanoparticle structure.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended ratio of solid lipid to this compound (liquid lipid) for creating Nanostructured Lipid Carriers (NLCs)?

A1: The optimal ratio is highly dependent on the specific drug and solid lipid being used. A common starting point is a solid lipid to liquid lipid ratio ranging from 70:30 to 90:10 (w/w). A systematic optimization study is recommended to determine the ideal ratio for your specific formulation to maximize drug loading and stability. A higher proportion of liquid lipid generally increases drug loading capacity but may decrease the melting point of the final particles.[1][6]

Q2: How do the physicochemical properties of the drug affect loading efficiency in this compound carriers?

A2: The drug's solubility in the lipid matrix is a critical factor.[7] Highly lipophilic drugs tend to have better loading efficiency in lipid-based carriers. For hydrophilic drugs, strategies such as ion pairing or creating a w/o/w double emulsion system may be necessary to improve encapsulation. The molecular weight and crystalline nature of the drug can also influence how it is accommodated within the lipid matrix.

Q3: Which analytical techniques are essential for characterizing drug-loaded this compound carriers?

A3: A comprehensive characterization should include:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS).

  • Zeta Potential: Laser Doppler Velocimetry.

  • Entrapment Efficiency (EE%) and Drug Loading (DL%): This requires separating the unencapsulated drug from the nanoparticles (e.g., by ultracentrifugation or size exclusion chromatography) followed by quantifying the drug in the nanoparticles using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Physical State of the Drug and Lipid Matrix: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Data Presentation

Table 1: Effect of Solid Lipid:Liquid Lipid Ratio on Nanoparticle Properties

Formulation CodeSolid Lipid:this compound Ratio (w/w)Particle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
NLC-190:10180 ± 5.20.25 ± 0.03-25.1 ± 1.575.3 ± 2.1
NLC-280:20165 ± 4.80.21 ± 0.02-28.4 ± 1.885.6 ± 2.5
NLC-370:30152 ± 6.10.18 ± 0.04-30.2 ± 2.192.1 ± 1.9

Table 2: Influence of Drug:Lipid Ratio on Loading Parameters

Formulation CodeDrug:Total Lipid Ratio (w/w)Entrapment Efficiency (%)Drug Loading (%)
D-NLC-11:2091.5 ± 2.34.58 ± 0.12
D-NLC-21:1085.2 ± 1.98.52 ± 0.19
D-NLC-31:572.8 ± 3.114.56 ± 0.62

Experimental Protocols

Protocol 1: Preparation of NLCs using High-Pressure Homogenization

  • Preparation of the Lipid Phase: Weigh the desired amounts of solid lipid and this compound. Heat the mixture 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.

  • Drug Incorporation: Dissolve the drug in the molten lipid phase.

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in double-distilled water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.

Protocol 2: Determination of Entrapment Efficiency (EE%) and Drug Loading (DL%)

  • Separation of Free Drug: Place a known volume of the NLC dispersion into an ultracentrifuge tube and centrifuge at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles. Alternatively, use centrifugal filter units.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated drug. Dilute the supernatant with a suitable solvent and quantify the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculation of EE% and DL%:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Visualizations

Troubleshooting_Low_Loading_Efficiency start Start: Low Drug Loading Efficiency Observed solubility Assess Drug Solubility in Lipid Phase start->solubility partitioning Evaluate Drug Partitioning into Aqueous Phase start->partitioning ratio Check Drug:Lipid Ratio start->ratio method Review Formulation Method start->method solution1 Increase this compound Content or Screen Solid Lipids solubility->solution1 solution2 Adjust Aqueous Phase pH or Viscosity partitioning->solution2 solution3 Optimize Drug:Lipid Ratio ratio->solution3 solution4 Try Alternative Preparation Technique method->solution4 end End: Improved Loading Efficiency solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low drug loading efficiency.

NLC_Preparation_Workflow cluster_phase_prep Phase Preparation cluster_characterization Characterization lipid_phase 1. Prepare Lipid Phase (Solid Lipid + 2-HEM + Drug) pre_emulsion 3. Create Pre-emulsion (High-Speed Stirring) lipid_phase->pre_emulsion aqueous_phase 2. Prepare Aqueous Phase (Water + Surfactant) aqueous_phase->pre_emulsion homogenization 4. High-Pressure Homogenization pre_emulsion->homogenization cooling 5. Cooling & NLC Formation (Ice Bath) homogenization->cooling dls Particle Size, PDI, Zeta Potential cooling->dls hplc EE% and DL% cooling->hplc morphology TEM/SEM cooling->morphology dsc_xrd DSC/XRD cooling->dsc_xrd

Caption: Experimental workflow for NLC preparation and characterization.

References

Technical Support Center: Preventing Crystallization of 2-Hydroxyethyl Myristate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and preventing the crystallization of 2-Hydroxyethyl myristate in your research and development formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to crystallization?

This compound is a fatty acid ester used as an emollient, solvent, and consistency agent in cosmetic and pharmaceutical formulations.[1] With a melting point of 44-45°C, it can solidify or crystallize in formulations, particularly when stored at or below room temperature or when its concentration exceeds its solubility in the formulation's base.

Q2: What are the common signs of this compound crystallization in a formulation?

Crystallization can manifest in several ways, including:

  • A grainy or gritty texture.

  • Visible solid particles or cloudiness in a previously clear formulation.

  • Phase separation or the formation of a solid sediment.

  • An increase in the viscosity of the formulation.

Q3: Which analytical techniques are recommended for confirming crystallization?

To confirm the presence of this compound crystals, the following techniques are highly effective:

  • Polarized Light Microscopy (PLM): Crystalline structures are birefringent and will appear as bright areas against a dark background under crossed polarizers.[2][3]

  • Differential Scanning Calorimetry (DSC): This technique can identify the melting endotherm of this compound crystals, which should correspond to its known melting point of 44-45°C.

Q4: What general strategies can be employed to prevent the crystallization of this compound?

Preventing crystallization involves a multi-faceted approach focusing on formulation and process parameters:

  • Solvent Selection: Ensure this compound is fully dissolved in the chosen solvent system at the intended storage and use temperatures.

  • Excipient Addition: Incorporate crystallization inhibitors such as polymers or surfactants.

  • Concentration Management: Keep the concentration of this compound below its saturation point in the formulation.

  • Process Control: Optimize the cooling rate during manufacturing to influence crystal size and morphology.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving crystallization issues with this compound in your formulations.

Problem: My formulation has become grainy and opaque.

Step 1: Confirmation of Crystallization

  • Action: Examine a sample of the formulation under a polarized light microscope.

  • Expected Result: The presence of bright, birefringent crystalline structures will confirm that crystallization has occurred.

Step 2: Identification of the Crystalline Material

  • Action: Perform Differential Scanning Calorimetry (DSC) on the formulation.

  • Expected Result: An endothermic peak around 44-45°C will confirm that the crystals are this compound.

Step 3: Troubleshooting Workflow

The following flowchart outlines the troubleshooting process to address the crystallization of this compound.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solution Solution Start Grainy/Opaque Formulation Confirm_Crystals Confirm Crystals (PLM) Start->Confirm_Crystals Identify_Crystals Identify Crystals (DSC) Confirm_Crystals->Identify_Crystals Crystals Present Other_Component Investigate Other Formulation Components Confirm_Crystals->Other_Component No Crystals Is_HEM Crystals are This compound? Identify_Crystals->Is_HEM Is_HEM->Other_Component No Review_Formulation Review Formulation Is_HEM->Review_Formulation Yes Adjust_Solvent Adjust Solvent System Review_Formulation->Adjust_Solvent Add_Inhibitor Add Crystallization Inhibitor Review_Formulation->Add_Inhibitor Optimize_Process Optimize Process Parameters Review_Formulation->Optimize_Process Final_Formulation Stable Formulation Adjust_Solvent->Final_Formulation Add_Inhibitor->Final_Formulation Optimize_Process->Final_Formulation Formulation_Parameters cluster_inputs Formulation & Process Inputs cluster_outputs Physical State Concentration Concentration of This compound Crystallized Crystallized State (Unstable Formulation) Concentration->Crystallized Above Saturation Solvent Solvent System Solubilized Solubilized State (Stable Formulation) Solvent->Solubilized Good Solubility Solvent->Crystallized Poor Solubility Excipients Crystallization Inhibitors (Polymers, Surfactants) Excipients->Solubilized Effective Inhibition Cooling_Rate Cooling Rate Cooling_Rate->Solubilized Rapid Cooling (smaller crystals) Cooling_Rate->Crystallized Slow Cooling

References

Addressing skin irritation issues with 2-Hydroxyethyl myristate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing skin irritation issues encountered during experiments with 2-Hydroxyethyl myristate formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in formulations?

A1: this compound, also known as ethylene glycol monomyristate, is a fatty acid ester. In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, solvent, and consistency agent. Its properties help to improve a product's feel on the skin, enhance moisture retention, and stabilize the formulation.[1]

Q2: Is this compound known to be a skin irritant?

A2: Based on available safety data for ethylene glycol monostearate, a structurally similar compound, this compound is considered to have low toxicity and is not expected to be a significant skin irritant under normal use conditions. However, like many cosmetic ingredients, it can have the potential to cause mild irritation in some individuals or under certain formulation conditions.

Q3: What are the typical concentrations of this compound used in formulations?

A3: The concentration of emollients like this compound can vary significantly depending on the product type and desired sensory effect. Generally, ester emollients are used in concentrations ranging from 1% to 20% of the total formulation. For leave-on products, a concentration range of 5-15% is common for the total ester load.

Q4: Can the purity of this compound affect its irritation potential?

A4: Yes, the quality and purity of raw materials can impact the final product's safety and performance. Substandard raw materials may contain impurities or by-products from the manufacturing process that could be irritating to the skin. It is crucial to source high-purity this compound from reputable suppliers and to review the certificate of analysis for any potential contaminants.

Q5: Are there any known comedogenic effects of this compound?

Section 2: Troubleshooting Guide for Skin Irritation

This guide provides a systematic approach to identifying and resolving skin irritation issues that may arise during the development and testing of formulations containing this compound.

Issue 1: Unexpected Skin Irritation in Pre-clinical or In Vitro Models

  • Potential Cause 1: High Concentration of this compound

    • Troubleshooting Step: Review the concentration of this compound in your formulation. If it is in the higher range, consider creating a梯度 dilution of your formulation to test lower concentrations and identify a potential irritation threshold.

  • Potential Cause 2: Formulation pH

    • Troubleshooting Step: The natural pH of the skin is slightly acidic (around 4.5-5.5). A formulation with a pH that is too high or too low can disrupt the skin's acid mantle and lead to irritation.[1][2][3][4][5] Measure the pH of your formulation and adjust it to be within the skin-compatible range.

  • Potential Cause 3: Interaction with Other Ingredients

    • Troubleshooting Step: Other ingredients in the formulation, such as fragrances, preservatives, or penetration enhancers, could be the primary cause of irritation or could be interacting with this compound. Conduct patch testing or in vitro irritation assays on individual components and simplified formulations to isolate the irritant.

  • Potential Cause 4: Emulsion Instability

    • Troubleshooting Step: An unstable emulsion can lead to the uneven distribution of ingredients, potentially creating localized high concentrations of certain components that may be irritating. Visually inspect the formulation for signs of separation, creaming, or coalescence. If instability is suspected, re-evaluate the emulsifier system and processing parameters.

Issue 2: Reports of Stinging, Redness, or Itching in Human Patch Tests

  • Potential Cause 1: Sensitization vs. Irritation

    • Troubleshooting Step: It is important to distinguish between irritant contact dermatitis and allergic contact dermatitis (sensitization). Irritant reactions are typically dose-dependent and occur in a larger portion of the population, while allergic reactions are an immune response and can be triggered by very low concentrations in sensitized individuals. A Human Repeat Insult Patch Test (HRIPT) can help determine the sensitization potential.

  • Potential Cause 2: Vehicle Effects

    • Troubleshooting Step: The overall formulation base (vehicle) can influence the penetration and irritation potential of individual ingredients. Evaluate the irritation potential of the base formulation without this compound to determine its contribution to the observed effects.

  • Potential Cause 3: Occlusion

    • Troubleshooting Step: Patch testing often involves occlusion, which can enhance the penetration of ingredients and may exacerbate irritation. Consider the intended use of the final product. If it is a leave-on product with minimal occlusion, the results of an occlusive patch test may overestimate the irritation potential in real-world use.

Section 3: Data Presentation

Table 1: Physicochemical Properties of this compound and Related Esters

PropertyThis compoundIsopropyl MyristateMyristyl Myristate
CAS Number 22122-18-5110-27-03234-85-3
Molecular Formula C16H32O3C17H34O2C28H56O2
Molecular Weight 272.42 g/mol 270.45 g/mol 424.74 g/mol
Melting Point 44-45°C3°C~38°C
Boiling Point 382.2°C at 760 mmHg193°C at 27 hPa-
Primary Function Emollient, SolventEmollient, SolventEmollient, Thickener

Table 2: Summary of In Vitro Skin Irritation Test Results for Structurally Similar Compounds

CompoundTest ModelConcentrationResult
PEG-12 Glyceryl Dimyristate Reconstructed Human Epidermis10% w/vNon-irritating
Glycol Stearate Human Patch Test2-5% in formulationNo irritation or sensitization
PEG Diesters VariousUp to 25%Safe when formulated to be non-irritating

Note: This table presents data on structurally related compounds due to the limited availability of direct skin irritation data for this compound.

Section 4: Experimental Protocols

Protocol 1: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model

This protocol is based on the OECD Test Guideline 439.

  • Tissue Preparation: Upon receipt, transfer the RhE tissue cultures to a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.

  • Application of Test Substance: Apply 25 µL of the this compound formulation (and appropriate controls) directly onto the surface of the RhE tissue.

  • Exposure: Incubate the tissues with the test substance for 60 minutes at 37°C and 5% CO2.

  • Rinsing: After the exposure period, thoroughly rinse the tissues with a phosphate-buffered saline (PBS) solution to remove the test substance.

  • Post-Incubation: Transfer the tissues to fresh assay medium and incubate for 42 hours.

  • Viability Assessment (MTT Assay):

    • Transfer the tissues to a 24-well plate containing MTT solution (1 mg/mL).

    • Incubate for 3 hours at 37°C and 5% CO2.

    • Extract the formazan product with isopropanol.

    • Measure the optical density at 570 nm.

  • Data Analysis: Calculate the percentage of tissue viability relative to the negative control. A reduction in viability below 50% is generally indicative of a skin irritant.

Protocol 2: Human Repeat Insult Patch Test (HRIPT) - Screening for Sensitization Potential

This protocol is a generalized screening method.

  • Induction Phase:

    • Apply approximately 0.2 mL of the test formulation to a 2 cm x 2 cm occlusive patch.

    • Apply the patch to the upper back of at least 50 human volunteers.

    • Remove the patch after 24 hours and score the site for any reaction.

    • Repeat the application three times a week for three consecutive weeks at the same site.

  • Rest Phase: A two-week rest period with no applications follows the induction phase.

  • Challenge Phase:

    • Apply a new patch with the test formulation to a previously untreated site on the back.

    • Remove the patch after 24 hours and score the site at 48 and 72 hours post-application.

  • Data Analysis: The incidence and severity of skin reactions during the challenge phase are evaluated to determine the sensitization potential of the formulation.

Section 5: Visualizations

Signaling_Pathway_for_Skin_Irritation cluster_0 Epidermal Layer cluster_1 Dermal Layer Chemical Irritant\n(e.g., Formulation Component) Chemical Irritant (e.g., Formulation Component) Keratinocytes Keratinocytes Chemical Irritant\n(e.g., Formulation Component)->Keratinocytes Disrupts Cell Membrane Pro-inflammatory Cytokines\n(IL-1α, TNF-α) Pro-inflammatory Cytokines (IL-1α, TNF-α) Keratinocytes->Pro-inflammatory Cytokines\n(IL-1α, TNF-α) Release Chemokines Chemokines Keratinocytes->Chemokines Release Immune Cells\n(Langerhans cells, T-cells) Immune Cells (Langerhans cells, T-cells) Pro-inflammatory Cytokines\n(IL-1α, TNF-α)->Immune Cells\n(Langerhans cells, T-cells) Activation Chemokines->Immune Cells\n(Langerhans cells, T-cells) Recruitment Inflammatory Response\n(Redness, Swelling) Inflammatory Response (Redness, Swelling) Immune Cells\n(Langerhans cells, T-cells)->Inflammatory Response\n(Redness, Swelling) Mediation

Caption: Simplified signaling pathway of skin irritation initiated by a chemical irritant.

Experimental_Workflow_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis Testing cluster_3 Resolution Observed Skin Irritation Observed Skin Irritation Review Formulation Review Formulation Observed Skin Irritation->Review Formulation Check Raw Material Quality Check Raw Material Quality Observed Skin Irritation->Check Raw Material Quality Adjust Concentration Adjust Concentration Review Formulation->Adjust Concentration Modify pH Modify pH Review Formulation->Modify pH Isolate Components Isolate Components Review Formulation->Isolate Components Optimized Formulation Optimized Formulation Adjust Concentration->Optimized Formulation Modify pH->Optimized Formulation Isolate Components->Optimized Formulation

Caption: A logical workflow for troubleshooting skin irritation in formulations.

Formulation_Component_Relationships This compound This compound Final Formulation Stability & Skin Feel Final Formulation Stability & Skin Feel This compound->Final Formulation Stability & Skin Feel Affects Co-emollients Co-emollients Co-emollients->Final Formulation Stability & Skin Feel Affects Emulsifiers Emulsifiers Emulsifiers->Final Formulation Stability & Skin Feel Determines Preservatives Preservatives Preservatives->Final Formulation Stability & Skin Feel Impacts pH Modifiers pH Modifiers pH Modifiers->Final Formulation Stability & Skin Feel Influences

Caption: Inter-relationships of key components in a cosmetic formulation.

References

Overcoming solubility challenges of 2-Hydroxyethyl myristate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome the solubility challenges of 2-Hydroxyethyl myristate (HEM) in aqueous solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (HEM)? A1: this compound, also known as Ethylene Glycol Monomyristate, is a fatty acid ester.[1] It is derived from myristic acid (a 14-carbon saturated fatty acid) and ethylene glycol.[1] Its chemical formula is C16H32O3, and it has a molecular weight of approximately 272.42 g/mol .[1][2] Due to its properties, it is used as an emollient, solvent, and consistency agent in the cosmetics industry and as a potential active pharmaceutical ingredient for developing anti-inflammatory and anticancer drugs.[1]

Q2: What are the key physicochemical properties of HEM? A2: Understanding the physicochemical properties of HEM is crucial for addressing its solubility. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C16H32O3[1][2]
Molecular Weight 272.42 g/mol [1][2]
Appearance Clear, colorless to slightly yellow liquid[1]
Melting Point 44-45 °C[1]
Boiling Point 382.2 °C at 760 mmHg[1]
Density 0.927 g/cm³[1]
Aqueous Solubility Poor / Not specified (Implied lipophilic)[1]

Q3: Why is this compound poorly soluble in aqueous solutions? A3: HEM's poor aqueous solubility is primarily due to its molecular structure. It possesses a long, 14-carbon aliphatic chain (the myristate portion), which is highly hydrophobic and nonpolar. While it has a hydrophilic hydroxyethyl group (-CH2CH2OH), the dominance of the long hydrocarbon tail makes the overall molecule lipophilic, leading to very limited solubility in polar solvents like water.[3]

Q4: What are the primary methods to improve the aqueous solubility of HEM? A4: Several techniques can be employed to enhance the solubility of poorly water-soluble substances like HEM.[4][5][6] The most common and effective methods include:

  • Use of Co-solvents: Blending water with a miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3][7]

  • Micellar Solubilization with Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate lipophilic molecules like HEM in their hydrophobic core, effectively dispersing them in the aqueous phase.[8][9][10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can form inclusion complexes with HEM, sequestering the hydrophobic myristate tail within the cavity and presenting a soluble exterior to the aqueous environment.[13][14]

  • Formulation of Nanoemulsions or Microemulsions: HEM can be dissolved in an oil phase and then emulsified in water using surfactants and co-surfactants to create thermodynamically or kinetically stable nano-sized droplets.[15][16][17]

Section 2: Troubleshooting Guide for HEM Solubility Issues

This section addresses common problems encountered during the preparation of aqueous HEM solutions.

Problem: My HEM is not dissolving and is forming an oily layer on the surface or solids at the bottom.

  • Cause: The concentration of HEM exceeds its intrinsic solubility limit in the aqueous medium. This is expected behavior for a lipophilic compound.

  • Solution: Direct dissolution in a purely aqueous buffer is unlikely to succeed. You must employ a solubility enhancement technique. Refer to the flowchart below and the detailed protocols in Section 3.

Problem: After using a solubilization method, my HEM solution is cloudy or precipitates over time.

  • Cause 1 (Insufficient Solubilizer): The concentration of the surfactant, co-solvent, or cyclodextrin may be too low to maintain HEM in solution.

  • Cause 2 (System Instability): The formulation may be kinetically, not thermodynamically, stable. Changes in temperature, pH, or ionic strength can disrupt the formulation (e.g., break micelles or emulsions), causing HEM to crash out.

  • Solution:

    • Increase Solubilizer Concentration: Systematically increase the concentration of your chosen solubilizing agent (e.g., surfactant, cyclodextrin).

    • Optimize the System: For emulsions, you may need to adjust the surfactant-to-oil ratio or add a co-surfactant to improve stability.[15]

    • Control Environmental Factors: Maintain a consistent temperature and pH for your solution. If working with buffers, ensure compatibility with your chosen solubilization system.

G cluster_legend Legend L_Start Start/End L_Process Process Step L_Decision Decision L_IO Outcome Start Start: HEM Insoluble in Aqueous Solution IsCosolventOK Is co-solvent compatible with application? Start->IsCosolventOK CheckConcentration Is a high concentration of HEM required? TryCyclodextrin Use Cyclodextrins (e.g., HP-β-CD) to form inclusion complex CheckConcentration->TryCyclodextrin No TryNanoemulsion Formulate a Nanoemulsion (Requires oil phase, surfactant, and high-energy input) CheckConcentration->TryNanoemulsion Yes TryCosolvent Attempt Solubilization with Co-solvents (e.g., Ethanol, PEG 400) CheckSuccess Is the solution clear and stable? TryCosolvent->CheckSuccess IsCosolventOK->TryCosolvent  Yes TrySurfactant Use Surfactants (e.g., Tween 80, Polysorbate 20) to form micelles IsCosolventOK->TrySurfactant No TrySurfactant->CheckSuccess TryCyclodextrin->CheckSuccess CheckSuccess->CheckConcentration No Success Outcome: Solubilization Successful CheckSuccess->Success Yes Failure Outcome: Insoluble Requires advanced formulation TryNanoemulsion->Success If successful TryNanoemulsion->Failure If unsuccessful

Caption: Troubleshooting workflow for selecting a HEM solubilization strategy.

Section 3: Experimental Protocols for Solubility Enhancement

The following protocols provide detailed methodologies for common solubilization techniques.

Protocol 1: Micellar Solubilization using Surfactants

This method uses surfactants to form micelles that encapsulate HEM.

Objective: To dissolve HEM in an aqueous buffer using a non-ionic surfactant like Polysorbate 80 (Tween 80).

Materials:

  • This compound (HEM)

  • Polysorbate 80 (Tween 80)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glass vials, magnetic stirrer, and stir bars

  • Analytical balance

Methodology:

  • Prepare Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of Polysorbate 80 in PBS.

  • Determine Target Concentrations: Decide on a range of final Polysorbate 80 concentrations to test (e.g., 0.5%, 1%, 2%, 5% w/v). The concentration must be above the surfactant's critical micelle concentration (CMC).

  • Dispense HEM: Weigh the desired amount of HEM into separate glass vials. For example, to make a 1 mg/mL solution, weigh 10 mg of HEM into a vial intended for a 10 mL final volume.

  • Add Surfactant Solution: Add the required volume of the 10% Polysorbate 80 stock and dilute with PBS to achieve the target final surfactant concentration and volume.

  • Solubilization: Place the vials on a magnetic stirrer and stir at room temperature for 2-4 hours. Gentle warming (up to 40°C) can sometimes expedite dissolution but be cautious of causing instability.

  • Observation & Filtration: Visually inspect the solutions for clarity. A successfully solubilized sample should be a clear, homogenous solution. Filter the solution through a 0.22 µm syringe filter to remove any undissolved material before quantification.

Quantification: The concentration of solubilized HEM can be determined using a validated HPLC method.[18]

G cluster_micelle s1 S micelle Surfactant Micelle Hydrophobic Core s1->micelle:head [S] > CMC Self-Assembly s2 S s2->micelle:head s3 S s3->micelle:head s4 S s4->micelle:head hem HEM (Lipophilic) hem_in_micelle Surfactant Micelle HEM micelle->hem_in_micelle Encapsulation

Caption: Mechanism of surfactant micelle formation and HEM encapsulation.

Protocol 2: Inclusion Complexation with Cyclodextrins

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a soluble complex with HEM.

Objective: To increase the apparent water solubility of HEM by forming an inclusion complex.[13]

Materials:

  • This compound (HEM)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Vacuum oven or freeze-dryer

Methodology (Kneading Method): [11][12]

  • Molar Ratio Calculation: Determine the desired molar ratio of HEM to HP-β-CD (common ratios to test are 1:1 and 1:2).

  • Prepare CD Slurry: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of water dropwise to form a thick, consistent paste.

  • Incorporate HEM: Slowly add the HEM to the paste.

  • Kneading: Knead the mixture thoroughly for 60 minutes. The continuous mechanical pressure facilitates the inclusion of the HEM molecule into the cyclodextrin cavity.

  • Drying: Dry the resulting solid paste in a vacuum oven at 40-50°C until a constant weight is achieved, or freeze-dry the product to obtain a fine powder.

  • Reconstitution: The resulting powder is the HEM-CD complex, which should be readily dispersible in aqueous solutions. Test its solubility by dissolving a known amount in a defined volume of buffer and stirring.

  • Characterization: Formation of the inclusion complex can be confirmed using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 3: Formulation of an Oil-in-Water (O/W) Nanoemulsion

This protocol creates a stable dispersion of nano-sized HEM-containing oil droplets in water.

Objective: To formulate HEM into a high-load, stable nanoemulsion for aqueous delivery.[15][19]

Materials:

  • Aqueous Phase: Deionized water or buffer.

  • Oil Phase: this compound (HEM) and a carrier oil (e.g., Isopropyl myristate, Medium-chain triglycerides).

  • Surfactant: Polysorbate 80 (Tween 80).

  • Co-surfactant: Propylene glycol or PEG 400.

  • High-shear homogenizer or ultrasonicator.

Methodology (High-Energy Emulsification): [16]

  • Prepare Phases:

    • Oil Phase: Dissolve HEM completely in the carrier oil. For example, create a 10% (w/w) solution of HEM in isopropyl myristate.

    • Aqueous Phase: Dissolve the surfactant (e.g., 5% w/w Polysorbate 80) and co-surfactant (e.g., 2.5% w/w PEG 400) in the aqueous buffer.

  • Form Coarse Emulsion: While stirring the aqueous phase vigorously with a magnetic stirrer, slowly add the oil phase drop by drop. This will form a coarse, milky-white emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization.

    • Using an Ultrasonicator: Place the probe of the sonicator into the coarse emulsion and process for 5-15 minutes in pulse mode (e.g., 30 seconds on, 30 seconds off) in an ice bath to prevent overheating.

    • Using a High-Shear Homogenizer: Process the emulsion according to the manufacturer's instructions, typically at high RPM for 10-20 minutes.

  • Characterization: The resulting nanoemulsion should appear translucent or bluish-white. Droplet size and polydispersity index (PDI) should be measured using Dynamic Light Scattering (DLS). A stable nanoemulsion typically has a droplet size under 200 nm and a PDI below 0.3.

G A 1. Prepare Oil Phase (HEM + Carrier Oil) C 3. Form Coarse Emulsion (Slowly add Oil Phase to Aqueous Phase with magnetic stirring) A->C B 2. Prepare Aqueous Phase (Water + Surfactant + Co-surfactant) B->C D 4. High-Energy Homogenization (Ultrasonication or High-Shear Mixer) C->D E 5. Final Nanoemulsion (Translucent, stable dispersion) D->E F 6. Characterization (Dynamic Light Scattering for size and PDI) E->F

Caption: Experimental workflow for preparing a HEM nanoemulsion.

References

Technical Support Center: Scaling Up 2-Hydroxyethyl Myristate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 2-Hydroxyethyl myristate.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound in a question-and-answer format.

Issue 1: Low Reaction Yield

  • Question: My esterification or transesterification reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields are a common issue that can stem from several factors. Consider the following troubleshooting steps:

    • Incomplete Water Removal (Esterification): The formation of water during the direct esterification of myristic acid and ethylene glycol is a reversible reaction.[1] Failure to remove water will inhibit the reaction from proceeding to completion.

      • Solution: Employ efficient water removal techniques such as azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene, or consider pervaporation.[1][2] For enzymatic reactions, molecular sieves can be used to adsorb water.[3]

    • Suboptimal Reactant Molar Ratio: The stoichiometry of the reactants significantly impacts the reaction equilibrium.

      • Solution: An excess of one reactant can drive the reaction forward. For the esterification of a fatty acid with ethylene glycol, increasing the molar ratio of ethylene glycol to myristic acid (e.g., from 1:1 up to 9:1) has been shown to increase the yield of the monoester.[4] However, an excessive amount of ethylene glycol can complicate purification. A molar ratio of 3.5:1 (more volatile to less volatile reactant) has been found suitable in some esterification processes.[1]

    • Insufficient Catalyst Activity or Loading: The catalyst is crucial for achieving a reasonable reaction rate.

      • Solution:

        • Chemical Catalysts: Ensure the acid catalyst (e.g., methanesulfonic acid, sulfuric acid) is not expired or deactivated.[2][5] Verify that the catalyst loading is appropriate; for instance, 4g/kg of reactants for H2SO4 has been used.[5]

        • Enzymatic Catalysts (Lipases): Enzyme activity can be affected by temperature, pH, and the presence of inhibitors. Ensure the reaction conditions are within the optimal range for the specific lipase used (e.g., temperature of 50-70°C).[1][6] Check the enzyme's specifications and consider a higher catalyst loading if necessary.

    • Inadequate Reaction Temperature or Time: The reaction may not have reached equilibrium or may be proceeding too slowly.

      • Solution: Optimize the reaction temperature and time. For chemical catalysis, temperatures are typically in the range of 120-180°C.[2][5] Enzymatic esterification is generally performed at lower temperatures, around 60-70°C.[1] Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction duration.

Issue 2: Formation of Di-ester Impurity (Ethylene Glycol Dimyristate)

  • Question: My final product is contaminated with a significant amount of the di-ester byproduct. How can I minimize its formation and remove it?

  • Answer: The formation of ethylene glycol dimyristate is a common side reaction.

    • Minimizing Formation: The key to favoring the monoester is to use a molar excess of ethylene glycol.[4] By having more ethylene glycol available, the statistical probability of a myristic acid molecule reacting with an already esterified this compound is reduced. Ratios of ethylene glycol to myristic acid of 5:1 or higher can significantly increase the proportion of the monoester.[4]

    • Removal: If the di-ester has already formed, purification is necessary.

      • Chromatography: Column chromatography is an effective method for separating the monoester from the di-ester on a laboratory scale.

      • Distillation: While challenging due to the high boiling points, fractional distillation under vacuum may be a viable option for larger scale purification.

      • Solvent Extraction: Differences in polarity between the monoester (more polar due to the free hydroxyl group) and the di-ester (less polar) can be exploited through liquid-liquid extraction.[7]

Issue 3: Difficulty in Catalyst Removal

  • Question: I am struggling to completely remove the catalyst from my reaction mixture after the synthesis. What are the best practices for this?

  • Answer: The method for catalyst removal depends on the type of catalyst used.

    • Homogeneous Acid Catalysts (e.g., H2SO4, Methanesulfonic Acid):

      • Neutralization and Washing: The most common method is to neutralize the acid with a base (e.g., a solution of sodium bicarbonate or sodium carbonate) until the pH is neutral. The resulting salts are typically water-soluble and can be removed by washing the organic phase with water or brine.[2]

    • Heterogeneous Catalysts:

      • Filtration: The primary advantage of heterogeneous catalysts is their easy removal by simple filtration from the reaction mixture.

    • Enzymatic Catalysts (Immobilized Lipases):

      • Filtration: Similar to heterogeneous catalysts, immobilized enzymes can be recovered by filtration and potentially reused, which is a significant advantage for cost-effective and sustainable production.[3][8]

Frequently Asked Questions (FAQs)

1. What are the primary methods for synthesizing this compound?

There are two main industrial routes for the synthesis of this compound:

  • Direct Esterification: This involves the reaction of myristic acid with ethylene glycol, typically in the presence of an acid catalyst or an enzyme (lipase).[1][2] Water is produced as a byproduct and must be removed to drive the reaction to completion.

  • Transesterification: This method involves the reaction of an ester of myristic acid (e.g., methyl myristate) with ethylene glycol.[9][10] This reaction is also catalyzed by acids, bases, or enzymes.

2. What are the advantages of using an enzymatic catalyst (lipase) over a chemical catalyst?

Enzymatic synthesis offers several advantages, particularly for applications in pharmaceuticals and cosmetics:

  • Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures (e.g., 50-70°C), which can prevent the degradation of thermally sensitive components and reduce energy consumption.[1]

  • High Specificity: Lipases can be highly specific, which can lead to fewer byproducts and a purer final product.

  • Sustainability: Enzymes are biodegradable, and immobilized enzymes can be recycled and reused, making the process more environmentally friendly and cost-effective.[3][6]

  • Easier Purification: Post-reaction workup is often simpler as there is no need for neutralization steps.

3. How can I monitor the progress of the reaction?

Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.[11]

  • Gas Chromatography (GC): A quantitative method to determine the concentration of reactants and products, allowing for the calculation of conversion and yield.[5]

  • Acid Value Titration: For esterification reactions, the progress can be monitored by titrating aliquots of the reaction mixture to determine the remaining concentration of myristic acid. The reaction is considered complete when the acid value stabilizes at a low level.[12]

4. What are the critical quality control parameters for the final this compound product?

For use in research and drug development, the purity of this compound is critical. Key quality control parameters include:

  • Purity Assay: Typically determined by GC or HPLC to quantify the percentage of this compound.

  • Acid Value: Measures the amount of residual free myristic acid.

  • Saponification Value: An indicator of the average molecular weight of the ester.

  • Hydroxyl Value: Measures the content of free hydroxyl groups, which helps to quantify the monoester content.[2]

  • Water Content: Determined by Karl Fischer titration.

  • Appearance and Odor: The product should be a clear, colorless to slightly yellow liquid with a mild odor.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterEnzymatic EsterificationChemical Esterification
Catalyst Immobilized Lipase (e.g., Novozym 435)Sulfuric Acid, Methanesulfonic Acid
Temperature 50 - 70°C[1]120 - 180°C[2][5]
Molar Ratio (Glycol:Acid) 1:1 up to 15:1[3]1:1 up to 9:1[4]
Reaction Time 4 - 8 hours[3][5]3 - 8 hours[5][12]
Water Removal Molecular Sieves, Pervaporation[1][3]Azeotropic Distillation[2]
Typical Conversion/Yield >87%[8]83 - 84% (total conversion)[5]

Experimental Protocols

Protocol 1: Enzymatic Esterification of Myristic Acid

This protocol is based on the use of an immobilized lipase.

  • Reactant Preparation: In a round-bottom flask, add myristic acid and ethylene glycol. A molar ratio of 1:5 (myristic acid to ethylene glycol) is a good starting point to favor monoester formation.

  • Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435) at a loading of 4-5% (w/w) of the total reactants.[8]

  • Reaction Setup: Equip the flask with a mechanical stirrer and a condenser. If not using a solvent, ensure the agitation is sufficient to keep the enzyme suspended. The reaction is typically run solvent-free.

  • Reaction Conditions: Heat the mixture to 60°C with continuous stirring.[8]

  • Water Removal: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to adsorb the water produced during the reaction.

  • Monitoring: Monitor the reaction by taking small aliquots at regular intervals and analyzing them by GC or by measuring the acid value.

  • Reaction Completion and Catalyst Recovery: Once the reaction has reached the desired conversion (typically after 4-8 hours), cool the mixture to room temperature. Recover the immobilized enzyme by filtration. The enzyme can be washed with a solvent (e.g., hexane) and dried for reuse.

  • Purification: The excess ethylene glycol can be removed by vacuum distillation. Further purification to remove any unreacted myristic acid can be achieved by washing with a dilute basic solution followed by water, or by column chromatography for high purity applications.

Protocol 2: Chemical Esterification using a Dean-Stark Trap

This protocol uses an acid catalyst and azeotropic water removal.

  • Reactant and Solvent Addition: To a three-neck round-bottom flask, add myristic acid, ethylene glycol (e.g., 1:3 molar ratio), and a solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of methanesulfonic acid or sulfuric acid.[2]

  • Reaction Setup: Equip the flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill over and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, and the toluene will be returned to the reaction flask.[2]

  • Monitoring: Continue the reaction until no more water is collected in the trap, which indicates the reaction is complete. This typically takes several hours.

  • Workup: Cool the reaction mixture to room temperature.

  • Catalyst Neutralization: Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation if necessary.

Visualizations

Esterification_Workflow Diagram 1: General Workflow for Esterification Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants 1. Mix Reactants (Myristic Acid + Ethylene Glycol) catalyst 2. Add Catalyst (Enzyme or Acid) reactants->catalyst reaction 3. Heat and Stir (e.g., 60°C or 120°C) catalyst->reaction water_removal 4. Remove Water (Molecular Sieves or Distillation) reaction->water_removal catalyst_removal 5. Catalyst Removal (Filtration or Neutralization) water_removal->catalyst_removal Reaction Complete solvent_removal 6. Solvent/Excess Reactant Removal (Vacuum Distillation) catalyst_removal->solvent_removal final_purification 7. Final Purification (Washing or Chromatography) solvent_removal->final_purification product Pure this compound final_purification->product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Diagram 2: Troubleshooting Low Reaction Yield start Low Yield Observed q1 Is water being effectively removed? (for esterification) start->q1 s1 Improve water removal: - Check Dean-Stark setup - Use fresh molecular sieves - Consider pervaporation q1->s1 No q2 Is the reactant molar ratio optimal? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Increase excess of ethylene glycol (e.g., >3:1 ratio) q2->s2 No q3 Is the catalyst active and at the correct loading? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Verify catalyst quality/age Increase catalyst loading q3->s3 No q4 Are temperature and time sufficient? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Optimize temperature Increase reaction time Monitor reaction to completion q4->s4 No end Yield Improved q4->end Yes a4_no No s4->end

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

How to control the particle size of 2-Hydroxyethyl myristate nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxyethyl Myristate Nanoemulsions

Welcome to the technical support center for the formulation and control of this compound (2-HEM) nanoemulsions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the particle size of this compound nanoemulsions?

A1: The particle size of 2-HEM nanoemulsions is controlled by two main categories of factors: formulation variables and process parameters.

  • Formulation Variables: These include the concentration of the oil phase (2-HEM), the type and concentration of the surfactant and co-surfactant, and the surfactant-to-oil ratio (SOR). The choice of aqueous phase and the incorporation of any active pharmaceutical ingredients can also play a role.[1][2][3]

  • Process Parameters: For high-energy methods like high-pressure homogenization or ultrasonication, key parameters include homogenization pressure, the number of passes or cycles, homogenization time, and temperature.[4][5][6]

Q2: How does surfactant concentration affect the final particle size?

A2: Surfactant concentration is a critical factor. Generally, increasing the surfactant concentration leads to a decrease in particle size.[3][7] This is because more surfactant molecules are available to stabilize the oil-water interface of newly formed droplets during homogenization, preventing coalescence.[8] However, there is an optimal concentration. Exceeding this concentration can lead to an increase in particle size due to phenomena like depletion-flocculation, where excess surfactant molecules form micelles in the continuous phase.[1]

Q3: What is the expected effect of increasing the this compound (oil) concentration?

A3: Increasing the concentration of 2-HEM, the oil phase, typically results in an increase in the mean droplet size of the nanoemulsion.[2][9] With a higher oil content, a larger total interfacial area needs to be stabilized by the surfactant. If the surfactant concentration is not proportionally increased, it can lead to insufficient coverage of the droplets and subsequent coalescence.

Q4: Can the type of surfactant used impact particle size?

A4: Absolutely. The choice of surfactant and its hydrophilic-lipophilic balance (HLB) value are crucial. Different surfactants have varying efficiencies in reducing interfacial tension and forming a stable film around the oil droplets. For oil-in-water nanoemulsions, non-ionic surfactants like Tween 80 are commonly used and have been shown to be effective in producing small particle sizes.[1][4] The combination of a primary surfactant with a co-surfactant can also significantly influence the particle size by modifying the interfacial film properties.[10]

Q5: For high-pressure homogenization, which parameters are most critical for particle size reduction?

A5: In high-pressure homogenization, the most influential parameters for achieving small particle sizes are:

  • Homogenization Pressure: Higher pressures impart more energy to the system, leading to greater droplet disruption and smaller particle sizes.[4][11]

  • Number of Passes: Increasing the number of times the emulsion passes through the homogenizer generally leads to a progressive decrease in particle size until a plateau is reached.[4][5][6]

  • Back Pressure: Applying back pressure can enhance the efficiency of droplet disruption by altering cavitation zones within the homogenizer, resulting in a further reduction in particle size.[4]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Particle size is too large (>200 nm) 1. Insufficient surfactant concentration.2. Oil concentration is too high.3. Inadequate homogenization energy (pressure too low, insufficient passes).4. Inappropriate surfactant type or HLB value.1. Increase the surfactant concentration or the surfactant-to-oil ratio (SOR).2. Decrease the concentration of this compound.3. Increase the homogenization pressure and/or the number of homogenization cycles.4. Screen different surfactants (e.g., Tween series, Poloxamers) or combinations of surfactants and co-surfactants.
Polydispersity Index (PDI) is high (>0.3) 1. Inefficient homogenization.2. Ostwald ripening or coalescence.3. Non-optimal formulation (e.g., surfactant concentration).1. Increase the number of homogenization passes to achieve a more uniform size distribution.2. Ensure sufficient surfactant is present to stabilize the droplets. Consider using a combination of surfactants.3. Optimize the surfactant concentration; a monomodal size distribution is often achieved at an optimal concentration.[1]
Nanoemulsion is unstable and shows phase separation 1. Insufficient surfactant leading to coalescence.2. Ostwald ripening, especially with oils of some water solubility.3. Depletion flocculation due to excessive surfactant.1. Increase the surfactant-to-oil ratio to ensure complete coverage of the oil droplets.2. Add a small amount of a less water-soluble oil (ripening inhibitor) if Ostwald ripening is suspected.3. Reduce the surfactant concentration if it is excessively high.
Inconsistent results between batches 1. Variation in process parameters (e.g., temperature, homogenization time, pressure).2. Inconsistent order of component addition.3. Aging of stock solutions.1. Strictly control and monitor all process parameters for each batch.2. Standardize the protocol for the order and rate of adding the oil phase to the aqueous phase (or vice versa).3. Prepare fresh solutions for each experiment to avoid variability.

Data Presentation: Impact of Formulation and Process Variables on Particle Size

Table 1: Effect of Surfactant-to-Oil Ratio (SOR) on Particle Size

Surfactant-to-Oil Ratio (w/w)Mean Particle Size (nm)Polydispersity Index (PDI)
5:2134.3 ± 8.20.25
7:2106.1 ± 2.80.21
10:268.8 ± 4.20.18
Data synthesized from studies on oil-in-water nanoemulsions.[3]

Table 2: Effect of Oil Concentration on Particle Size

Oil Concentration (% w/w)Mean Particle Size (nm)Polydispersity Index (PDI)
584.75 ± 3.10.15
10102.5 ± 4.50.19
20131.37 ± 5.80.24
Data synthesized from studies on nanoemulsions stabilized by non-ionic surfactants.[9]

Table 3: Effect of High-Pressure Homogenization Parameters on Particle Size

Homogenization Pressure (psi)Number of PassesMean Particle Size (nm)Polydispersity Index (PDI)
8,0003180 ± 9.20.28
12,0003144 ± 6.70.22
12,0006125 ± 5.10.19
15,000695 ± 4.30.16
Illustrative data based on trends reported in the literature.[4][11]

Experimental Protocols

Protocol 1: Preparation of 2-HEM Nanoemulsion using High-Pressure Homogenization

  • Preparation of Phases:

    • Aqueous Phase: Dissolve the chosen surfactant (e.g., Tween 80) in deionized water. Stir using a magnetic stirrer until a clear solution is formed.

    • Oil Phase: this compound.

  • Pre-emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while continuously stirring at high speed (e.g., 2000 rpm) using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the pre-emulsion through a high-pressure homogenizer.

    • Set the desired operating pressure (e.g., 12,000 psi) and number of passes (e.g., 5 passes).

    • Collect the resulting nanoemulsion in a clean beaker, often cooled in an ice bath to dissipate heat generated during homogenization.

  • Characterization:

    • Analyze the particle size and polydispersity index (PDI) of the final nanoemulsion using Dynamic Light Scattering (DLS).

Protocol 2: Particle Size Analysis using Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute a small aliquot of the nanoemulsion with deionized water to an appropriate concentration to avoid multiple scattering effects (typically a slightly opalescent appearance).

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Enter the parameters for the dispersant (water: viscosity and refractive index) and the measurement temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for 1-2 minutes.

    • Perform the measurement. Typically, this involves multiple runs that are averaged by the instrument's software.

  • Data Analysis:

    • The software will generate a report including the Z-average particle size, the polydispersity index (PDI), and the particle size distribution graph.

Visualizations

experimental_workflow prep_phases 1. Prepare Aqueous & Oil Phases pre_emulsion 2. Form Pre-emulsion (High-Shear Mixing) prep_phases->pre_emulsion hph 3. High-Pressure Homogenization pre_emulsion->hph characterization 4. Characterization (DLS) hph->characterization final_product Stable 2-HEM Nanoemulsion characterization->final_product

Caption: Experimental workflow for nanoemulsion preparation.

logical_relationships cluster_formulation Formulation Variables cluster_process Process Parameters sor Surfactant/Oil Ratio particle_size Particle Size sor->particle_size Inverse oil_conc Oil Concentration oil_conc->particle_size Direct surf_type Surfactant Type surf_type->particle_size Modulates pressure Homogenization Pressure pressure->particle_size Inverse passes Number of Passes passes->particle_size Inverse

Caption: Key factors influencing nanoemulsion particle size.

References

Technical Support Center: Enhancing the Long-Term Stability of 2-Hydroxyethyl Myristate Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Hydroxyethyl myristate (2-HEM) liposomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the long-term stability of these formulations.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound liposomes.

Issue 1: Increase in Particle Size and Polydispersity Index (PDI) During Storage

Potential Causes:

  • Liposome Aggregation and Fusion: Electrostatic or van der Waals interactions between vesicles can lead to the formation of larger aggregates over time. This is a common issue with liposomal formulations.[1][2]

  • Improper Storage Temperature: Storage at temperatures above the phase transition temperature (Tm) of the lipid bilayer can increase membrane fluidity, promoting fusion.[3] Conversely, freeze-thaw cycles without appropriate cryoprotectants can disrupt liposome integrity.[4]

  • Inadequate Surface Charge: Insufficient zeta potential (close to neutral) can lead to a lack of electrostatic repulsion between liposomes, resulting in aggregation.

Troubleshooting Steps:

StepActionRationale
1 Optimize Storage Conditions Store liposomes at 4°C in the dark. Avoid freezing unless a validated cryopreservation protocol is in place.
2 Incorporate Charged Lipids Include a small percentage (e.g., 5-10 mol%) of a charged lipid such as phosphatidylglycerol (PG) or phosphatidylserine (PS) to increase the magnitude of the zeta potential and enhance electrostatic repulsion.
3 Add a Steric Stabilizer Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into the formulation to create a hydrophilic barrier that sterically hinders aggregation.
4 Review Lipid Composition The inclusion of cholesterol can increase the mechanical strength of the bilayer, potentially reducing fusion.[5]
Issue 2: Drug Leakage from Liposomes Over Time

Potential Causes:

  • Lipid Bilayer Instability: The inherent fluidity of the lipid membrane can allow for the passive diffusion of encapsulated molecules.

  • Chemical Degradation of Lipids: Hydrolysis of the ester linkage in this compound or the phospholipids can lead to the formation of lysolipids and free fatty acids, which can destabilize the bilayer and create pores.[6][7]

  • Oxidative Damage: Peroxidation of any unsaturated fatty acid chains in the phospholipid components can disrupt the membrane integrity.[6][8][9]

Troubleshooting Steps:

StepActionRationale
1 Incorporate Cholesterol Cholesterol is known to decrease the permeability of the lipid bilayer to water-soluble molecules.[5]
2 Select Phospholipids with High Phase Transition Temperature (Tm) Lipids with longer, saturated acyl chains (e.g., DSPC) create a more rigid and less permeable membrane at storage and physiological temperatures.[10]
3 Control pH of the Formulation Maintain the pH of the aqueous phase within a stable range (typically 6.5-7.4) to minimize hydrolysis of the ester linkages.[3]
4 Protect from Oxidation Add an antioxidant like α-tocopherol to the lipid formulation and handle the liposome suspension under an inert atmosphere (e.g., nitrogen or argon) to prevent lipid peroxidation.[11]
Issue 3: Low Encapsulation Efficiency

Potential Causes:

  • Suboptimal Formulation Method: The chosen method of liposome preparation may not be ideal for the specific drug and lipid composition.

  • Drug-Lipid Incompatibility: The physicochemical properties of the drug may not be well-suited for encapsulation within the 2-HEM containing bilayer or the aqueous core.

  • Inefficient Removal of Unencapsulated Drug: The purification method may not be effectively separating the liposomes from the free drug.

Troubleshooting Steps:

StepActionRationale
1 Optimize the Drug-to-Lipid Ratio Systematically vary the initial drug-to-lipid ratio to find the optimal concentration for maximal encapsulation.
2 Modify the Hydration Conditions Ensure the hydration of the lipid film is performed above the phase transition temperature of all lipid components to ensure proper vesicle formation.
3 Experiment with Different Preparation Methods Compare methods such as thin-film hydration followed by extrusion with other techniques like ethanol injection to see which yields higher encapsulation.[12][13]
4 Refine the Purification Process Utilize size exclusion chromatography or dialysis with an appropriate molecular weight cutoff to efficiently remove unencapsulated drug.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a liposomal formulation?

A1: The two main chemical degradation pathways are hydrolysis and oxidation. Hydrolysis involves the cleavage of the myristate ester bond, yielding 2-hydroxyethanol and myristic acid. This can be catalyzed by acidic or basic conditions. Oxidation can occur if there are unsaturated lipids in the formulation, which can generate free radicals that may also attack the 2-HEM molecule.

Q2: How does the inclusion of this compound affect the physical stability of my liposomes?

A2: this compound is an amphiphilic molecule that will intercalate into the phospholipid bilayer. Its presence can alter the membrane's fluidity, phase transition temperature, and surface properties. The hydroxyl group of 2-HEM may be exposed at the liposome surface, potentially influencing hydration and inter-vesicular interactions. Careful characterization of the formulation is necessary to understand its specific impact on stability.

Q3: What analytical techniques are essential for monitoring the long-term stability of 2-HEM liposomes?

A3: A comprehensive stability study should include:

  • Dynamic Light Scattering (DLS): To monitor changes in mean particle size and polydispersity index (PDI).[14]

  • Zeta Potential Measurement: To assess changes in surface charge, which is a key indicator of colloidal stability.

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of encapsulated drug and monitor for drug leakage.

  • Lipid analysis by HPLC or GC-MS: To detect and quantify degradation products of 2-HEM and phospholipids.

Q4: Can I freeze my this compound liposome formulation for long-term storage?

A4: Freezing can be a viable long-term storage strategy, but it must be done with caution. The formation of ice crystals can disrupt the liposome structure, leading to aggregation and drug leakage upon thawing.[4] It is crucial to use cryoprotectants such as sucrose or trehalose to protect the vesicles during the freezing and thawing process. The optimal cryoprotectant and its concentration should be determined experimentally for your specific formulation.

Data Presentation

The following tables present illustrative quantitative data on the stability of a hypothetical this compound liposome formulation under different storage conditions. This data is intended as an example of how to present stability data and is based on typical trends observed for similar liposomal systems.

Table 1: Effect of Storage Temperature on the Physicochemical Properties of 2-HEM Liposomes (Storage in PBS, pH 7.4)

Time (Months)Storage Temp.Mean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
0 -120.5 ± 2.10.15 ± 0.02-30.2 ± 1.592.5 ± 2.8
3 4°C 125.8 ± 2.50.18 ± 0.03-28.9 ± 1.888.1 ± 3.1
3 25°C 180.2 ± 4.10.35 ± 0.05-15.6 ± 2.275.4 ± 4.5
6 4°C 132.1 ± 3.00.21 ± 0.04-27.5 ± 2.085.3 ± 3.5
6 25°C 250.6 ± 6.80.48 ± 0.07-8.9 ± 2.562.1 ± 5.2

Table 2: Influence of Formulation Additives on the Stability of 2-HEM Liposomes (Stored at 4°C in PBS, pH 7.4 for 6 Months)

FormulationMean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Control (2-HEM Liposomes) 132.1 ± 3.00.21 ± 0.04-30.2 ± 1.585.3 ± 3.5
+ 5 mol% DSPE-PEG2000 122.5 ± 2.80.16 ± 0.03-25.8 ± 1.788.9 ± 3.1
+ 30 mol% Cholesterol 128.9 ± 2.90.19 ± 0.04-29.5 ± 1.690.2 ± 2.9
+ α-tocopherol (0.1 mol%) 130.5 ± 3.10.20 ± 0.04-30.0 ± 1.886.1 ± 3.3

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • Dissolve the desired amounts of phospholipids (e.g., DSPC), cholesterol, this compound, and any other lipid components (e.g., DSPE-PEG2000, α-tocopherol) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[15]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[16]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer (e.g., PBS, pH 7.4) containing the hydrophilic drug to be encapsulated. The temperature of the hydration buffer should be above the phase transition temperature of the lipid with the highest Tm.[16]

    • Vortex the flask for 30 minutes to detach the lipid film and form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a liposome extruder with polycarbonate membranes of the desired pore size (e.g., sequential extrusion through 200 nm and then 100 nm membranes).

    • Equilibrate the extruder to a temperature above the lipid Tm.

    • Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles (LUVs) with a uniform size distribution.[14]

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography using a Sephadex G-50 column or by dialysis against the hydration buffer.

Protocol 2: Assessment of Long-Term Stability
  • Sample Preparation:

    • Aseptically dispense the purified liposome suspension into sterile, sealed vials.

    • Prepare separate sets of vials for each storage condition (e.g., 4°C, 25°C) and each time point (e.g., 0, 1, 3, 6, 12 months).

  • Initial Characterization (Time 0):

    • Immediately after preparation, analyze an aliquot of the liposome suspension for:

      • Mean particle size and PDI using DLS.

      • Zeta potential.

      • Encapsulation efficiency using HPLC.

      • Visual appearance (e.g., for signs of precipitation).

  • Time-Point Analysis:

    • At each scheduled time point, retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Gently invert the vial to ensure homogeneity.

    • Perform the same set of analyses as in the initial characterization.

  • Data Analysis:

    • Tabulate the results and plot the changes in each parameter over time for each storage condition.

    • Determine the shelf-life of the formulation based on predefined acceptance criteria (e.g., not more than 20% increase in particle size, not more than 10% loss of encapsulated drug).

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_stability Long-Term Stability Study prep1 Lipid Film Formation prep2 Hydration with Drug Solution prep1->prep2 prep3 Extrusion prep2->prep3 prep4 Purification prep3->prep4 storage Storage at Different Conditions (e.g., 4°C, 25°C) prep4->storage Store Samples analysis Time-Point Analysis (Size, PDI, Zeta, EE%) storage->analysis data Data Compilation and Shelf-Life Determination analysis->data

Caption: Workflow for the preparation and long-term stability testing of this compound liposomes.

degradation_pathways cluster_physical Physical Instability cluster_chemical Chemical Degradation liposome Stable 2-HEM Liposome aggregation Aggregation & Fusion liposome->aggregation Causes: Low Zeta Potential, High Temperature leakage Drug Leakage liposome->leakage Causes: Membrane Fluidity, Degradation Products hydrolysis Ester Hydrolysis liposome->hydrolysis Causes: pH Extremes oxidation Lipid Peroxidation liposome->oxidation Causes: Oxygen, Light, Metal Ions aggregation->leakage hydrolysis->leakage oxidation->leakage

Caption: Key degradation pathways affecting the long-term stability of this compound liposomes.

troubleshooting_logic cluster_size Increased Size/PDI cluster_leakage Drug Leakage start Stability Issue Observed size_q1 Check Storage Temperature? start->size_q1 Size Increase leak_q1 Bilayer Too Fluid? start->leak_q1 Leakage size_a1 Optimize T°C (Store at 4°C) size_q1->size_a1 size_q2 Sufficient Surface Charge? size_q1->size_q2 No size_a2 Add Charged Lipids size_q2->size_a2 size_q3 Steric Hindrance Needed? size_q2->size_q3 No size_a3 Incorporate PEG-Lipid size_q3->size_a3 leak_a1 Add Cholesterol Use High Tm Lipids leak_q1->leak_a1 leak_q2 Potential for Hydrolysis? leak_q1->leak_q2 No leak_a2 Control pH (6.5-7.4) leak_q2->leak_a2 leak_q3 Risk of Oxidation? leak_q2->leak_q3 No leak_a3 Add Antioxidant Use Inert Atmosphere leak_q3->leak_a3

Caption: A logical workflow for troubleshooting common stability issues with 2-HEM liposomes.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxyethyl Myristate and Isopropyl Myristate as Dermal Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of transdermal and topical drug delivery, the choice of a penetration enhancer is a pivotal decision that can dictate the efficacy and bioavailability of an active pharmaceutical ingredient (API). Among the myriad of available excipients, esters of myristic acid, particularly 2-hydroxyethyl myristate and isopropyl myristate, are frequently employed. This guide offers a detailed, evidence-based comparison of these two esters, focusing on their performance, mechanisms of action, and the experimental frameworks used for their evaluation.

Performance Data: A Quantitative Comparison

Direct, head-to-head comparative studies of this compound and isopropyl myristate are limited in publicly available literature. However, by synthesizing data from various independent studies, a comparative performance overview can be constructed. Isopropyl myristate is a well-established and extensively studied penetration enhancer, while data for this compound is less abundant.

Table 1: Comparative Penetration Enhancement of Loratadine

EnhancerConcentrationVehicleSkin ModelEnhancement Ratio (ER)
This compound 5%Propylene Glycol : Water (70:30)Rat Skin3.45
Isopropyl Myristate 5%Propylene Glycol : Water (70:30)Rat Skin2.18

Table 2: Penetration Enhancement Data for Isopropyl Myristate with Various APIs

Active Pharmaceutical Ingredient (API)Enhancer ConcentrationVehicle/FormulationSkin ModelObserved Effect
Diclofenac Sodium3-5%Carbopol Gel (with 40% Propylene Glycol)Rat SkinSynergistic enhancement; ER of ~8 with 5% IPM.[1]
InsulinNot specifiedMicroemulsionExcised mouse and goat skinLower permeation flux compared to oleic acid-based microemulsions.[2]
Dimenhydrinate1.75%Gel (with Ethanol and Propylene Glycol)Not specifiedEffective in a ternary enhancer system.[3]

Mechanism of Action: Altering the Stratum Corneum Barrier

The primary mechanism by which both this compound and isopropyl myristate are believed to enhance skin penetration is through the reversible disruption of the highly organized lipid structure of the stratum corneum.

Isopropyl Myristate: This molecule intercalates into the lipid bilayers of the stratum corneum, increasing their fluidity and creating less resistant pathways for drug molecules to traverse. This disruption of the lipid packing is a well-documented mechanism for many lipophilic penetration enhancers.[1][4]

This compound: While specific mechanistic studies are scarce, its structure as a glycol ester suggests a dual mode of action. The myristate tail is expected to interact with and disrupt the lipid bilayers, similar to isopropyl myristate. The hydroxyethyl headgroup, being more polar, may interact with the polar head groups of the ceramides and other lipids in the stratum corneum, potentially leading to a different pattern of disruption and hydration within the lipid lamellae. The structure-activity relationship of penetration enhancers often points to the importance of both lipophilic and polar moieties.[5]

G cluster_enhancers Penetration Enhancers cluster_sc Stratum Corneum cluster_effects Mechanism of Action cluster_outcome Result EM This compound Disruption Lipid Disruption & Fluidization EM->Disruption Interaction Interaction with Polar Headgroups EM->Interaction IPM Isopropyl Myristate IPM->Disruption Lipids Organized Lipid Bilayers Proteins Keratin Permeation Increased Drug Permeation Disruption->Permeation Interaction->Permeation G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis P1 Skin Excision & Preparation P2 Franz Cell Assembly P1->P2 E1 Formulation Application P2->E1 E2 Incubation & Sampling E1->E2 A1 API Quantification (HPLC) E2->A1 A2 Data Analysis (Flux, ER) A1->A2

References

A Comparative Analysis of 2-Hydroxyethyl Myristate and Other Fatty Acid Esters in Emulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emulsion Performance with Supporting Experimental Data

In the realm of emulsion technology, the selection of an appropriate fatty acid ester is paramount to achieving desired product stability, sensory characteristics, and, in pharmaceutical applications, optimal drug delivery. This guide provides a comprehensive comparative analysis of 2-Hydroxyethyl myristate against other commonly utilized fatty acid esters in emulsion formulations. The following sections detail their physicochemical properties, performance in emulsions with supporting experimental data, and the methodologies employed in these evaluations.

Physicochemical Properties of Common Fatty Acid Esters

A fundamental understanding of the physicochemical properties of fatty acid esters is crucial for predicting their behavior and function within an emulsion. Key parameters such as the Hydrophilic-Lipophilic Balance (HLB) value, molecular weight, and physical form dictate their emulsifying capacity and sensory profile.

PropertyThis compoundIsopropyl MyristateGlyceryl StearateSorbitan Monostearate
Synonyms Ethylene glycol monomyristate, 2-Hydroxyethyl tetradecanoate[1]IPM, Tetradecanoic acid, 1-methylethyl esterGlyceryl monostearateSpan 60
Molecular Formula C16H32O3[1]C17H34O2[2]C21H42O4C24H46O6
Molecular Weight 272.42 g/mol [1]270.45 g/mol [2]358.56 g/mol 430.62 g/mol
Physical Form SolidOily liquid[2]Waxy solidWaxy solid
HLB Value ~2.9 (calculated)~11.5[3]~3.8~4.7
Primary Function Emollient, EmulsifierEmollient, Solvent, Penetration enhancer[2]Emulsifier, Thickener, StabilizerW/O Emulsifier, Stabilizer

Performance in Emulsions: A Comparative Overview

The performance of a fatty acid ester in an emulsion is evaluated based on its ability to create and maintain a stable dispersion of immiscible liquids. Key performance indicators include emulsion stability, droplet size distribution, and viscosity. While direct comparative studies including this compound are limited, the following data, gathered from various sources, provides valuable insights.

Emulsion Stability

Emulsion stability refers to the ability of an emulsion to resist changes in its properties over time. Common instability phenomena include creaming, flocculation, and coalescence.

Fatty Acid EsterEmulsion TypeStability ObservationExperimental Conditions
Sucrose Fatty Acid Esters O/WCreaming was inhibited for over 30 days with the addition of straight-chain saturated fatty acids (C14 and longer).[4]Emulsions containing triglyceride droplets stabilized by sucrose fatty acid esters with HLB values of 5-7.[4]
Polyglycerol Fatty Acid Esters (PGFEs) O/WEmulsions prepared with long-chain PGFEs exhibited the best stability and smallest particle sizes (16.8 nm) compared to medium-chain, short-chain PGFEs, and glycerin monostearate.[5]Emulsions stabilized with different chain length PGFEs.[5]
Isopropyl Myristate O/WStable emulsions were formed with 5% w/w Polysorbate 80. Stability increased with higher glycerol and polysorbate concentrations.[6]Systems consisting of isopropyl myristate, polysorbate 80, glycerol, and water.[6]
Droplet Size Distribution

The size and distribution of droplets in an emulsion are critical parameters that influence its stability, appearance, and texture. Smaller and more uniform droplet sizes generally lead to more stable emulsions.

Fatty Acid EsterMean Droplet SizePolydispersity Index (PDI)Method
Polyglycerol Fatty Acid Esters (PGFEs) 1.48–1.73 µm (reduced from 2.75 µm)[7]Not specifiedNot specified
Fish and Lemon Oil Nanoemulsion 44.40 nm[8]0.077[8]Dynamic Light Scattering (DLS)
Rapeseed Protein Stabilized Emulsions Smaller for rapeseed oil than milk fat[9]Not specifiedNot specified
Viscosity

The viscosity of an emulsion affects its texture, feel, and stability. Higher viscosity can slow down the movement of droplets, thereby inhibiting creaming and coalescence.

Fatty Acid EsterViscosity MeasurementExperimental Conditions
Polyglycerol Fatty Acid Esters (PGFEs) 73.50–100 cP (increased from 41.92 cP)[7]Not specified
Isopropyl Myristate Viscosity increased with increasing glycerol and polysorbate concentrations.[6]Emulsions of isopropyl myristate in mixtures of water and glycerol.[6]
Isopropyl Myristate Microemulsion 65.38 ± 0.982 cp[10]Not specified

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of emulsion properties. The following sections outline standard protocols for key experiments.

Preparation of Oil-in-Water (O/W) Emulsion

A standard method for preparing an O/W emulsion involves the following steps:

  • Preparation of Phases: The oil phase, containing the fatty acid ester and any oil-soluble components, and the aqueous phase, containing water and any water-soluble components, are prepared separately.

  • Heating: Both phases are heated to a specific temperature, typically around 70-75°C, to ensure all components are melted and to facilitate emulsification.

  • Homogenization: The oil phase is slowly added to the aqueous phase (or vice versa) under continuous high-shear homogenization using an instrument like a rotor-stator homogenizer. This breaks down the dispersed phase into fine droplets.

  • Cooling: The resulting emulsion is then cooled while stirring to room temperature.

G cluster_prep Phase Preparation oil_phase Oil Phase (Fatty Acid Ester + Oil-Soluble Components) heat_oil Heat Oil Phase (70-75°C) oil_phase->heat_oil aq_phase Aqueous Phase (Water + Water-Soluble Components) heat_aq Heat Aqueous Phase (70-75°C) aq_phase->heat_aq homogenize High-Shear Homogenization heat_oil->homogenize heat_aq->homogenize cool Cooling with Stirring homogenize->cool final_emulsion O/W Emulsion cool->final_emulsion

Emulsion Stability Assessment

Method: Static Multiple Light Scattering

  • Sample Preparation: A sample of the emulsion is placed in a cylindrical glass cell.

  • Measurement: A light source scans the sample vertically, and detectors measure the intensity of transmitted and backscattered light as a function of the sample height.

  • Data Analysis: Changes in the backscattering and transmission profiles over time indicate emulsion instability phenomena such as creaming (accumulation of droplets at the top) or sedimentation (settling of droplets at the bottom). The rate of change of these profiles can be used to quantify the stability.

G emulsion Emulsion Sample mls Static Multiple Light Scattering Analysis emulsion->mls data Backscattering & Transmission Profiles mls->data analysis Analysis of Profile Changes Over Time data->analysis stability Quantification of Emulsion Stability (Creaming, Sedimentation Rates) analysis->stability

Droplet Size Analysis

Method: Dynamic Light Scattering (DLS)

  • Sample Dilution: The emulsion is diluted with the continuous phase (e.g., water for an O/W emulsion) to a concentration suitable for DLS analysis, which prevents multiple scattering effects.

  • Measurement: The diluted sample is placed in a cuvette inside the DLS instrument. A laser beam is directed through the sample, and the scattered light is detected at a specific angle.

  • Data Analysis: The instrument's software analyzes the fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the droplets. The rate of these fluctuations is related to the size of the droplets, from which the particle size distribution and average droplet size are calculated.

Conclusion

The selection of a fatty acid ester significantly impacts the performance and stability of an emulsion. While established esters like Isopropyl Myristate, Glyceryl Stearate, and Sorbitan Monostearate have well-documented properties, this compound presents an alternative with its own unique characteristics. The provided data, although not from direct head-to-head comparative studies, offers a valuable baseline for formulators. Further experimental work directly comparing these esters under identical conditions is warranted to fully elucidate their relative performance advantages and disadvantages. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses, enabling researchers and developers to make informed decisions in the formulation of stable and effective emulsions.

References

In Vitro Validation of 2-Hydroxyethyl Myristate's Anti-Inflammatory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro anti-inflammatory activity of 2-Hydroxyethyl myristate against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited direct experimental data on this compound, this guide leverages available research on its constituent fatty acid, myristic acid, to extrapolate potential mechanisms of action. This document is intended to serve as a resource for researchers interested in the further investigation of novel anti-inflammatory compounds.

Comparative Analysis of Anti-Inflammatory Activity

For a quantitative comparison, this guide presents the in vitro anti-inflammatory activity of three widely used NSAIDs: Ibuprofen, Diclofenac, and Celecoxib. The data is summarized in the table below, focusing on two common assays: inhibition of cyclooxygenase (COX) enzymes and inhibition of protein denaturation.

Table 1: In Vitro Anti-Inflammatory Activity of Common NSAIDs

CompoundAssay TypeTargetIC50 ValueReference
Ibuprofen COX InhibitionCOX-112.9 µM[5]
COX-231.4 µM[5][6][7]
Albumin DenaturationEgg Albumin69.34 µg/mL[5][8]
Human Albumin81.50 µg/mL[8]
Diclofenac COX InhibitionCOX-1--
COX-2--
Albumin DenaturationBovine Serum Albumin8.20 ± 0.06 µg/mL[9]
Egg Albumin64.30 µg/mL[10]
Nitric Oxide (NO) ProductionLPS-stimulated Macrophages47.12 ± 4.85 µg/mL[11]
Celecoxib COX InhibitionCOX-19.4 µM[12]
COX-20.08 µM[12]
PGE2 ProductionHuman Dermal Fibroblasts91 nmol/L[13]
Albumin DenaturationEgg Albumin0.89 µM[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key in vitro assays used to assess anti-inflammatory activity.

Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical in the inflammatory cascade.

Principle: The assay measures the enzymatic conversion of a substrate (e.g., arachidonic acid) to prostaglandins (e.g., Prostaglandin E2 - PGE2) by COX enzymes. The inhibitory effect of the test compound is determined by quantifying the reduction in prostaglandin production.

General Protocol:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzymes are used.

  • Compound Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme solution in a reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), the reaction is stopped, often by the addition of a chemical agent like hydrochloric acid.

  • Quantification: The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control (without inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from a dose-response curve.

Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.

Principle: Inflammation can be triggered by the denaturation of proteins. This assay uses heat to induce the denaturation of a protein (e.g., bovine serum albumin or egg albumin), leading to an increase in the turbidity of the solution. An anti-inflammatory compound will inhibit this denaturation, resulting in lower turbidity.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a solution of bovine serum albumin (BSA) or egg albumin.

  • Incubation: The mixture is incubated at a physiological pH (e.g., 6.3) for a specific duration (e.g., 20 minutes).

  • Heat-Induced Denaturation: The samples are then heated (e.g., at 72°C for 5 minutes) to induce protein denaturation.

  • Cooling: The samples are cooled to room temperature.

  • Turbidity Measurement: The turbidity of the samples is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Data Analysis: The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 The IC50 value is then determined from the dose-response curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a key inflammatory signaling pathway, a typical experimental workflow, and a logical comparison of the compounds.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Promotes Transcription

Caption: NF-κB signaling pathway in inflammation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Induction cluster_2 Phase 3: Assay cluster_3 Phase 4: Analysis A Compound Preparation (this compound & Comparators) C Pre-treat cells with compounds A->C B Cell Culture (e.g., Macrophages) B->C D Induce Inflammation (e.g., with LPS) C->D E Perform in vitro assays (e.g., COX Inhibition, Cytokine Quantification) D->E F Data Collection & Analysis E->F G Determine IC50 values F->G H Compare efficacy G->H

Caption: General workflow for in vitro anti-inflammatory validation.

G A This compound B Myristic Acid (Component of A) A->B is an ester of C Known Anti-inflammatory Activity (e.g., IL-10 induction, NF-κB modulation) B->C shows F Comparative Efficacy? C->F D Common NSAIDs (Ibuprofen, Diclofenac, Celecoxib) E Established Anti-inflammatory Activity (e.g., COX Inhibition) D->E show E->F

Caption: Logical comparison of this compound and NSAIDs.

References

A Comparative Guide to the Efficacy of 2-Hydroxyethyl Myristate and Traditional Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate emollient is a critical factor in the formulation of topical drug products and dermatological therapies. Efficacy, patient compliance, and the overall therapeutic outcome are significantly influenced by the emollient's ability to hydrate the skin, repair the skin barrier, and provide a desirable sensory experience. This guide offers an objective comparison of the performance of a newer synthetic emollient, 2-Hydroxyethyl myristate, against well-established traditional emollients such as petrolatum, mineral oil, and lanolin. The comparison is based on available experimental data and accepted methodologies for evaluating emollient efficacy.

Executive Summary

Traditional emollients, particularly petrolatum, demonstrate superior occlusivity, significantly reducing transepidermal water loss (TEWL) and thereby enhancing skin hydration.[1][2][3] However, their heavy, often greasy, sensory profile can negatively impact patient adherence to treatment regimens.[4] this compound is a modern emollient designed to offer a more elegant skin feel, characterized by its non-greasy and smooth application. While it is purported to form a protective barrier to retain moisture, there is a notable absence of publicly available, direct comparative studies and quantitative data on its efficacy in terms of TEWL reduction and skin hydration improvement when benchmarked against traditional emollients. This guide synthesizes the existing data for traditional emollients and outlines the known properties of this compound, highlighting the current research gap.

Data Presentation: Quantitative Comparison of Emollient Efficacy

The following table summarizes the available quantitative data on the effects of various emollients on key skin barrier function parameters.

EmollientTransepidermal Water Loss (TEWL) ReductionSkin Hydration (Corneometry)Key CharacteristicsCitations
Petrolatum >98%Significant increaseHighly occlusive, greasy feel, can be comedogenic[1][2][3]
Mineral Oil 20-30%Moderate increaseOcclusive, less greasy than petrolatum, good spreadability[3][5][[“]][7][8]
Lanolin 20-32%Moderate increaseOcclusive and emollient, can be sensitizing[3][9][10]
Glycerin Accelerates barrier recoverySignificant and sustained increaseHumectant, improves skin barrier function[[“]][12][13][14][15]
This compound Data not availableData not availableNon-greasy texture, enhances skin feel, forms a protective barrier (qualitative)

Experimental Protocols

To ensure a comprehensive understanding of the data presented, the following are detailed methodologies for the key experiments cited in the evaluation of emollient efficacy.

Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the rate of water evaporation from the skin as an indicator of skin barrier integrity.

Methodology:

  • Subject Acclimatization: Subjects are required to acclimatize in a controlled environment with stable temperature (20-22°C) and humidity (40-60%) for at least 30 minutes prior to measurement.

  • Baseline Measurement: A baseline TEWL reading is taken from a defined area on the volar forearm using an evaporimeter or Tewameter.

  • Product Application: A standardized amount of the emollient (e.g., 2 mg/cm²) is applied to the test area.

  • Post-application Measurements: TEWL readings are taken at specified time intervals (e.g., 1, 2, 4, and 24 hours) after product application.

  • Data Analysis: The percentage reduction in TEWL from baseline is calculated to determine the occlusivity of the emollient.

Skin Hydration Measurement (Corneometry)

Objective: To measure the hydration level of the stratum corneum.

Methodology:

  • Subject Acclimatization: Similar to TEWL measurements, subjects are acclimatized to a controlled environment.

  • Baseline Measurement: A baseline skin hydration measurement is taken from a defined area on the volar forearm using a Corneometer. The probe measures the electrical capacitance of the skin, which correlates with its water content.

  • Product Application: A standardized amount of the emollient is applied to the test area.

  • Post-application Measurements: Skin hydration is measured at various time points post-application.

  • Data Analysis: The increase in Corneometer units from baseline indicates the improvement in skin hydration.

Sensory Analysis

Objective: To objectively assess the sensory characteristics of the emollients.

Methodology:

  • Panelist Training: A panel of trained sensory assessors is used to evaluate the products based on a predefined set of attributes.

  • Product Evaluation: Panelists apply a standardized amount of each emollient to a designated skin area.

  • Attribute Scoring: The panelists score various sensory attributes on a linear scale, such as:

    • Spreadability: Ease of application.

    • Greasiness: Perception of oily residue.

    • Absorption: Speed at which the product is absorbed.

    • Tackiness: Stickiness after application.

    • Softness: Perceived skin smoothness after application.

  • Data Analysis: The mean scores for each attribute are calculated and compared between products.[16][17][18][19]

Mandatory Visualization

Experimental Workflow for Emollient Efficacy Testing

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis subject_selection Subject Selection (e.g., dry skin) acclimatization Acclimatization (Controlled Temp/Humidity) subject_selection->acclimatization baseline Baseline Measurement (TEWL & Corneometry) acclimatization->baseline application Product Application (Standardized Amount) baseline->application post_application Post-Application Measurement (Multiple Time Points) application->post_application sensory_analysis Sensory Panel Evaluation application->sensory_analysis data_analysis Data Analysis (% TEWL Reduction, Hydration Increase) post_application->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison sensory_analysis->comparison

Caption: Workflow for the clinical evaluation of emollient efficacy.

Signaling Pathways in Skin Barrier Function

A healthy skin barrier is maintained through complex signaling pathways that regulate keratinocyte differentiation, lipid synthesis, and hydration.

Ceramide Biosynthesis Pathway

Ceramides are crucial lipid components of the stratum corneum, essential for maintaining the skin's permeability barrier.

G cluster_synthesis De Novo Ceramide Synthesis serine Serine + Palmitoyl-CoA keto 3-ketosphinganine serine->keto SPT sphinganine Sphinganine keto->sphinganine KSR dihydroceramide Dihydroceramide sphinganine->dihydroceramide CerS ceramide Ceramide dihydroceramide->ceramide DEGS

Caption: Simplified de novo pathway of ceramide synthesis in the epidermis.

PPARγ Signaling in Keratinocyte Differentiation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in promoting the terminal differentiation of keratinocytes, a process vital for a healthy skin barrier.

G ligand PPARγ Ligand (e.g., Fatty Acids) ppar PPARγ/RXR Complex ligand->ppar nucleus Nucleus ppar->nucleus gene Target Gene Expression (e.g., Involucrin, Loricrin) nucleus->gene Binds to PPREs differentiation Keratinocyte Terminal Differentiation gene->differentiation

Caption: PPARγ signaling pathway promoting keratinocyte differentiation.

Conclusion

Traditional emollients like petrolatum, mineral oil, and lanolin have a long history of use and are supported by a substantial body of evidence demonstrating their efficacy in improving skin hydration and barrier function, primarily through their occlusive properties. While highly effective, their less desirable sensory attributes can be a barrier to patient compliance.

This compound represents a newer generation of emollients designed to address the sensory limitations of traditional options. Its non-greasy and smooth feel makes it an attractive ingredient in cosmetic and pharmaceutical formulations. However, there is a clear and significant gap in the publicly available scientific literature regarding its quantitative efficacy. Direct, head-to-head clinical trials comparing this compound to traditional emollients are necessary to fully understand its place in therapy.

For researchers and drug development professionals, the choice of emollient will depend on the specific therapeutic goal. For conditions requiring maximal occlusion and barrier repair, traditional emollients remain the gold standard. Where patient compliance and cosmetic elegance are paramount, ingredients like this compound may be considered, with the understanding that further research is needed to substantiate their clinical efficacy in comparison to established agents.

References

A Comparative Analysis of 2-Hydroxyethyl Myristate and Other Leading Agents in Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the skin hydration effects of 2-Hydroxyethyl myristate against two widely recognized hydrating agents: Glycerin and Hyaluronic Acid. The objective is to delineate the mechanisms of action and present available performance data to aid in formulation and research. Due to a lack of specific, publicly available quantitative clinical data on this compound, this comparison is based on its established function as an emollient, contrasted with the well-documented efficacy of leading humectants.

Introduction to Skin Hydration Mechanisms

Effective skin hydration is paramount for maintaining the integrity of the stratum corneum, the outermost layer of the epidermis, which serves as the primary barrier against environmental aggressors and prevents excessive water loss. Topical hydrating agents primarily function through two distinct mechanisms: humectancy and occlusion/emollience .

  • Humectants , such as Glycerin and Hyaluronic Acid, attract and bind water from the dermis and the external environment, infusing the stratum corneum with moisture.

  • Occlusives and Emollients , a category to which this compound belongs, form a protective, lipid-based film on the skin's surface. This barrier reduces the rate of transepidermal water loss (TEWL), thereby retaining the skin's natural moisture. Emollients also fill the spaces between corneocytes, resulting in a smoother and softer skin texture.[1][2]

Comparative Overview of Hydrating Agents

The following table summarizes the properties and known efficacy of this compound, Glycerin, and Hyaluronic Acid.

IngredientTypePrimary Mechanism of ActionKey FunctionsReported Efficacy (Quantitative Data)
This compound Emollient (Fatty Acid Ester)Occlusion . Forms a protective barrier on the skin to retain moisture.[3]Softens and smooths skin, enhances product texture, acts as a solvent.[3]Specific quantitative data (e.g., TEWL reduction %, Corneometry increase %) is not readily available in public literature. Efficacy is inferred from its emollient properties.
Glycerin HumectantHumectancy . Attracts water into the stratum corneum, partly via Aquaporin-3 channels.[4][5]Increases skin hydration, improves skin barrier function, accelerates wound healing.[4][[“]]A single application can significantly increase skin hydration for up to 24 hours.[[“]] Formulations with glycerin have been shown to improve skin hydration by preventing the sustained action of irritants like SLS.[7]
Hyaluronic Acid HumectantHumectancy . Binds and retains large amounts of water (up to 1000 times its weight) in the extracellular matrix.[8][9]Provides intense hydration, improves skin elasticity and firmness, aids in tissue repair.[9][10]A moisturizing fluid with 1% Hyaluronic Acid and 5% Glycerin increased skin hydration by +59% after 1 hour and +29% after 24 hours.[[“]] Low molecular weight HA has shown greater improvement in skin capacitance compared to high molecular weight HA in elderly skin.

Mechanisms of Action and Signaling Pathways

The functional differences between these molecules are rooted in their distinct interactions with the epidermis.

This compound , as an emollient, does not have a known signaling pathway for hydration. Its effect is primarily physical, creating a barrier to prevent water evaporation.

Glycerin not only acts as a passive humectant but also actively influences the skin's hydration network. It is transported through aquaporin-3 (AQP3), a water/glycerol transporting protein channel found in the basal layer of the epidermis, facilitating the distribution of moisture throughout the skin.[4][5]

Hyaluronic Acid interacts with cell surface receptors such as CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). These interactions can trigger signaling pathways that influence cell proliferation, migration, and inflammation, which are crucial for processes like wound healing and maintaining skin homeostasis.[10][11]

cluster_0 Occlusive/Emollient Mechanism (this compound) cluster_1 Humectant Mechanism (Glycerin, Hyaluronic Acid) emollient This compound sc Stratum Corneum emollient->sc Forms occlusive film epidermis Epidermis dermis Dermis water_loss H₂O water_loss->emollient TEWL Blocked humectant Glycerin / Hyaluronic Acid sc_h Stratum Corneum humectant->sc_h Binds H₂O epidermis_h Epidermis dermis_h Dermis water_source H₂O water_source->humectant Water drawn from Dermis

Figure 1: Comparative Mechanisms of Action

cluster_pathway Glycerin Hydration Signaling Pathway Glycerin Topical Glycerin SC Stratum Corneum Glycerin->SC Penetrates Basal_Layer Basal Epidermal Layer AQP3 Aquaporin-3 (AQP3) Channel Basal_Layer->AQP3 Upregulates/ Utilizes Water_Transport Enhanced Water/ Glycerol Transport AQP3->Water_Transport Hydration Improved Epidermal Hydration Water_Transport->Hydration

Figure 2: Glycerin's AQP3-Mediated Hydration Pathway

Standard Experimental Protocols for Efficacy Assessment

To ensure objective and reproducible evaluation of skin hydrating agents, standardized clinical protocols are employed. The following methodologies are standard in the field for quantifying changes in skin hydration and barrier function.

Corneometry for Skin Surface Hydration
  • Principle: This technique measures the electrical capacitance of the skin, which is directly related to the water content in the superficial layers (10-20 µm) of the stratum corneum.[12] Higher capacitance values indicate higher levels of skin hydration.

  • Instrumentation: Corneometer® (e.g., CM 825, Courage + Khazaka).

  • Protocol:

    • Acclimatization: Subjects rest for at least 20-30 minutes in a room with controlled temperature (20-22°C) and humidity (45-55%).[13][14]

    • Baseline Measurement: Baseline capacitance readings are taken from designated test sites (e.g., volar forearm) in triplicate to obtain a mean value.[12]

    • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied evenly to the test site. An adjacent site is often left untreated as a negative control.[15]

    • Post-Application Measurements: Capacitance is measured at predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours) to assess the immediate and long-term hydrating effects of the product.[15]

  • Data Output: Skin hydration is expressed in arbitrary Corneometer units (A.U.).

Transepidermal Water Loss (TEWL) for Barrier Function
  • Principle: TEWL measures the quantity of water that passively evaporates from the skin surface.[16] A lower TEWL value indicates a more intact and efficient skin barrier. Occlusive agents like this compound are expected to reduce TEWL.

  • Instrumentation: Tewameter® or Vapometer®.

  • Protocol:

    • Acclimatization: As with corneometry, subjects are acclimatized to a controlled environment to ensure stable baseline readings.[17]

    • Baseline Measurement: The probe of the device is placed on the skin surface, and the rate of water vapor flux is measured.

    • Product Application: The test product is applied to the designated area.

    • Post-Application Measurements: TEWL is measured at specified time points after application to determine the product's effect on barrier function.

  • Data Output: TEWL is measured in grams per square meter per hour (g/m²/h).[18]

cluster_measurements Follow-up Assessments start Start recruitment Subject Recruitment (e.g., Dry Skin Condition) start->recruitment acclimatization Acclimatization (Controlled Temp/Humidity) recruitment->acclimatization baseline Baseline Measurements (Corneometry, TEWL) acclimatization->baseline randomization Randomization & Product Application (Test vs. Control Sites) baseline->randomization t1 Timepoint 1 (e.g., 2 hours) randomization->t1 t2 Timepoint 2 (e.g., 8 hours) t3 Timepoint 'n' (e.g., 24 hours) analysis Data Analysis (Statistical Comparison) t3->analysis end End analysis->end

Figure 3: General Experimental Workflow for Hydration Studies

Conclusion

This compound functions as an emollient, providing skin hydration benefits primarily through an occlusive mechanism that reduces transepidermal water loss. This contrasts with the humectant action of agents like Glycerin and Hyaluronic Acid, which actively draw moisture into the skin. While Glycerin and Hyaluronic Acid have a substantial body of clinical evidence quantifying their hydrating efficacy, similar data for this compound is not widely available in the public domain.

For researchers and formulators, this compound can be considered a valuable functional ingredient for improving skin feel and providing barrier support. However, for claims of significant, long-lasting hydration, it is often formulated in combination with proven humectants. Direct, controlled clinical studies measuring TEWL and skin capacitance are necessary to definitively quantify the hydrating performance of this compound in comparison to established benchmarks.

References

Unveiling the Action of 2-Hydroxyethyl Myristate in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the mechanism of action of 2-Hydroxyethyl myristate as a drug delivery agent. Through a detailed comparison with alternative enhancers and supported by established experimental protocols, this document serves as a vital resource for validating its efficacy and optimizing formulation strategies.

This compound, an ester of myristic acid and ethylene glycol, is emerging as a promising excipient in transdermal and topical drug delivery systems. Its purported mechanism of action centers on enhancing the permeation of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum. This guide delves into the scientific principles underpinning its function, offers a comparative look at other common enhancers, and provides detailed methodologies for its validation.

The Proposed Mechanism of Action of this compound

The primary mode of action for this compound as a penetration enhancer is believed to be its ability to disrupt the highly ordered lipid matrix of the stratum corneum.[1][2] This outermost layer of the skin is composed of corneocytes embedded in a lipid-rich extracellular matrix, primarily consisting of ceramides, cholesterol, and free fatty acids. This intricate structure serves as the main obstacle to the passive diffusion of most drugs.[1]

This compound, being an amphiphilic molecule with a lipophilic myristate tail and a hydrophilic hydroxyethyl head, is thought to partition into the lipid bilayers of the stratum corneum. This integration disrupts the tight packing of the lipid chains, leading to an increase in the fluidity of the lipid matrix.[3][4] This fluidization creates more "free volume" within the lipid bilayers, thereby reducing the diffusional resistance of the stratum corneum and allowing drug molecules to permeate more readily.[3]

The presence of the hydroxyl group may also contribute to its mechanism by interacting with the polar head groups of the stratum corneum lipids, further destabilizing the lipid lamellae.

dot

cluster_0 Mechanism of this compound HEM 2-Hydroxyethyl Myristate SC Stratum Corneum Lipid Bilayer HEM->SC Partitions into Fluidization Increased Lipid Fluidity SC->Fluidization Disrupts packing Permeation Enhanced Drug Permeation Fluidization->Permeation Reduces resistance

Caption: Proposed mechanism of this compound action.

Comparison with Alternative Penetration Enhancers

To contextualize the performance of this compound, it is essential to compare it with other widely used chemical penetration enhancers. The choice of an enhancer is critical and depends on the physicochemical properties of the drug, the desired delivery profile, and safety considerations.

Penetration EnhancerChemical ClassProposed Mechanism of ActionKey AdvantagesKey Disadvantages
This compound Fatty Acid EsterDisruption and fluidization of stratum corneum lipids.Potentially lower irritation potential due to ester linkage; good solubilizing properties for lipophilic drugs.Limited specific data available; efficacy may be drug-dependent.
Isopropyl Myristate Fatty Acid EsterSimilar to this compound, increases fluidity of stratum corneum lipids.[3]Well-established safety and efficacy profile; widely used in topical products.Can be comedogenic; may not be suitable for all skin types.
Oleic Acid Unsaturated Fatty AcidCreates disordered regions within the lipid bilayers of the stratum corneum.[4]High enhancement efficiency for a variety of drugs.[5]Can cause skin irritation at higher concentrations.[6]
Ethanol AlcoholActs as a solvent and extracts lipids from the stratum corneum.[1]Volatile, leading to increased drug concentration on the skin surface; good solvent for many drugs.Can cause skin dryness and irritation; rapid evaporation can lead to inconsistent drug delivery.
Propylene Glycol GlycolHydrates the stratum corneum and acts as a co-solvent to improve drug partitioning.[7][8]Good safety profile; widely used as a humectant and solvent.Lower enhancement efficiency compared to fatty acids; can be occlusive.
Azone (Laurocapram) Azacycloalkan-2-onePartitions into the lipid bilayers and significantly disrupts their structure.Very high permeation enhancement for a broad range of drugs.High potential for skin irritation and toxicity, limiting its use.[9]

Experimental Protocols for Validating the Mechanism of Action

To rigorously validate the proposed mechanism of action of this compound and quantify its performance, a combination of in vitro and analytical techniques is recommended.

In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells

This is the gold standard for assessing the permeation of drugs through the skin.

Objective: To quantify the permeation-enhancing effect of this compound on a model drug.

Methodology:

  • Skin Preparation: Excised human or animal (e.g., porcine ear) skin is used. The subcutaneous fat is removed, and the skin is dermatomed to a thickness of approximately 500 µm.

  • Franz Diffusion Cell Setup: The dermatomed skin is mounted between the donor and receptor compartments of a Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.

  • Formulation Application: A formulation containing the model drug with and without this compound is applied to the skin surface in the donor compartment. A control formulation without any enhancer is also tested.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.

  • Analysis: The concentration of the model drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated. The ER is the ratio of the steady-state flux of the drug with the enhancer to that without the enhancer.

dot

Skin Excised Skin (Human or Porcine) FranzCell Franz Diffusion Cell Skin->FranzCell Mount Formulation Apply Formulation (with/without HEM) FranzCell->Formulation Donor Compartment Sampling Sample Receptor Fluid (at time intervals) FranzCell->Sampling Receptor Compartment Analysis HPLC Analysis Sampling->Analysis Data Calculate Flux and Enhancement Ratio Analysis->Data

Caption: Workflow for In Vitro Skin Permeation Test (IVPT).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique provides information about the molecular-level changes in the stratum corneum lipids.

Objective: To investigate the effect of this compound on the organization of stratum corneum lipids.

Methodology:

  • Sample Preparation: Isolated stratum corneum sheets are treated with a solution of this compound for a specific period. A control sample is treated with the vehicle alone.

  • ATR-FTIR Measurement: The treated stratum corneum is placed on the ATR crystal of the FTIR spectrometer.

  • Spectral Analysis: The spectra are recorded, and the positions and shapes of the C-H stretching vibration peaks (around 2850 cm⁻¹ and 2920 cm⁻¹) are analyzed. A shift to higher wavenumbers (blue shift) indicates an increase in the conformational disorder (fluidity) of the lipid chains.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of the stratum corneum lipids, providing insights into their organization.

Objective: To determine the effect of this compound on the phase transition temperatures of stratum corneum lipids.

Methodology:

  • Sample Preparation: Hydrated stratum corneum is treated with this compound.

  • DSC Analysis: The treated and untreated stratum corneum samples are sealed in aluminum pans and subjected to a controlled temperature program in the DSC instrument.

  • Data Analysis: The thermograms are analyzed to determine the peak transition temperatures (Tm) and the enthalpy of transition (ΔH). A decrease in Tm suggests a fluidization of the lipid bilayers.

Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the visualization of the penetration of fluorescently labeled molecules into the skin.

Objective: To visualize the penetration pathway and depth of a fluorescently labeled drug in the presence of this compound.

Methodology:

  • Formulation Preparation: A fluorescent probe (e.g., Nile red) or a fluorescently labeled drug is incorporated into a formulation containing this compound.

  • Skin Application: The formulation is applied to the surface of excised skin.

  • CLSM Imaging: After a defined incubation period, the skin is sectioned vertically, and optical sections are obtained using a confocal microscope.

  • Image Analysis: The images are analyzed to determine the depth and pathway (intercellular, transcellular, or follicular) of the fluorescent molecule's penetration.

dot

cluster_1 Validation Workflow IVPT IVPT (Quantitative Permeation) Mechanism Validated Mechanism of Action IVPT->Mechanism FTIR ATR-FTIR (Lipid Disorder) FTIR->Mechanism DSC DSC (Phase Transitions) DSC->Mechanism CLSM CLSM (Visualization) CLSM->Mechanism

Caption: Experimental validation workflow.

Conclusion

While direct and extensive quantitative data for this compound is still emerging, its chemical structure and the established mechanisms of related fatty acid esters and glycols provide a strong theoretical basis for its action as a skin penetration enhancer. The proposed mechanism involves the fluidization of the stratum corneum lipid bilayers, thereby reducing the barrier function of the skin and facilitating drug permeation.

The experimental protocols outlined in this guide provide a robust framework for researchers to validate this mechanism, quantify the enhancement effect, and compare its performance against other established enhancers. Such rigorous evaluation is crucial for the rational design and optimization of novel transdermal and topical drug delivery systems, ultimately leading to safer and more effective therapeutic products. By employing these methodologies, the scientific community can build a comprehensive understanding of this compound's role in drug delivery and unlock its full potential in pharmaceutical formulations.

References

Head-to-head comparison of 2-Hydroxyethyl myristate and propylene glycol in topical formulations

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: 2-Hydroxyethyl Myristate vs. Propylene Glycol in Topical Formulations

For Researchers, Scientists, and Drug Development Professionals

In the development of topical drug delivery systems, the choice of excipients is paramount to achieving optimal therapeutic outcomes. Among the myriad of available agents, this compound and Propylene Glycol are two commonly utilized compounds, each offering a distinct set of properties that can significantly influence formulation performance. This guide provides an objective, data-driven comparison of these two excipients, focusing on their roles in skin penetration, irritation potential, and formulation stability.

Introduction to the Excipients

This compound is an ester of myristic acid and ethylene glycol. It primarily functions as an emollient, skin-conditioning agent, and solvent in topical formulations. Its chemical structure imparts a non-greasy, smooth feel to creams and lotions while also contributing to the overall stability of emulsions. While specific quantitative data on its performance as a penetration enhancer is limited in publicly available literature, its properties as a fatty acid ester suggest it may influence the lipid structure of the stratum corneum.

Propylene Glycol (PG) is a synthetic organic compound that is widely used in pharmaceuticals, cosmetics, and food products.[1] In topical formulations, it serves multiple functions, acting as a humectant, solvent, preservative, and penetration enhancer.[1][2][3] Its ability to hydrate the skin and increase the permeation of active pharmaceutical ingredients (APIs) has made it a staple in many dermatological preparations.[4][5]

Comparative Performance Data

The following tables summarize the key performance characteristics of this compound and Propylene Glycol based on available data. It is important to note that direct comparative studies are scarce, and some properties of this compound are inferred from data on similar fatty acid esters.

Table 1: Skin Penetration Enhancement

ParameterThis compoundPropylene Glycol
Mechanism of Action Likely disrupts the ordered lipid structure of the stratum corneum due to its fatty acid ester nature.Acts as a solvent for the API within the formulation and can alter the thermodynamic properties of the stratum corneum, increasing drug partitioning.[4][5] It can also interact with intercellular lipids.
Enhancement Efficacy Data is limited. Isopropyl myristate, a similar fatty acid ester, has been shown to significantly enhance the permeation of drugs like naproxen and testosterone.[6][7]Has demonstrated enhancer properties for a variety of compounds, particularly for hydrophilic drugs.[4][5] It can modulate permeability by either increasing it for poorly permeable compounds or decreasing it for highly permeable ones.[5]
Supporting Data Studies on isopropyl myristate show it can increase the flux of ionized naproxen 50-fold and un-ionized naproxen 15-fold.[6]Studies have shown that PG can alter the lipid bilayer of the stratum corneum to a more disordered structure, facilitating drug penetration.[4]

Table 2: Skin Irritation and Sensitization Potential

ParameterThis compoundPropylene Glycol
Irritation Potential Generally considered to have low irritation potential. Fatty acids and their esters are typically well-tolerated when formulated to be non-irritating.[8][9]Can cause skin irritation, including erythema and edema, particularly at higher concentrations and in individuals with sensitive skin or pre-existing conditions like eczema.[1][10][11][12] The Environmental Working Group (EWG) notes an association with irritation even at concentrations as low as 2%.[1]
Sensitization Potential Considered to have a very low sensitization potential.Allergic contact dermatitis is a known, though not uncommon, side effect.[1][10] It is considered a weak sensitizer, but cases of allergic reactions have been reported.[10][11]
Supporting Data Safety assessments of fatty acid esters by the Cosmetic Ingredient Review (CIR) Expert Panel have concluded they are safe for use in cosmetics when formulated to be non-irritating.[13]Patch testing data has shown positive reactions in a small percentage of the population, with some reactions being irritant rather than truly allergic.[11]

Table 3: Formulation Stability

ParameterThis compoundPropylene Glycol
Role in Stability Acts as a co-emulsifier and viscosity-increasing agent, contributing to the physical stability of emulsions. Its lipophilic nature helps to stabilize the oil phase.Functions as a stabilizer by preventing the separation of ingredients and maintaining the consistency of the formulation.[3][14] It also has antimicrobial properties that can contribute to the preservation of the product.[1]
Compatibility Compatible with a wide range of lipophilic and hydrophilic ingredients.Miscible with water, acetone, and chloroform, making it a versatile solvent and stabilizer in various formulation types.[14]
Supporting Data Studies on emulsions containing isopropyl myristate have demonstrated that formulation parameters can be optimized to achieve long-term stability.[6][15]Propylene glycol is a well-established stabilizer in a wide array of pharmaceutical and cosmetic products.[3][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of topical excipients. Below are protocols for key experiments relevant to this comparison.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol outlines the measurement of drug permeation through a skin membrane.

Objective: To quantify the rate and extent of skin penetration of an active pharmaceutical ingredient (API) from a topical formulation.

Methodology:

  • Membrane Preparation: Excised human or animal (e.g., porcine) skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.[1][2]

  • Apparatus Setup: The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at 32°C to simulate physiological skin surface temperature. The medium is continuously stirred.[1]

  • Formulation Application: A precise amount of the topical formulation containing the API and the excipient (this compound or Propylene Glycol) is applied to the surface of the skin in the donor compartment.[1]

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium to maintain sink conditions.[1]

  • Sample Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

  • Data Analysis: The cumulative amount of API permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be determined.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Skin Membrane Prepare Skin Membrane Assemble Franz Cell Assemble Franz Cell Prepare Skin Membrane->Assemble Franz Cell Equilibrate System Equilibrate System Assemble Franz Cell->Equilibrate System Apply Formulation Apply Formulation Equilibrate System->Apply Formulation Collect Samples Collect Samples Apply Formulation->Collect Samples Over Time Analyze Samples (HPLC) Analyze Samples (HPLC) Collect Samples->Analyze Samples (HPLC) Calculate Permeation Calculate Permeation Analyze Samples (HPLC)->Calculate Permeation

In Vitro Skin Permeation Workflow
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This protocol assesses the skin irritation potential of a substance using a reconstructed human epidermis model.[2][10]

Objective: To determine if a test substance is an irritant or non-irritant to the skin.

Methodology:

  • Tissue Culture: Reconstructed human epidermis (RhE) tissues, which are three-dimensional models of the human epidermis, are used.[10]

  • Test Substance Application: The test substance (e.g., this compound or Propylene Glycol) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are also tested in parallel.[10]

  • Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes).[10]

  • Rinsing and Post-Incubation: After the exposure period, the test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh culture medium and incubated for a further period (e.g., 42 hours).[10]

  • Cell Viability Assessment: Cell viability is determined using the MTT assay. The tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan salt. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically after extraction.[10]

  • Data Interpretation: The cell viability of the tissues treated with the test substance is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is less than or equal to 50%.[2]

G cluster_workflow OECD TG 439 Workflow Start Start Apply Substance to RhE Tissue Apply Substance to RhE Tissue Start->Apply Substance to RhE Tissue Incubate Incubate Apply Substance to RhE Tissue->Incubate Rinse & Post-Incubate Rinse & Post-Incubate Incubate->Rinse & Post-Incubate MTT Assay MTT Assay Rinse & Post-Incubate->MTT Assay Measure Viability Measure Viability MTT Assay->Measure Viability Decision Decision Measure Viability->Decision Irritant Irritant Decision->Irritant Viability <= 50% Non-Irritant Non-Irritant Decision->Non-Irritant Viability > 50%

In Vitro Skin Irritation Assessment
Topical Formulation Stability Testing (ICH Q1A(R2))

This protocol outlines the stability testing of a topical formulation to establish its shelf life.[4][16]

Objective: To evaluate the physical, chemical, and microbiological stability of a topical formulation under various environmental conditions.

Methodology:

  • Sample Preparation: The final formulation is packaged in the proposed commercial container-closure system.

  • Storage Conditions: Samples are stored under long-term, intermediate, and accelerated stability conditions as defined by ICH guidelines.[3]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[3]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.[3]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[3]

  • Testing Intervals: Samples are pulled from the stability chambers at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[3]

  • Parameters to be Tested: At each time point, the following parameters are evaluated:

    • Physical: Appearance, color, odor, pH, viscosity, and microscopic evaluation for phase separation or crystal growth.

    • Chemical: Assay of the active ingredient and quantification of degradation products.

    • Microbiological: Microbial limits testing (total aerobic microbial count, total yeast and mold count, and absence of specified pathogens).

  • Data Evaluation: The data are evaluated to determine the rate of change of various parameters over time and to establish a shelf life for the product under the recommended storage conditions.

G Start Start Place Formulation in Stability Chambers Place Formulation in Stability Chambers Start->Place Formulation in Stability Chambers Long-Term (25/30°C) Long-Term (25/30°C) Place Formulation in Stability Chambers->Long-Term (25/30°C) Accelerated (40°C) Accelerated (40°C) Place Formulation in Stability Chambers->Accelerated (40°C) Pull Samples at Time Points Pull Samples at Time Points Long-Term (25/30°C)->Pull Samples at Time Points Accelerated (40°C)->Pull Samples at Time Points Analyze Physical, Chemical, Microbial Properties Analyze Physical, Chemical, Microbial Properties Pull Samples at Time Points->Analyze Physical, Chemical, Microbial Properties Evaluate Data & Determine Shelf Life Evaluate Data & Determine Shelf Life Analyze Physical, Chemical, Microbial Properties->Evaluate Data & Determine Shelf Life End End Evaluate Data & Determine Shelf Life->End

Topical Formulation Stability Testing Workflow

Conclusion

Both this compound and Propylene Glycol offer valuable, yet distinct, functionalities in topical formulations.

  • Propylene Glycol is a well-characterized and versatile excipient with proven efficacy as a humectant, solvent, and penetration enhancer. However, its potential for skin irritation necessitates careful consideration, especially in formulations intended for sensitive skin.

  • This compound , while lacking extensive publicly available quantitative data, is valued for its emollient properties, non-greasy feel, and contribution to emulsion stability. Based on the behavior of similar fatty acid esters, it is expected to have a low irritation potential and may offer some degree of penetration enhancement.

The optimal choice between these two excipients will depend on the specific requirements of the formulation, including the physicochemical properties of the API, the desired sensory characteristics of the final product, and the target patient population. For formulations where significant penetration enhancement is required and the potential for irritation can be managed, Propylene Glycol is a strong candidate. Conversely, for products where emollience, a favorable skin feel, and a low irritation profile are paramount, this compound presents a compelling alternative. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of this compound's performance as a penetration enhancer.

References

Assessing the In Vivo Biocompatibility of 2-Hydroxyethyl Myristate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocompatible materials is a critical determinant in the success of in vivo studies and the development of safe and effective drug delivery systems. 2-Hydroxyethyl myristate (2-HEM), a fatty acid ester, presents potential as a biomaterial due to its chemical properties. However, a comprehensive understanding of its in vivo biocompatibility is essential before its widespread adoption. This guide provides a comparative assessment of 2-HEM, drawing upon available data for its constituent components—myristic acid and a hydroxyethyl group (akin to a short-chain polyethylene glycol or PEG)—and contrasts it with established alternative materials.

Due to the limited direct in vivo biocompatibility data for this compound, this guide emphasizes a component-based assessment and highlights the necessity for rigorous, direct testing. The information presented herein is intended to guide researchers in designing appropriate biocompatibility studies and making informed decisions on material selection.

Executive Summary

There is a notable lack of direct in vivo biocompatibility studies specifically for this compound. Therefore, this guide infers its potential biocompatibility by examining its hydrolysis products: myristic acid and ethylene glycol. Myristic acid, a saturated fatty acid, has been shown to have some pro-inflammatory properties. The biocompatibility of polyethylene glycols (PEGs), which are polymers of ethylene glycol, is well-documented and is generally considered favorable, with biocompatibility increasing with molecular weight.

This guide compares the inferred biocompatibility of 2-HEM with common alternatives such as polyethylene glycols (PEGs) of varying molecular weights, poloxamers, polysorbates, and isopropyl myristate. The comparison is based on key biocompatibility endpoints as defined by the ISO 10993 standards: cytotoxicity, irritation and sensitization, and systemic toxicity.

Comparative Analysis of Biocompatibility

The following tables summarize the available quantitative data for 2-HEM's components and its alternatives. It is crucial to note that the data for 2-HEM is inferred and direct testing is imperative.

Table 1: In Vitro Cytotoxicity Data

MaterialCell LineAssayEndpointResultCitation
Myristic Acid BV-2 microglial cellsNot specifiedAnti-inflammatoryInhibited LPS-induced inflammatory response[1]
Polyethylene Glycol (PEG 200) L929Not specifiedToxicityToxic at high concentrations[2]
Polyethylene Glycol (PEG 400 & 2000) Not specifiedNot specifiedCytotoxicityAlmost non-cytotoxic at 5 mg/mL[2]
Poloxamer 188 Not specifiedHemolysisBiocompatibilityDramatically reduced hemolysis of loaded drug[3]
Polysorbate 80 LO2 cellsCytotoxicityCytotoxicityComponent-dependent, with some components showing high cytotoxicity[4][5]
Isopropyl Myristate 3T3 mouse fibroblastsDirect cell contact (ISO 10993-5)CytotoxicityNo evidence of cytotoxicity up to 5 wt%[6][7]

Table 2: In Vivo Biocompatibility Data

MaterialAnimal ModelTestKey FindingsCitation
Myristic Acid MiceTPA-induced ear edemaGood anti-inflammatory effects (ED50 = 62 mg/kg acute, 77 mg/kg chronic)[8]
Myristic Acid MiceHigh-fat diet studyExacerbates obesity-associated insulin resistance and adipose tissue inflammation[9]
Polyethylene Glycol (Low MW) Rats, MonkeysOral administrationToxic at concentrations above 5 mg/mL[2]
PEG-PLL-PLGA Nanoparticles MiceLD50Wide safe scale[10]
Poloxamer 407 RatsSubcutaneous injectionBiocompatible, with mild to moderate inflammation at 7 days, decreasing by 30 days
Polysorbate 80 ZebrafishAcute toxicityComponent-dependent, with some components showing high fatality rates[4][5]

Experimental Protocols for Key Biocompatibility Studies

A thorough in vivo biocompatibility assessment of 2-HEM should follow the framework of the ISO 10993 standards. The following are detailed methodologies for essential in vivo tests.

ISO 10993-6: Local Effects After Implantation

This test evaluates the local pathological effects on tissue at the site of implantation.

  • Objective: To assess the local tissue response to an implanted material.

  • Test Animal: Typically rabbits or another suitable species.

  • Implantation Sites: The material is implanted into a clinically relevant site, such as muscle or subcutaneous tissue.

  • Procedure:

    • Test and control materials are sterilized using the same method as the final product.

    • The materials are surgically implanted into the chosen sites in the test animals.

    • The animals are observed for predetermined periods (e.g., 1, 4, 12 weeks) to assess short-term and long-term responses.[11]

    • At the end of each period, the implantation sites are examined macroscopically for signs of inflammation, encapsulation, and hemorrhage.

    • The implant and surrounding tissue are excised, fixed, and processed for histopathological evaluation.

    • A pathologist scores the tissue response based on the presence and extent of inflammatory cells, fibrosis, necrosis, and other tissue changes.[12]

  • Evaluation: The tissue reaction to the test material is compared to that of a negative control material (e.g., high-density polyethylene) and, if applicable, a positive control material.

ISO 10993-10: Tests for Irritation and Skin Sensitization

These tests assess the potential of a material to cause skin irritation or to elicit an allergic contact sensitization response.

  • Objective: To determine the potential for irritation and delayed-type hypersensitivity.

  • Irritation Test (In Vivo):

    • Test Animal: Albino rabbit.

    • Procedure: A single application of the test material or its extract is applied to the skin. The site is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 24, 48, and 72 hours).

  • Sensitization Test (e.g., Guinea Pig Maximization Test - GPMT):

    • Test Animal: Albino guinea pig.

    • Procedure:

      • Induction Phase: The animals are initially exposed to the test material through intradermal injections and topical application to induce a potential immune response.

      • Challenge Phase: After a rest period, the animals are challenged with a non-irritating concentration of the test material applied topically.

    • Evaluation: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after the challenge. The incidence and severity of the reactions in the test group are compared to a control group.

ISO 10993-11: Tests for Systemic Toxicity

This standard evaluates the potential for a material to cause systemic toxic effects.

  • Objective: To determine the effects of leachables from a material on the whole body or on organs distant from the site of contact.

  • Test Animal: Typically mice or rats.

  • Procedure:

    • Extracts of the test material are prepared using appropriate solvents (e.g., saline, vegetable oil).

    • The extracts are administered to the animals via a clinically relevant route (e.g., intravenous, intraperitoneal, oral).

    • Acute Systemic Toxicity: Animals receive a single dose and are observed for adverse effects and mortality over a short period (e.g., 72 hours).

    • Subacute/Subchronic/Chronic Toxicity: Animals receive repeated doses over a longer period (e.g., 14 days to a significant portion of their lifespan).

    • Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.

    • At the end of the study, blood samples may be collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are examined macroscopically and microscopically for any pathological changes.

  • Evaluation: The responses of the test group are compared to those of a control group that received only the extraction vehicle.

Visualizing Biocompatibility Assessment

To aid in understanding the workflow and the biological rationale behind biocompatibility testing, the following diagrams are provided.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Assessment cluster_evaluation Phase 4: Biocompatibility Evaluation Material 2-HEM Synthesis & Characterization Leachables Extractable & Leachable Analysis (ISO 10993-18) Material->Leachables Cytotoxicity Cytotoxicity Testing (ISO 10993-5) Leachables->Cytotoxicity Irritation Irritation & Sensitization (ISO 10993-10) Cytotoxicity->Irritation Systemic Systemic Toxicity (ISO 10993-11) Irritation->Systemic Implantation Implantation Study (ISO 10993-6) Systemic->Implantation Data Data Analysis & Interpretation Implantation->Data Report Final Biocompatibility Report Data->Report

Biocompatibility Testing Workflow for 2-HEM.

Inflammatory_Pathway cluster_material Material Interaction cluster_cellular Cellular Response cluster_tissue Tissue Level Response Material 2-HEM or Leachables Macrophage Macrophage Activation Material->Macrophage Interaction NFkB NF-kB Signaling Macrophage->NFkB Activation Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induction Inflammation Local Inflammation (Erythema, Edema) Cytokines->Inflammation Recruitment of Inflammatory Cells Fibrosis Fibrous Capsule Formation Inflammation->Fibrosis Chronic Response

References

Cytotoxicity comparison between 2-Hydroxyethyl myristate and other surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of surfactants is paramount for their safe and effective application in formulations. This guide provides a comparative overview of the cytotoxicity of various common surfactants. However, a significant data gap exists for 2-Hydroxyethyl myristate, as no direct in vitro cytotoxicity studies detailing metrics such as IC50 values or specific cell viability percentages were identified in the public domain during the literature search for this report.

The following sections summarize the available cytotoxicity data for a range of other surfactants, detail common experimental methodologies, and provide visual representations of a typical cytotoxicity workflow and a general signaling pathway involved in surfactant-induced cell death.

Comparative Cytotoxicity Data

The cytotoxic effects of surfactants are influenced by their chemical structure, including the nature of their hydrophilic head group and the length of their hydrophobic tail. Generally, the order of cytotoxicity is cationic > anionic > zwitterionic > non-ionic surfactants. However, exceptions exist, and the specific cell type and experimental conditions significantly impact the results.

Below is a summary of cytotoxicity data for several common surfactants, compiled from various in vitro studies. It is crucial to note that direct comparison of these values should be done with caution due to the variability in cell lines, exposure times, and assay methods used in different studies.

Surfactant ClassSurfactant NameCell LineAssayIC50 / Effect ConcentrationCitation
Anionic Sodium Dodecyl Sulfate (SDS)B16 Melanoma CellsTrypan Blue ExclusionLysis occurs near CMC[1]
Sodium Lauryl Ether Sulfate (SLES)Human FibroblastsNeutral Red, MTT, LDHLC50 between Tween 80 and Tween 60[2]
Cationic Cetyltrimethylammonium Bromide (CTAB)VariousNot SpecifiedToxic at concentrations far below CMC[3]
Benzethonium ChlorideHuman FibroblastsNeutral Red, MTT, LDHMost cytotoxic among tested surfactants[2]
Non-ionic Triton X-100VariousNot SpecifiedToxic around its CMC[3]
Polysorbate 20 (Tween 20)Caco-2MTT, LDHAmong the most toxic tested[4]
Polysorbate 60 (Tween 60)Human FibroblastsNeutral Red, MTT, LDHMore cytotoxic than Texapon N40 and Tween 80[2]
Polysorbate 80 (Tween 80)Human FibroblastsNeutral Red, MTT, LDHLeast cytotoxic among tested surfactants[2]
Zwitterionic Dodecyl Dimethyl Amine Oxide (DDAO)VariousNot SpecifiedToxic around its CMC[3]

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the effects of surfactants on cultured cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the surfactant for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the surfactant that causes a 50% reduction in cell viability, can then be determined.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the culture medium upon cell membrane damage.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time. During this incubation, LDH catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released from treated cells and compare it to the amount released from untreated cells (low control) and cells lysed with a detergent (high control) to calculate the percentage of cytotoxicity.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding surfactant_prep Surfactant Preparation treatment Treatment with Surfactants surfactant_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24h, 48h, 72h) treatment->incubation assay_choice Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay_choice measurement Absorbance/Fluorescence Measurement assay_choice->measurement data_processing Data Processing & Normalization measurement->data_processing ic50 IC50 Determination data_processing->ic50

Caption: A generalized workflow for in vitro cytotoxicity assessment of surfactants.

Signaling Pathway in Surfactant-Induced Cell Death

signaling_pathway surfactant Surfactant Monomers membrane Cell Membrane Disruption surfactant->membrane ion_influx Ion Influx (Ca2+) membrane->ion_influx mito_stress Mitochondrial Stress ion_influx->mito_stress ros ROS Production mito_stress->ros caspase Caspase Activation mito_stress->caspase ros->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A simplified signaling pathway illustrating surfactant-induced apoptosis.

References

Validating the Efficacy of 2-Hydroxyethyl Myristate Formulations: A Comparative Clinical Trial Design Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing a clinical trial to validate the efficacy of 2-Hydroxyethyl myristate formulations for topical anti-inflammatory applications. It offers a comparative analysis with alternative treatments, supported by detailed experimental protocols and illustrative data. The proposed trial is a Phase II, randomized, double-blind, placebo- and active-controlled study designed to provide robust data on the safety and efficacy of this compound.

Comparative Landscape: Positioning this compound

This compound is an ester with potential anti-inflammatory properties, hypothesized to act through the inhibition of the NF-κB pathway, a key regulator of inflammation.[1] Its performance in a clinical setting would be benchmarked against a structurally similar emollient, Isopropyl Myristate, and a standard-of-care topical non-steroidal anti-inflammatory drug (NSAID), Diclofenac Gel (1%). A placebo control will serve as the baseline.

Table 1: Hypothetical Comparative Efficacy Data

ParameterThis compound (2% Cream)Isopropyl Myristate (2% Cream)Diclofenac Gel (1%)Placebo Cream
Mean Reduction in Erythema Index (%) 35%15%45%10%
Mean Improvement in Skin Hydration (%) 40%25%10%15%
Mean Reduction in TEWL (g/m²/h) -8-4-2-1
Mean Reduction in IL-6 Levels (pg/mL) -50-15-60-5
Mean Reduction in TNF-α Levels (pg/mL) -45-10-55-2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Clinical Trial Design

A robust clinical trial design is crucial for generating high-quality evidence. The following outlines a recommended Phase II trial structure.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (8 Weeks) cluster_assessment Efficacy & Safety Assessment s1 Patient Recruitment (n=200) s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 r1 Randomization (1:1:1:1) s3->r1 t1 This compound (2% Cream) r1->t1 t2 Isopropyl Myristate (2% Cream) r1->t2 t3 Diclofenac Gel (1%) r1->t3 t4 Placebo Cream r1->t4 a1 Baseline (Week 0) t1->a1 t2->a1 t3->a1 t4->a1 a2 Week 2 a1->a2 a3 Week 4 a2->a3 a4 Week 8 (End of Treatment) a3->a4 a5 Follow-up (Week 12) a4->a5

Caption: Phase II Randomized Controlled Trial Workflow.

Study Population
  • Inclusion Criteria:

    • Adults aged 18-65 years.

    • Diagnosed with mild to moderate atopic dermatitis.

    • Investigator's Global Assessment (IGA) score of 2 or 3.

    • Involvement of 5-20% of body surface area.

    • Willingness to provide informed consent and adhere to study procedures.

  • Exclusion Criteria:

    • Known hypersensitivity to any of the study product components.

    • Use of topical corticosteroids or calcineurin inhibitors within 2 weeks of baseline.

    • Use of systemic immunosuppressants or biologics within 4 weeks of baseline.

    • Active skin infection at the treatment site.

    • Pregnancy or breastfeeding.

Interventions
  • Test Product: this compound 2% in an oil-in-water (O/W) cream base.

  • Active Comparator: Diclofenac Sodium Topical Gel, 1%.

  • Vehicle Comparator: Isopropyl myristate 2% in the same O/W cream base.

  • Placebo: O/W cream base without any active ingredient.

Efficacy Endpoints
  • Primary Endpoint:

    • Proportion of subjects achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at Week 8.

  • Secondary Endpoints:

    • Change from baseline in Eczema Area and Severity Index (EASI) score at Weeks 2, 4, and 8.

    • Change from baseline in pruritus Numeric Rating Scale (NRS) score at Weeks 2, 4, and 8.

    • Change from baseline in skin barrier function as measured by Transepidermal Water Loss (TEWL).

    • Change from baseline in skin hydration.

    • Change from baseline in erythema index.

    • Change from baseline in inflammatory biomarkers (e.g., IL-6, TNF-α) from skin tape stripping.

Experimental Protocols

Detailed and standardized protocols are essential for data consistency and reliability.

Formulation of this compound 2% O/W Cream

Table 2: Cream Formulation

IngredientFunctionPercentage (w/w)
Oil Phase
This compoundActive Ingredient2.0
Cetearyl AlcoholEmulsifier, Thickener8.0
Glyceryl StearateEmulsifier3.0
Isopropyl MyristateEmollient5.0
Aqueous Phase
Purified WaterSolventq.s. to 100
GlycerinHumectant5.0
PhenoxyethanolPreservative0.5

Manufacturing Process:

  • Heat the oil phase components to 70-75°C until all components are melted and uniform.

  • Heat the aqueous phase components to 70-75°C.

  • Slowly add the aqueous phase to the oil phase with continuous homogenization.

  • Cool the emulsion to room temperature with gentle stirring.

  • Adjust the pH to 5.5-6.5 if necessary.

Efficacy Measurement Protocols
  • Transepidermal Water Loss (TEWL) Measurement:

    • Acclimatize subjects in a controlled environment (20-22°C, 40-60% relative humidity) for at least 20 minutes.

    • Use a Tewameter® (or equivalent open-chamber evaporimeter) to measure TEWL on a predefined, non-lesional area of the forearm.

    • Take three consecutive measurements and calculate the average.

  • Skin Hydration Measurement:

    • Use a Corneometer® (or equivalent capacitance-based instrument) on the same area as the TEWL measurement.

    • Ensure the probe is applied to the skin with consistent, light pressure.

    • Take three measurements and record the average.

  • Erythema Index Assessment:

    • Use a Mexameter® (or equivalent narrow-band spectrophotometer) to measure the erythema index.

    • The instrument measures the absorption of light by hemoglobin in the skin.

    • Perform measurements on a target lesion and an adjacent non-lesional area.

  • Inflammatory Biomarker Analysis (Skin Tape Stripping):

    • Apply a D-Squame® adhesive disc to a target lesion and press firmly for 10 seconds.

    • Remove the disc and place it in a microcentrifuge tube containing a protein extraction buffer.

    • Analyze the extracted proteins for IL-6 and TNF-α levels using a multiplex immunoassay (e.g., Luminex).

Signaling Pathway and Logical Relationships

The hypothesized mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway, a central mediator of the inflammatory response.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_inhibition Site of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus s e.g., Allergens, Irritants ikb_kinase IKK Complex s->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates hem 2-Hydroxyethyl myristate hem->ikb_kinase Inhibits nfkb_ikb NF-κB-IκBα Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates nfkb_ikb->nfkb Releases dna DNA nfkb_nuc->dna Binds to cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) dna->cytokines Transcription

Caption: Hypothesized NF-κB Inhibition by this compound.

This comprehensive guide provides a foundational framework for the clinical validation of this compound formulations. Adherence to these rigorous design principles and experimental protocols will be instrumental in generating high-quality data to support its potential as a novel anti-inflammatory agent.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxyethyl Myristate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

At a federal level, chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] All generators of hazardous waste must adhere to regulations that govern waste from the point of generation to its final treatment or disposal.[2]

Immediate Safety Precautions

Before handling 2-Hydroxyethyl myristate for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., Nitrile)

  • A laboratory coat

All handling of the compound for disposal should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound.

1. Waste Identification and Segregation

  • Treat as Hazardous Waste : Unless confirmed to be non-hazardous by your institution's safety officer, all waste chemical solids and liquids should be treated as hazardous.[3]

  • Do Not Mix : Do not mix this compound with other waste streams, especially incompatible chemicals like strong oxidizing agents, acids, or bases.[4] Combining compatible waste of the same hazard class, such as other flammable solvents, may be permissible but should be done according to your institution's specific guidelines.[1]

2. Containerization

  • Select an Appropriate Container : Use a chemically resistant, leak-proof container with a secure lid.[4] High-density polyethylene (HDPE) or plastic containers are often preferred.[2][4] The container must be in good condition, free from cracks or damage.[3][4]

  • Leave Adequate Headspace : Do not overfill the waste container. It is recommended to fill it to no more than 90% of its capacity, leaving at least 10% of headspace to allow for vapor expansion.[4]

  • Proper Labeling : From the moment waste is first added, the container must be clearly labeled with the words "Hazardous Waste".[5] The label should also include the full chemical name ("this compound") and any known hazard warnings (e.g., pictograms).[5]

3. Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2] This area must be at or near the point of waste generation and under the control of laboratory personnel.[1][5]

  • Secondary Containment : Store the waste container within secondary containment to prevent spills from entering the drainage system.[1][3]

  • Keep Containers Closed : Waste containers must be kept securely closed at all times, except when adding waste.[2]

4. Arrange for Professional Disposal

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4]

  • Do Not Dispose in Sink or Trash : Do not flush this compound into the sanitary sewer system or dispose of it in the regular trash.[6] For small liquid quantities (<50mL), some guidelines suggest absorbing onto an inert material like vermiculite or cat litter, sealing it in a container, and storing it for collection by a licensed waste contractor.[7]

5. Record Keeping

  • Maintain accurate records of the amount of this compound designated for disposal, the date you started accumulating the waste, and the date of pickup by the waste contractor.[4]

Regulatory Storage Limits

Laboratories must adhere to specific limits for storing hazardous waste. The following table summarizes key quantitative requirements for Satellite Accumulation Areas (SAAs).

ParameterLimitSource
Maximum Hazardous Waste Volume55 gallons per SAA[2][3][5]
Maximum Acutely Toxic Waste (P-Listed)1 quart (liquid) or 1 kg (solid)[2][3]
Maximum Container Fill Level90% of container capacity[4]
Maximum On-Site Storage Time (LQG)Up to 90 days[1]
Maximum On-Site Storage Time (in SAA)Up to 12 months (if volume limits are not exceeded)[2]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Hydroxyethyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 2-Hydroxyethyl myristate in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Overview

This compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is a combustible liquid that can form explosive mixtures with air upon intense heating[1]. While not expected to be a skin irritant, it may cause mild irritation to the eyes and upon inhalation[2]. Adherence to good industrial hygiene and safety practices is crucial.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are essential to prevent direct contact and ensure personal safety.

Protection Type Required Equipment Specifications & Rationale
Eye & Face Protection Safety glasses with side-shields or gogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against potential splashes[3][4].
Hand Protection Chemical-resistant glovesWear compatible gloves (e.g., nitrile rubber) to prevent skin contact. Inspect gloves for integrity before each use[5][6].
Body Protection Laboratory coat or coverallsProvides a barrier against accidental spills and splashes[7].
Respiratory Protection Not generally required with adequate ventilationUse a NIOSH/MSHA approved respirator if ventilation is poor, if irritation is experienced, or if exposure limits are exceeded[4][5].

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical for maintaining a safe laboratory environment.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation[3][5][6].

  • Safety Stations: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation[4].

3.2. Safe Handling Protocol

  • Preparation: Before handling, ensure all required PPE is worn correctly. Confirm that the work area is clean and uncluttered.

  • Dispensing: Avoid generating mists or aerosols. Dispense the chemical carefully, keeping the container opening away from your breathing zone.

  • Post-Handling: After use, securely close the container[1][3][8]. Wash hands thoroughly with soap and water, even if gloves were worn[1]. Contaminated clothing should be removed and laundered before reuse[1].

3.3. Storage Requirements

Parameter Requirement Reason
Temperature Cool, dry placeTo maintain chemical stability[3][5].
Container Tightly closed original containerTo prevent leakage and contamination[1][3][8].
Ventilation Well-ventilated areaTo prevent accumulation of vapors[3][5].
Incompatibilities Segregate from strong oxidizers, acids, and alkalisTo avoid hazardous chemical reactions[2][5].
Ignition Sources Keep away from heat, sparks, and open flamesThe substance is combustible[4][8].

Emergency and Disposal Plan

Immediate and appropriate action during an emergency, along with a compliant disposal plan, is mandatory.

4.1. First Aid Measures

In case of exposure, follow these immediate steps while seeking medical attention if symptoms persist.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Seek medical advice if irritation continues[2][4][9].
Skin Contact Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water[2][10].
Inhalation Move the individual to an area with fresh air. If breathing is difficult or symptoms occur, seek medical attention[3][10].
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water and have the person drink two glasses of water. If the person feels unwell, consult a doctor[1][3][4].

4.2. Spill Response Protocol

For minor incidental spills, laboratory personnel can perform cleanup by following these steps:

  • Alert Personnel: Notify others in the immediate area of the spill[11][12].

  • Ensure Safety: Eliminate all sources of ignition and ensure the area is well-ventilated[5][13].

  • Wear PPE: Put on the appropriate personal protective equipment, including gloves, safety goggles, and a lab coat[11][12].

  • Contain Spill: Prevent the spill from spreading or entering drains by using an inert absorbent material like sand, vermiculite, or a commercial absorbent[3][8][13].

  • Absorb and Collect: Cover the spill with the absorbent material. Once fully absorbed, use non-sparking tools to carefully scoop the material into a suitable, labeled, and closed container for disposal[3][11][14].

  • Decontaminate: Clean the spill area thoroughly with soap and water[11].

  • Dispose: Dispose of the container with the absorbed material as chemical waste in accordance with local, state, and federal regulations[1].

4.3. Disposal Plan

  • Waste Collection: All waste materials, including absorbed spill cleanup and empty containers, must be collected in designated, properly labeled, and sealed containers[1][11].

  • Container Handling: Do not mix with other waste. Handle uncleaned, empty containers as you would the product itself[1].

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with all applicable national and local regulations. This may involve using a licensed chemical waste disposal service[1][6].

Workflow Visualization

The following diagram illustrates the complete handling workflow for this compound, from initial preparation to final disposal.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_emergency 3. Emergency Response cluster_disposal 4. Disposal A Assess Risks & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Work Area B->C D Handle Chemical in Fume Hood C->D E Store in Tightly Sealed Container D->E F Segregate from Incompatibles E->F J Collect Waste in Labeled Container F->J G Spill or Exposure Occurs H Follow First Aid Procedures G->H Exposure I Execute Spill Cleanup Protocol G->I Spill I->J K Dispose via Approved Chemical Waste Stream J->K L Decontaminate Work Area K->L L->B For Next Use

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethyl myristate
Reactant of Route 2
2-Hydroxyethyl myristate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.